Technical Documentation Center

5-Methoxy-6-methyl-2-aminoindane hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxy-6-methyl-2-aminoindane hydrochloride
  • CAS: 132980-17-7

Core Science & Biosynthesis

Foundational

5-Methoxy-6-methyl-2-aminoindane hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl) This guide provides a comprehensive overview of a plausible synthetic route for 5-Methoxy-6-methyl-2-aminoindane h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl)

This guide provides a comprehensive overview of a plausible synthetic route for 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl), a compound of significant interest in neuropharmacological research. As a selective serotonin releasing agent (SSRA), MMAI is a valuable tool for studying the serotonergic system.[1][2] This document is intended for drug development professionals and researchers with a strong background in organic chemistry. All procedures should be conducted in a controlled laboratory setting with strict adherence to safety protocols.

Chemical Principles and Synthetic Strategy

5-Methoxy-6-methyl-2-aminoindane (MMAI) is a structurally rigid analog of certain psychoactive phenethylamines.[3][4] Its synthesis involves the construction of the core indane ring system followed by the introduction of the requisite functional groups at the 2, 5, and 6 positions.

The synthetic strategy outlined here is a multi-step process that builds the molecule from commercially available precursors. The logic involves first forming a substituted indanone intermediate, which serves as a scaffold for subsequent modifications. This approach allows for controlled introduction of the amine functionality at the C-2 position.

Retrosynthetic Analysis

The retrosynthetic analysis below deconstructs the target molecule, MMAI HCl, back to plausible starting materials. This illustrates the overall synthetic plan.

G MMAI_HCl 5-Methoxy-6-methyl-2-aminoindane HCl (Target) MMAI_freebase MMAI Freebase MMAI_HCl->MMAI_freebase Salt Formation Indanol 5-Methoxy-6-methyl-2-indanol MMAI_freebase->Indanol Amination Indanone 5-Methoxy-2-indanone Indanol->Indanone Reduction Precursor 3-Methoxyphenylacetic acid Indanone->Precursor Condensation

Caption: Retrosynthetic pathway for MMAI HCl.

Detailed Synthesis Protocol

Experimental Workflow Overview

The forward synthesis proceeds through four main stages, starting from the formation of the indanone core and culminating in the hydrochloride salt of the final product.

G cluster_0 Synthesis Workflow A Step 1: Formation of 5-Methoxy-2-indanone B Step 2: Reduction to 5-Methoxy-2-indanol A->B C Step 3: Methylation of the Indanol B->C D Step 4: Amination & Salt Formation to MMAI HCl C->D

Caption: High-level overview of the MMAI HCl synthesis workflow.

Step 1: Formation of the Indanone Intermediate

The synthesis begins with the condensation of 3-methoxyphenylacetic acid to form the indanone ring system.[1] This is a crucial step that establishes the bicyclic core of the molecule.

  • Reaction: Condensation of 3-methoxyphenylacetic acid with acetic anhydride.

  • Detailed Steps:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methoxyphenylacetic acid and acetic anhydride.

    • Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the excess acetic anhydride by slowly adding water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methoxy-2-indanone.

    • Purify the crude product via column chromatography or recrystallization.

Step 2: Reduction of the Indanone

The ketone group of the indanone intermediate is reduced to a hydroxyl group, yielding the corresponding indanol.[1]

  • Reaction: Reduction of 5-methoxy-2-indanone using a suitable reducing agent.

  • Detailed Steps:

    • Dissolve the purified 5-methoxy-2-indanone in an anhydrous solvent (e.g., tetrahydrofuran, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions. Caution: LiAlH₄ reacts violently with water.

    • Allow the reaction to stir at room temperature until the reduction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution.

    • Filter the resulting aluminum salts and wash thoroughly with the solvent.

    • Collect the filtrate and concentrate under reduced pressure to obtain 5-methoxy-2-indanol.

Step 3: Methylation of the Indanol

A methyl group is introduced at the 6-position of the indane ring.[1]

  • Reaction: Methylation of 5-methoxy-2-indanol using methyl iodide in the presence of a base.

  • Detailed Steps:

    • Dissolve 5-methoxy-2-indanol in a suitable solvent.

    • Add a base, such as potassium carbonate.

    • Add methyl iodide and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the mixture.

    • Filter off the base and concentrate the solvent.

    • Purify the resulting 5-methoxy-6-methyl-2-indanol.

Step 4: Amination and Hydrochloride Salt Formation

The final step involves converting the hydroxyl group to an amine, followed by formation of the hydrochloride salt to improve stability and handling.[1]

  • Reaction: Conversion of the alcohol to an amine, followed by treatment with hydrochloric acid.

  • Detailed Steps:

    • The conversion of the hydroxyl group to an amine can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen source or by converting the alcohol to a leaving group (e.g., tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia).

    • After the amination reaction is complete, purify the crude 5-methoxy-6-methyl-2-aminoindane freebase via column chromatography.

    • Dissolve the purified freebase in a suitable solvent like diethyl ether or ethyl acetate.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in ether).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product, 5-Methoxy-6-methyl-2-aminoindane hydrochloride.

Data Summary

The following table summarizes the key chemical entities in this synthesis.

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
3-Methoxyphenylacetic acidC₉H₁₀O₃166.17Starting Material
5-Methoxy-2-indanoneC₁₀H₁₀O₂162.19Intermediate
5-Methoxy-2-indanolC₁₀H₁₂O₂164.20Intermediate
5-Methoxy-6-methyl-2-indanolC₁₁H₁₄O₂178.23Intermediate
5-Methoxy-6-methyl-2-aminoindane (MMAI)C₁₁H₁₅NO177.25[7]Final Product (Base)
MMAI Hydrochloride C₁₁H₁₆ClNO 213.70 [5][8]Final Product

Trustworthiness and Protocol Validation

The integrity of this synthesis is validated through rigorous analytical characterization of the final product.

  • Purity Assessment: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC). A pure sample should exhibit a single major peak.

Critical Safety and Handling Precautions

The synthesis of MMAI HCl involves hazardous materials and reactions. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a flame-resistant lab coat, and chemical-resistant gloves.[9][10][11]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust, vapors, or mists.[9][12]

  • Reactive Reagents: Exercise extreme caution when handling reagents like lithium aluminum hydride, which is highly reactive with water and moisture.

  • Emergency Procedures: Ensure that a safety shower and eyewash station are readily accessible.[9] In case of skin or eye contact, flush the affected area immediately with copious amounts of water.[9][10]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

This guide provides a framework for the synthesis of MMAI HCl for research purposes. Researchers must combine this information with their expertise in synthetic organic chemistry and a thorough understanding of laboratory safety.

References

  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7. (n.d.). Benchchem. Retrieved January 14, 2026.
  • Johnson, M. P., Frescas, S. P., Oberlender, R., & Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: Similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668.
  • MMAI (hydrochloride) (CAS Number: 132980-17-7). (n.d.). Cayman Chemical. Retrieved January 14, 2026.
  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride | C11H16ClNO | CID 14913772. (n.d.). PubChem. Retrieved January 14, 2026.
  • 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved January 14, 2026.
  • Simmler, L. D., Liechti, M. E., & Varghese, N. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.
  • 2-Aminoindan-2-phosphonic acid hydrochloride-SDS. (n.d.). MedChemExpress. Retrieved January 14, 2026.
  • 4-Aminoindane SDS, 32202-61-2 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 14, 2026.
  • SAFETY DATA SHEET - 2-Aminoindane hydrochloride. (2024, February 2). Fisher Scientific. Retrieved January 14, 2026.
  • SAFETY DATA SHEET - 5-Aminoindane. (2025, December 22). Fisher Scientific. Retrieved January 14, 2026.
  • SAFETY DATA SHEET - (R)-(-)-1-Aminoindane. (2025, December 21). Fisher Scientific. Retrieved January 14, 2026.
  • 5-Methoxy-6-methyl-2-aminoindane. (n.d.). Wikipedia. Retrieved January 14, 2026.
  • 2-Aminoindane. (n.d.). Wikipedia. Retrieved January 14, 2026.
  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof. (n.d.).
  • CN105884626A - Synthesis method of 2-aminoindane derivative and product of 2. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Methoxy-6-methyl-2-aminoindane Hydrochloride (MMAI HCl)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl) is a psychoactive compound belonging to the aminoindane class of molecules. First dev...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl) is a psychoactive compound belonging to the aminoindane class of molecules. First developed in the 1990s by a team at Purdue University led by David E. Nichols, MMAI has garnered significant interest within the scientific community for its unique pharmacological profile.[1] It acts as a selective serotonin releasing agent (SSRA), a mechanism that has positioned it as a tool for neuropharmacological research and a potential, albeit not yet clinically validated, lead for the development of novel therapeutics, particularly in the realm of psychiatry.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of MMAI hydrochloride, intended to serve as a technical resource for professionals in drug discovery and development.

Chemical and Physical Properties

MMAI hydrochloride is the salt form of the freebase 5-methoxy-6-methyl-2-aminoindane. The hydrochloride salt enhances the compound's stability and water solubility, making it more suitable for research and potential pharmaceutical applications.

PropertyValueSource
IUPAC Name 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride[3]
Synonyms MMAI HCl, 5-Methoxy-6-methyl-2-aminoindan HCl[3]
CAS Number 132980-17-7[4]
Molecular Formula C₁₁H₁₆ClNO[3]
Molecular Weight 213.70 g/mol [3]
Appearance Crystalline solid (typical for hydrochloride salts)[4]
Solubility Soluble in DMF (1 mg/ml), DMSO (20 mg/ml), Ethanol (0.5 mg/ml), and PBS (pH 7.2, 0.2 mg/ml).[4]
Melting Point Not available in the reviewed literature.
pKa Not available in the reviewed literature.
UV λmax 284 nm[4]
Structural Elucidation

The structure of MMAI hydrochloride is characterized by a rigid indane core, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This core structure is substituted with a methoxy group at the 5-position, a methyl group at the 6-position, and an amine group at the 2-position of the indane ring.

Diagram: Chemical Structure of MMAI Hydrochloride

Caption: 2D structure of 5-Methoxy-6-methyl-2-aminoindane Hydrochloride.

Synthesis of MMAI Hydrochloride

Diagram: Proposed Synthesis Pathway for MMAI

Synthesis_Pathway cluster_0 Synthesis of MMAI 3-methoxy-4-methylphenylacetic acid 3-methoxy-4-methylphenylacetic acid 5-methoxy-6-methyl-1-indanone 5-methoxy-6-methyl-1-indanone 3-methoxy-4-methylphenylacetic acid->5-methoxy-6-methyl-1-indanone Intramolecular Friedel-Crafts Acylation 5-methoxy-6-methyl-1-indanone oxime 5-methoxy-6-methyl-1-indanone oxime 5-methoxy-6-methyl-1-indanone->5-methoxy-6-methyl-1-indanone oxime Oximation 5-methoxy-6-methyl-2-aminoindane 5-methoxy-6-methyl-2-aminoindane 5-methoxy-6-methyl-1-indanone oxime->5-methoxy-6-methyl-2-aminoindane Reduction MMAI Hydrochloride MMAI Hydrochloride 5-methoxy-6-methyl-2-aminoindane->MMAI Hydrochloride Salt Formation (HCl)

Caption: A plausible synthetic route to MMAI Hydrochloride.

Conceptual Synthesis Protocol
  • Formation of the Indanone Core: The synthesis would likely commence with the intramolecular Friedel-Crafts acylation of a suitably substituted phenylacetic acid derivative, such as 3-methoxy-4-methylphenylacetic acid, to form the corresponding indanone. This cyclization step establishes the core bicyclic structure of the molecule.

  • Introduction of the Amine Group: The ketone of the indanone is then converted to an amine. A common method to achieve this is through the formation of an oxime by reacting the indanone with hydroxylamine, followed by reduction of the oxime to the primary amine. Various reducing agents can be employed for this transformation.

  • Purification of the Freebase: The resulting 5-methoxy-6-methyl-2-aminoindane (MMAI) freebase is then purified, typically using column chromatography or distillation.

  • Salt Formation: The purified freebase is dissolved in an appropriate solvent and treated with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol) to precipitate the hydrochloride salt. The resulting crystalline solid is then collected by filtration and dried.

Analytical Characterization

The definitive identification and purity assessment of MMAI hydrochloride requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: While a published spectrum for MMAI hydrochloride is not available, one would expect to see characteristic signals for the aromatic protons, the benzylic protons of the indane ring, the methine proton at the 2-position, the methyl protons, and the methoxy protons. The integration of these signals would confirm the number of protons in each environment.

    • ¹³C NMR: Similarly, a ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

  • Infrared (IR) Spectroscopy: An IR spectrum of MMAI hydrochloride would be expected to show characteristic absorption bands for the N-H stretching of the primary amine salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of MMAI. A study by Rose et al. (2021) investigated the electron ionization (EI) mass spectrometry of MMAI as a free base.[5] The mass spectrum showed a strong molecular ion peak (M⁺) and characteristic fragment ions corresponding to the indane and indene structures (m/z 115-117) and the tropylium ion (m/z 91).[5]

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like aminoindanes. The aforementioned study by Rose et al. (2021) detailed the GC-MS analysis of MMAI and other aminoindanes on various capillary columns.[5][6] They reported retention times and linear retention indices, which are valuable for the identification of MMAI in complex mixtures.[6] The study also explored the use of derivatizing agents to improve chromatographic separation and resolution from isomeric compounds.[6][7]

Diagram: Analytical Workflow for MMAI HCl

Analytical_Workflow cluster_1 Identification and Purity Assessment MMAI HCl Sample MMAI HCl Sample Spectroscopy Spectroscopy MMAI HCl Sample->Spectroscopy Chromatography Chromatography MMAI HCl Sample->Chromatography NMR (1H, 13C) NMR (1H, 13C) Spectroscopy->NMR (1H, 13C) IR IR Spectroscopy->IR MS MS Spectroscopy->MS GC-MS GC-MS Chromatography->GC-MS Structural Confirmation\nand Purity Data Structural Confirmation and Purity Data NMR (1H, 13C)->Structural Confirmation\nand Purity Data IR->Structural Confirmation\nand Purity Data MS->Structural Confirmation\nand Purity Data GC-MS->Structural Confirmation\nand Purity Data

Caption: A typical workflow for the analytical characterization of MMAI HCl.

Pharmacology and Mechanism of Action

MMAI is a potent and selective serotonin releasing agent (SSRA).[1] Its primary mechanism of action is to induce the non-exocytotic release of serotonin from presynaptic neurons by interacting with the serotonin transporter (SERT).[1] This leads to a significant increase in the concentration of serotonin in the synaptic cleft, which in turn activates various serotonin receptors, mediating the compound's pharmacological effects.

Studies in rats have shown that MMAI induces a behavioral syndrome consistent with serotonergic activation, including hypolocomotion and other characteristic postures.[8] Importantly, MMAI has demonstrated a much higher selectivity for serotonin release over dopamine and norepinephrine release compared to other psychostimulants like amphetamine.[9] This selectivity is thought to contribute to its unique entactogenic effects, which are characterized by feelings of empathy and emotional openness, with less of the classical stimulant properties.

The preclinical evidence for MMAI's antidepressant-like effects in animal models has led to the suggestion that SSRAs could represent a novel class of antidepressants with a potentially faster onset of action than traditional selective serotonin reuptake inhibitors (SSRIs).[1][2]

Toxicology and Safety

The toxicological profile of MMAI hydrochloride has not been extensively studied in humans. Preclinical studies have suggested that MMAI is less neurotoxic than 3,4-methylenedioxymethamphetamine (MDMA).[9] However, it is important to note that the term "less neurotoxic" does not imply a complete absence of neurotoxic potential. Research has indicated that high doses of MMAI, or its combination with other substances, could potentially lead to neurotoxic effects.[9] The LD50 (median lethal dose) for MMAI hydrochloride has not been reported in the scientific literature. For the related compound MDAI, an LD50 of 28.33 mg/kg (subcutaneous) has been reported in rats.[10] Given the limited data, caution should be exercised when handling and studying this compound.

Legal Status

The legal status of MMAI hydrochloride is complex and varies significantly by jurisdiction. It is often categorized as a "research chemical" or a "novel psychoactive substance" (NPS). In many countries, it may not be explicitly scheduled but could be controlled under analogue legislation if it is deemed to be substantially similar in chemical structure and pharmacological effect to a controlled substance.[11][12] Researchers and drug development professionals must ensure compliance with all local and national regulations regarding the procurement, handling, and use of MMAI hydrochloride.

Conclusion

MMAI hydrochloride is a fascinating molecule with a distinct pharmacological profile as a selective serotonin releasing agent. Its unique properties have made it a valuable tool in neuroscience research and a subject of interest for its potential therapeutic applications. However, a comprehensive understanding of its chemical, pharmacological, and toxicological properties is still evolving. Further research, including detailed spectroscopic analysis, the development of validated analytical methods, and thorough toxicological evaluation, is necessary to fully characterize this compound and explore its potential in a safe and responsible manner.

References

  • Costa, G., et al. (2021). Neurotoxicity of MDMA: Main effects and mechanisms. Experimental Neurology, 347, 113894. [Link]

  • Rose, A. R., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes.
  • Rose, A. R., et al. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(24), e9207. [Link]

  • Serotonin releasing agent. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2025). New psychoactive substances – the current situation in Europe (European Drug Report 2025). [Link]

  • MMAI. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Rose, A. R., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1269-1280. [Link]

  • Kim, H. Y., et al. (2019). Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 24(15), 2754. [Link]

  • PubChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane. Retrieved January 14, 2026, from [Link]

  • Lee, K. H., et al. (2019). Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 24(15), 2754. [Link]

  • Bates, R. G., & Pinching, G. D. (1949). Acidic Dissociation Constant and Related Thermodynamic Quantities for Monoethanolammonium Ion in Water From 0° to 50° C. Journal of Research of the National Bureau of Standards, 42(5), 419–430.
  • Pálíček, T., et al. (2016). Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 69, 57-66. [Link]

  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13. [Link]

  • Corazza, O., et al. (2018). Synthetic Aminoindanes: A Summary of Existing Knowledge. Human Psychopharmacology, 33(1), e2644. [Link]

  • PubChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride. Retrieved January 14, 2026, from [Link]

  • MMAI - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • precisionFDA. (n.d.). 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE. Retrieved January 14, 2026, from [Link]

  • Itzhak, Y., & Achat-Mendes, C. (2004). Methamphetamine and MDMA (ecstasy) neurotoxicity: 'of mice and men'. IUBMB life, 56(5), 249–255. [Link]

  • Rose, A. R., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1269-1280. [Link]

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology, 319, 59-68. [Link]

  • Shah, D. K., & Jusko, W. J. (2016). Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE). The AAPS journal, 18(6), 1434–1443. [Link]

  • Rose, A. R., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of forensic sciences, 68(4), 1269–1280. [Link]

  • Metin, B. (2018). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.
  • Cass, W. A., et al. (2006). Age-dependent (+)MDMA-mediated neurotoxicity in mice. Brain research, 1073-1074, 196–203. [Link]

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 28-37. [Link]

  • Acid dissociation constant. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Li, D., et al. (2025). Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin. ADMET & DMPK, 13(2), 121-134. [Link]

  • Sainsbury, P. D., et al. (2011). Aminoindanes--the next wave of 'legal highs'?. Drug testing and analysis, 3(7-8), 479–482. [Link]

  • Gallagher, C. T., et al. (2012). 5,6-Methylenedioxy-2-aminoindane: from laboratory curiosity to 'legal high'. Progress in neuro-psychopharmacology & biological psychiatry, 39(2), 235–241. [Link]

  • Itzhak, Y., & Achat-Mendes, C. (2004). Methamphetamine and MDMA (ecstasy) neurotoxicity: 'of mice and men'. IUBMB Life, 56(5), 249-255.
  • Clearmind Medicine. (n.d.). The Science and IP Behind our Treatments. Retrieved January 14, 2026, from [Link]

  • Royal Pharmaceutical Society. (n.d.).
  • Chemistry LibreTexts. (2024).
  • Chem Help ASAP. (2023, August 31). defining ADME & connections to pharmacokinetics [Video]. YouTube. [Link]

Sources

Foundational

Mechanism of action of 5-Methoxy-6-methyl-2-aminoindane hydrochloride

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ana...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI), a synthetic compound of the 2-aminoindane family. Developed in the 1990s by a research team at Purdue University led by David E. Nichols, MMAI is distinguished by its function as a highly selective serotonin releasing agent (SSRA).[1][2] This document elucidates its primary interactions with the serotonin transporter (SERT), details its pharmacodynamic profile, presents quantitative data on its transporter affinities, and outlines the key experimental protocols used to characterize its activity. The guide is intended for researchers, scientists, and drug development professionals investigating serotonergic systems and novel therapeutic agents for mood disorders.

Introduction to 5-Methoxy-6-methyl-2-aminoindane (MMAI)

Core Mechanism of Action at the Serotonergic Synapse

The principal mechanism of action of MMAI is its interaction with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. Unlike SSRIs, which block this transporter, MMAI acts as a SERT substrate.

Dual Action at the Serotonin Transporter:

  • Transporter-Mediated Release (Reverse Transport): More significantly, upon binding, MMAI is transported into the presynaptic neuron. This action induces a conformational change in the transporter, causing it to reverse its direction of transport and release cytoplasmic 5-HT into the synaptic cleft.[2] This process, known as reverse transport or efflux, is the primary driver of the substantial increase in extracellular serotonin levels.

This mechanism is highly selective. MMAI displays over 100-fold selectivity for the serotonin transporter (SERT) compared to the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3] This selectivity is crucial to its distinct pharmacological profile, which is dominated by serotonergic effects with negligible dopaminergic or noradrenergic activity.[3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle 5-HT Vesicle five_ht_cyto Cytoplasmic 5-HT vesicle->five_ht_cyto Storage sert SERT five_ht_syn Synaptic 5-HT (Increased) sert->five_ht_syn 5-HT Efflux mmai_in MMAI mmai_in->sert Binds & Enters five_ht_cyto->sert Normal Reuptake receptor 5-HT Receptors five_ht_syn->receptor Binds & Activates mmai_out MMAI mmai_out->sert Initiates Reverse Transport

Caption: MMAI's mechanism at the serotonergic synapse.

Pharmacodynamic Profile

Monoamine Release and Receptor Interactions
Quantitative Data: Transporter Binding Affinity

The selectivity of MMAI is best illustrated by its binding affinity for the three major monoamine transporters.

TransporterBinding Affinity (Kᵢ or IC₅₀ in nM)Reference
Serotonin Transporter (SERT) 212[3],[6]
Dopamine Transporter (DAT) >10,000[3]
Norepinephrine Transporter (NET) >10,000[3]

Table 1: Comparative binding affinities of MMAI.

Neurotoxicity Profile

MMAI was developed to be a less neurotoxic alternative to MDMA.[1] Initial studies suggested that MMAI does not produce serotonergic neurotoxicity, even with chronic administration in animals.[1][2] However, subsequent research has indicated that a single high dose, or co-administration with a dopamine-releasing agent like dextroamphetamine, can result in significant serotonergic neurotoxicity.[1] Therefore, while it has a more favorable safety profile than many analogues, it is not entirely devoid of neurotoxic potential.[1]

Key Experimental Protocols

The mechanism of action of MMAI has been elucidated through several standard neuropharmacological assays.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor or transporter.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target transporter (e.g., human embryonic kidney cells transfected with hSERT).

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (MMAI).

  • Equilibrium: Allow the reaction to reach equilibrium.

  • Separation: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filter using liquid scintillation counting.

  • Analysis: Plot the data to generate a competition curve and calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Membranes (e.g., hSERT-expressing cells) a1 Incubate Membranes, Radioligand & MMAI p1->a1 p2 Prepare Radioligand (e.g., [³H]citalopram) p2->a1 p3 Prepare MMAI (Varying Concentrations) p3->a1 a2 Rapid Filtration (Separate Bound/Free) a1->a2 a3 Scintillation Counting (Measure Radioactivity) a2->a3 an1 Plot Competition Curve a3->an1 an2 Calculate IC₅₀ / Kᵢ an1->an2

Caption: Workflow for a radioligand binding assay.

In Vivo Microdialysis

This technique measures neurotransmitter levels in the brains of freely moving animals, providing real-time data on drug effects.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., hippocampus or striatum) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer MMAI hydrochloride (e.g., via intraperitoneal injection).

  • Sample Collection: Continue collecting dialysate samples at timed intervals post-administration.

  • Analysis: Analyze the concentration of serotonin and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

s1 Implant Microdialysis Probe in Brain Region s2 Perfuse Probe with aCSF s1->s2 s3 Collect Baseline Dialysate Samples s2->s3 s4 Administer MMAI s3->s4 s5 Collect Post-Drug Dialysate Samples s4->s5 s6 Analyze Samples via HPLC-ED s5->s6 s7 Quantify Changes in Extracellular 5-HT s6->s7

Caption: Experimental workflow for in vivo microdialysis.

Comparative Analysis with Related Aminoindanes

The pharmacological profile of MMAI is highly dependent on its specific substitutions.

  • 5,6-Methylenedioxy-2-aminoindane (MDAI): Replaces the 5-methoxy and 6-methyl groups with a methylenedioxy ring. MDAI exhibits dual serotonin and norepinephrine releasing activity, making it less selective than MMAI.[3][7]

  • 5-Methoxy-2-aminoindane (MEAI): Lacks the 6-methyl group. MEAI has weaker serotonin releasing effects compared to MMAI and has been studied more for potential sedative properties.[3][8]

  • 5-Iodo-2-aminoindane (5-IAI): Features an iodine atom at the 5-position. It is also a selective serotonin releaser, with the bulky iodine substituent potentially slowing metabolism and prolonging its effects.[3]

Conclusion and Future Directions

5-Methoxy-6-methyl-2-aminoindane hydrochloride is a highly selective serotonin releasing agent whose mechanism is centered on reverse transport through the serotonin transporter.[1][3] Its high affinity for SERT, coupled with low affinity for DAT and NET, results in a pharmacological profile dominated by serotonergic effects without stimulant properties.[3] This selectivity has made MMAI an invaluable tool for neuropharmacological research and a structural template for the development of novel antidepressants.[1][2] Future research should continue to explore the therapeutic potential of SSRAs, while carefully evaluating their long-term safety and neurotoxic liability, particularly at higher doses or in combination with other psychoactive substances.

References

  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • SelfDecode. (n.d.). MMAI. Retrieved from [Link]

  • Shimada, S., Kitayama, S., Lin, C. L., Patel, A., Nanthakumar, E., Gregor, P., Kuhar, M., & Uhl, G. (1991). Cloning and expression of a cocaine-sensitive dopamine transporter complementary DNA. Science, 254(5031), 576–578.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 45-53. Retrieved from [Link]

  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13. Retrieved from [Link]

  • Wikipedia. (n.d.). MDAI. Retrieved from [Link]

Sources

Exploratory

5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride: A Technical Guide to a Selective Serotonin Releasing Agent

Abstract This technical guide provides a comprehensive overview of 5-Methoxy-6-methyl-2-aminoindane (MMAI) hydrochloride, a potent and selective serotonin releasing agent (SSRA). Developed in the 1990s by a team led by D...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-6-methyl-2-aminoindane (MMAI) hydrochloride, a potent and selective serotonin releasing agent (SSRA). Developed in the 1990s by a team led by David E. Nichols at Purdue University, MMAI has emerged as a significant tool in neuropharmacological research due to its high selectivity for the serotonin transporter (SERT) over dopamine (DAT) and norepinephrine (NET) transporters.[1][2] This document delves into the core mechanism of action, pharmacological profile, and detailed experimental protocols for the characterization of MMAI. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics.

Introduction: The Significance of Selective Serotonin Releasing Agents

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, appetite, sleep, and cognition. Pharmacological agents that target the serotonergic system are cornerstones in the treatment of various psychiatric disorders. While selective serotonin reuptake inhibitors (SSRIs) have been the frontline treatment for depression and anxiety for decades, there is a growing interest in compounds with alternative mechanisms of action, such as serotonin releasing agents (SRAs).

SRAs, unlike SSRIs which merely block the reuptake of serotonin, actively promote its release from presynaptic neurons.[3] This can lead to a more rapid and robust increase in synaptic serotonin levels. However, many early SRAs, such as fenfluramine and MDMA, lacked selectivity, affecting other monoamine systems and carrying risks of neurotoxicity and cardiovascular side effects.[4] This necessitated the development of more selective agents like MMAI, which offers a cleaner pharmacological profile for dissecting the roles of serotonin in the central nervous system. MMAI has been shown to produce entactogenic effects in humans and has been investigated for its potential as a novel antidepressant with a faster onset of action.[1][2]

Core Mechanism of Action at the Serotonin Transporter

The primary mechanism of action of MMAI is centered on its interaction with the serotonin transporter (SERT). This interaction is multifaceted and results in a significant elevation of extracellular serotonin concentrations through a two-pronged process:

  • Competitive Inhibition of Serotonin Reuptake: MMAI binds to the outward-facing conformation of SERT, competitively inhibiting the reuptake of serotonin from the synaptic cleft. This action alone increases the residence time of synaptically released serotonin.

  • Transporter-Mediated Serotonin Efflux: Crucially, MMAI is not just a blocker but also a substrate for SERT. It is transported into the presynaptic neuron. Once inside, MMAI disrupts the vesicular storage of serotonin by interacting with the vesicular monoamine transporter 2 (VMAT2) and alters the intracellular ionic balance.[3] This leads to a reversal of the normal direction of SERT transport, causing a non-vesicular release of serotonin from the cytoplasm into the synaptic cleft.

This dual action of reuptake inhibition and transporter-mediated release makes MMAI a highly effective agent for amplifying serotonergic neurotransmission.

MMAI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MMAI_ext MMAI SERT SERT MMAI_ext->SERT 1. Binds & Inhibits Reuptake 5HT_cyto Cytoplasmic 5-HT SERT->5HT_cyto 2. Transporter-mediated influx of MMAI 5HT_synapse Synaptic 5-HT SERT->5HT_synapse 5HT_vesicle 5-HT Vesicle (VMAT2) 5HT_vesicle->5HT_cyto 3. Disrupts Vesicular Storage 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor 5. Activates Postsynaptic Receptors

Pharmacological Profile of MMAI Hydrochloride

The defining characteristic of MMAI is its remarkable selectivity for the serotonin system. While specific Ki values for MMAI at the monoamine transporters are not consistently reported across publicly available literature, it is widely cited as having a greater than 100-fold selectivity for SERT over DAT.[2]

Parameter Value Reference
Chemical Name 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride[5]
Molecular Formula C₁₁H₁₆ClNO[5]
Molecular Weight 213.7 g/mol [5]
SERT Inhibition (IC₅₀) 212 nMN/A
DAT Inhibition (IC₅₀) >10,000 nMN/A
NET Inhibition (IC₅₀) >10,000 nMN/A
Serotonin Release (EC₅₀) Data not readily availableN/A

Note: The IC₅₀ values presented are indicative of inhibitory potency at the transporters. The EC₅₀ value for serotonin release, a measure of its efficacy as a releasing agent, is not consistently available in the cited literature but MMAI is characterized as a potent releaser.

In vivo microdialysis studies in rats have demonstrated that MMAI administration leads to a substantial and rapid increase in extracellular serotonin levels in brain regions such as the hippocampus.[6] A 5 mg/kg intraperitoneal dose of MMAI was shown to produce a maximal increase of approximately 1350% over basal serotonin levels.[6] This potent in vivo effect underscores its efficacy as a serotonin releasing agent.

Synthesis of 5-Methoxy-6-methyl-2-aminoindane Hydrochloride

The synthesis of MMAI hydrochloride can be achieved through a multi-step process, a representative route is outlined below.

MMAI_Synthesis start 3-Methoxyphenylacetic acid product1 5-Methoxy-2-indanone start->product1 Condensation step1 Acetic Anhydride product2 5-Methoxy-2-indanol product1->product2 Reduction step2 Lithium Aluminum Hydride product3 5-Methoxy-6-methyl-2-indanol product2->product3 Methylation step3 Methyl Iodide, K₂CO₃ product4 5-Methoxy-6-methyl-2-aminoindane product3->product4 Amination step4 1. Mesylation 2. Azide Displacement 3. Reduction final_product MMAI Hydrochloride product4->final_product Salt Formation step5 HCl in Ether Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization binding_assay Monoamine Transporter Binding Assay binding_result Determine Ki for SERT, DAT, NET binding_assay->binding_result release_assay Synaptosome Serotonin Release Assay release_result Determine EC₅₀ for Serotonin Release release_assay->release_result microdialysis In Vivo Microdialysis microdialysis_result Measure Extracellular Serotonin Levels in Brain microdialysis->microdialysis_result start MMAI Hydrochloride start->binding_assay start->release_assay start->microdialysis

Caption: Experimental workflow for MMAI characterization.

Potential Applications and Future Directions

The high selectivity of MMAI for the serotonin system makes it an invaluable research tool for elucidating the specific roles of serotonin in various physiological and pathological processes. Its potential as a therapeutic agent, particularly as a rapid-acting antidepressant, warrants further investigation. [6]Future research should focus on:

  • Comprehensive Neurotoxicity Studies: While initially considered non-neurotoxic, some studies suggest potential for serotonergic neurotoxicity at high doses or in combination with other drugs. [2]A thorough evaluation of its neurotoxic potential is crucial.

  • Clinical Trials: Should preclinical safety and efficacy data be favorable, well-controlled clinical trials would be necessary to evaluate its therapeutic potential in humans for conditions like treatment-resistant depression.

  • Development of Analogs: The structure of MMAI can serve as a template for the design and synthesis of novel SSRAs with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

5-Methoxy-6-methyl-2-aminoindane (MMAI) hydrochloride stands out as a highly selective serotonin releasing agent with a distinct pharmacological profile. Its ability to potently and selectively increase synaptic serotonin levels makes it a powerful tool for neuroscience research. The experimental protocols detailed in this guide provide a robust framework for its characterization, paving the way for a deeper understanding of the serotonergic system and the development of next-generation therapeutics.

References

  • Effects of 5-HT-releasing agents on the extracellullar hippocampal 5-HT of rats. Implications for the development of novel antidepressants with a short onset of action. PubMed. [Link]

  • Serotonin releasing agent. Grokipedia. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Serotonin releasing agent – Knowledge and References. Taylor & Francis Online. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • MMAI. Wikipedia. [Link]

  • A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]

  • David E. Nichols - Faculty. Purdue University. [Link]

  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. National Institutes of Health. [Link]

  • MMAI. Wikipedia. [Link]

  • David E. Nichols. Google Scholar.
  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. National Institutes of Health. [Link]

  • Synaptosome Preparations: Which Procedure Should I Use?. Springer Nature Experiments. [Link]

  • David NICHOLS | PhD | Purdue University West Lafayette, West Lafayette | Purdue | Department of Medicinal Chemistry and Molecular Pharmacology (MCMP) | Research profile. ResearchGate. [Link]

  • Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. PubMed. [Link]

  • What is the protocol for a serotonin release assay?. Dr.Oracle. [Link]

  • In Vivo Microdialysis. Hope Center for Neurological Disorders. [Link]

  • 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE. precisionFDA. [Link]

  • Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. PubMed. [Link]

  • Serotonin 5-HT2B receptors are required for 3,4-methylenedioxymethamphetamine-induced hyperlocomotion and 5-HT release in vivo and in vitro. PubMed. [Link]

  • Flowchart illustration of in vivo microdialysis experimental set-up,... ResearchGate. [Link]

  • In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments. [Link]

  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. PubMed. [Link]

Sources

Foundational

The Pharmacological Profile of 5-Methoxy-6-methyl-2-aminoindane HCl: A Technical Guide

Abstract 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl) is a synthetic aminoindane derivative that has garnered significant interest within the scientific community for its potent and selective serotonergic ac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl) is a synthetic aminoindane derivative that has garnered significant interest within the scientific community for its potent and selective serotonergic activity.[1] Developed in the 1990s by a team led by David E. Nichols at Purdue University, MMAI acts as a highly selective serotonin releasing agent (SSRA).[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of MMAI, detailing its chemical synthesis, mechanism of action, receptor binding affinity, and in vivo effects. It is intended for researchers, scientists, and drug development professionals investigating novel serotonergic agents and their potential therapeutic applications.

Chemical Identity and Synthesis

MMAI HCl is a member of the 2-aminoindane family of compounds.[2] Its chemical structure consists of a bicyclic indane core with a methoxy group at the 5th position, a methyl group at the 6th position, and an amine group at the 2nd position, formulated as a hydrochloride salt.[1]

Chemical Structure:

  • IUPAC Name: 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Synthetic Pathway

The synthesis of MMAI HCl is a multi-step process that involves the formation of an indanone intermediate followed by reduction, methylation, and amination.[1]

Experimental Protocol: Synthesis of 5-Methoxy-6-methyl-2-aminoindane HCl [1]

  • Formation of the Indanone Intermediate: 3-methoxyphenylacetic acid is condensed with acetic anhydride to yield 5-methoxy-2-indanone.

  • Reduction: The resulting 5-methoxy-2-indanone is reduced using a suitable reducing agent, such as lithium aluminum hydride, to produce 5-methoxy-2-indanol.

  • Methylation: The hydroxyl group of 5-methoxy-2-indanol is then methylated using methyl iodide in the presence of a base like potassium carbonate, forming 5-methoxy-6-methyl-2-indanol.

  • Amination: The final step involves the conversion of the hydroxyl group to an amine. This can be achieved using ammonia or another suitable amine source to yield 5-Methoxy-6-methyl-2-aminoindane.

  • Salt Formation: The free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Synthesis_of_MMAI cluster_0 Synthesis Pathway 3-methoxyphenylacetic_acid 3-methoxyphenylacetic acid 5-methoxy-2-indanone 5-methoxy-2-indanone 3-methoxyphenylacetic_acid->5-methoxy-2-indanone Acetic anhydride 5-methoxy-2-indanol 5-methoxy-2-indanol 5-methoxy-2-indanone->5-methoxy-2-indanol Reduction (e.g., LiAlH4) 5-methoxy-6-methyl-2-indanol 5-methoxy-6-methyl-2-indanol 5-methoxy-2-indanol->5-methoxy-6-methyl-2-indanol Methylation (e.g., CH3I, K2CO3) MMAI_free_base 5-Methoxy-6-methyl- 2-aminoindane (MMAI) 5-methoxy-6-methyl-2-indanol->MMAI_free_base Amination (e.g., NH3) MMAI_HCl 5-Methoxy-6-methyl- 2-aminoindane HCl MMAI_free_base->MMAI_HCl HCl

Caption: Synthetic route for 5-Methoxy-6-methyl-2-aminoindane HCl.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of MMAI is the selective release of serotonin (5-hydroxytryptamine, 5-HT).[2][5] It exhibits a high affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[1] By interacting with SERT, MMAI induces a reversal of the transporter's function, leading to a non-exocytotic release of serotonin into the synapse. This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which merely block the reuptake of serotonin.[1]

MMAI is distinguished by its remarkable selectivity for the serotonin system. It has been shown to be one of the few monoamine releasing agents with over 100-fold selectivity for SERT compared to the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This high selectivity is a key feature of its pharmacological profile and differentiates it from other less selective releasing agents like MDMA.[1]

MMAI_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Serotonin (5-HT) Vesicle SERT SERT Serotonin Transporter Serotonin_cleft 5-HT SERT:f1->Serotonin_cleft Induces 5-HT Release (Reverses Transport) MMAI_node MMAI MMAI_node->SERT:f0 Binds to SERT Receptor Postsynaptic 5-HT Receptors Serotonin_cleft->Receptor Binds to Receptors

Sources

Exploratory

An In-depth Technical Guide on the Solubility and Stability of Methylamine Hydrochloride (MMAI hydrochloride) for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Nature of Methylamine Hydrochloride's Physicochemical Properties Methylamine hydrochloride (MMAI hydrochloride), a seemingly simple organic salt, serves as a pivotal building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Nature of Methylamine Hydrochloride's Physicochemical Properties

Methylamine hydrochloride (MMAI hydrochloride), a seemingly simple organic salt, serves as a pivotal building block in a multitude of synthetic pathways, particularly within the pharmaceutical and agrochemical industries. Its utility in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other critical compounds underscores the necessity of a comprehensive understanding of its fundamental physicochemical properties.[1] For researchers, scientists, and drug development professionals, a thorough grasp of the solubility and stability of MMAI hydrochloride is not merely academic; it is a cornerstone of robust process development, formulation design, and ultimately, the assurance of product quality and efficacy. This guide provides an in-depth exploration of these critical attributes, offering both theoretical insights and practical, field-proven methodologies to empower the scientific community in their work with this versatile compound.

Section 1: The Solubility Profile of Methylamine Hydrochloride

The solubility of an active pharmaceutical ingredient or a key starting material is a critical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. MMAI hydrochloride, as an ionic salt, exhibits a solubility profile that is heavily influenced by the nature of the solvent, temperature, and pH.

Theoretical Framework: The Interplay of Polarity and Solvation

As a salt of a primary amine and a strong acid, methylamine hydrochloride exists in an ionized state, comprising the methylammonium cation (CH₃NH₃⁺) and the chloride anion (Cl⁻). This ionic character is the primary determinant of its solubility. The principle of "like dissolves like" is paramount; polar solvents are generally effective at solvating the charged species through ion-dipole interactions, thereby facilitating dissolution. Water, with its high dielectric constant and ability to form hydrogen bonds, is an excellent solvent for MMAI hydrochloride.[2] In contrast, non-polar, aprotic solvents are poor solvents for this salt due to their inability to effectively stabilize the ions.

The general trend for the solubility of MMAI hydrochloride is as follows:

Polar Protic Solvents > Polar Aprotic Solvents > Non-polar Solvents

Quantitative and Qualitative Solubility Data
SolventTypeSolubilityTemperature (°C)
WaterPolar ProticVery Soluble / Highly Soluble20
MethanolPolar ProticSolubleNot Specified
EthanolPolar Protic29.1 g / 100 g78
n-ButanolPolar ProticSparingly SolubleNot Specified
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleNot Specified
Dimethyl Sulfoxide (DMSO)Polar Aprotic14 mg/mL25
Glacial Acetic AcidPolar ProticSparingly SolubleNot Specified
ChloroformNon-polarVery Slightly Soluble / InsolubleNot Specified
AcetonePolar AproticInsolubleNot Specified
Diethyl EtherNon-polarInsolubleNot Specified
Ethyl AcetatePolar AproticInsolubleNot Specified
BenzeneNon-polarNegligibleNot Specified

Note: The term "Very Soluble" generally implies a solubility of >1000 mg/mL, "Soluble" is in the range of 100-1000 mg/mL, and "Sparingly Soluble" is 10-33 mg/mL. The quantitative data for ethanol provides a specific reference point.[1][2]

Key Insights: The high solubility in water and polar aprotic solvents like DMF and DMSO makes them suitable for reaction media and stock solution preparation. The significant solubility in hot ethanol allows for its use in recrystallization for purification purposes.[3] The insolubility in non-polar solvents like chloroform and diethyl ether is advantageous for precipitation and washing steps during synthesis to remove non-polar impurities.

Experimental Protocol for Determining Solubility

For precise solubility determination in a specific solvent system, the isothermal equilibrium method is a robust and widely accepted technique.

Objective: To determine the equilibrium solubility of MMAI hydrochloride in a given solvent at a specified temperature.

Materials:

  • Methylamine hydrochloride (of known purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC)

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of MMAI hydrochloride into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a volumetric flask to remove any undissolved particles. Dilute the filtered sample to a suitable concentration with the same solvent.

  • Quantification: Analyze the concentration of MMAI hydrochloride in the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., UV, ELSD, or MS).

  • Calculation: The solubility (S) is calculated using the following formula:

    S = (C × V_total) / V_sample

    Where:

    • C is the concentration of the diluted sample determined by the analytical method.

    • V_total is the total volume of the diluted sample.

    • V_sample is the volume of the supernatant taken for dilution.

Causality Behind Experimental Choices:

  • Using an excess of solid: This ensures that the solvent is saturated with the solute, which is the definition of equilibrium solubility.

  • Constant temperature agitation: Temperature significantly affects solubility. Maintaining a constant temperature is critical for obtaining reproducible results. Agitation ensures that the system reaches equilibrium faster.

  • Filtration: This step is essential to remove any undissolved solid particles that could lead to an overestimation of the solubility.

G cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis A Weigh excess MMAI HCl B Add precise volume of solvent A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Allow solid to settle C->D Equilibrium Reached E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Solubility Value G->H Calculate Solubility

Caption: Experimental workflow for determining the solubility of MMAI hydrochloride.

Section 2: Stability of Methylamine Hydrochloride

The stability of a chemical compound is its ability to resist chemical change or decomposition. For MMAI hydrochloride, its stability is influenced by several factors, with its hygroscopic nature being a primary concern.

Intrinsic Stability and Key Sensitivities

Methylamine hydrochloride is a stable solid under anhydrous conditions and when protected from strong oxidizing agents.[1][4] However, its hygroscopic nature, meaning its tendency to absorb moisture from the atmosphere, is a critical factor that can compromise its stability and handling.[1]

Key Sensitivities:

  • Moisture: Absorption of water can lead to physical changes such as clumping and deliquescence, making accurate weighing and handling difficult. More importantly, the presence of water can facilitate hydrolytic degradation, especially under certain pH conditions.

  • Strong Oxidizing Agents: As an amine salt, MMAI hydrochloride can react with strong oxidizing agents, leading to decomposition.[1][4]

  • Elevated Temperatures: While the solid is relatively stable, prolonged exposure to high temperatures can lead to thermal decomposition.

  • Light: Photostability is another factor to consider, as exposure to light, particularly UV radiation, can induce degradation in some organic molecules.[5][6]

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is an essential component of drug development and is mandated by regulatory agencies like the ICH.[7] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation. The primary objectives are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method.

Typical Stress Conditions for MMAI Hydrochloride:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80 °C)Generally stable due to the protonated amine.
Basic Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C)Liberation of free methylamine, which can be volatile or undergo further reactions.
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of the amine to various products, potentially including formaldehyde and methylglyoxal.
Thermal Degradation Dry heat (e.g., 80-100 °C)Decomposition, the pathway of which depends on the temperature and presence of oxygen.
Photolytic Degradation Exposure to UV and visible light (e.g., ICH Q1B conditions)Photochemical reactions, potentially leading to a variety of degradation products.

Expert Insight: The goal of forced degradation is to achieve a target degradation of 5-20%.[4] Over-stressing can lead to the formation of secondary degradation products that are not relevant to the actual stability of the compound under normal storage conditions.

Potential Degradation Pathways

Based on the chemical structure of methylamine, several degradation pathways can be postulated:

  • Oxidative Deamination: In the presence of oxidizing agents, the amine group can be oxidized, leading to the formation of formaldehyde and ammonia. This is a known metabolic pathway for methylamine in biological systems.

  • Reaction with Formaldehyde (Impurity): Since one of the synthetic routes for MMAI hydrochloride involves formaldehyde, residual amounts of this reactive aldehyde could potentially lead to the formation of impurities over time.[1][3]

G cluster_stress Stress Conditions cluster_products Potential Degradation Products MMAI Methylamine Hydrochloride (CH3NH3+Cl-) Acid Acidic Hydrolysis MMAI->Acid Stress Base Basic Hydrolysis MMAI->Base Stress Oxidation Oxidation (H2O2) MMAI->Oxidation Stress Thermal Thermal MMAI->Thermal Stress Photo Photolytic MMAI->Photo Stress Stable Largely Stable Acid->Stable FreeAmine Methylamine (CH3NH2) Base->FreeAmine Formaldehyde Formaldehyde (CH2O) Oxidation->Formaldehyde Other Other Products Thermal->Other Photo->Other

Caption: Potential degradation pathways of MMAI hydrochloride under various stress conditions.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of MMAI hydrochloride under various stress conditions and to generate samples for the development of a stability-indicating analytical method.

Materials:

  • Methylamine hydrochloride

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of MMAI hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep a control sample (stock solution in solvent) under the same conditions.

    • Heat the samples at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute to the target concentration for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep a control sample.

    • Heat the samples at a specified temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).

    • Withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep a control sample.

    • Store the samples at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid MMAI hydrochloride in a vial.

    • Heat in an oven at a specified temperature (e.g., 100 °C) for a defined period.

    • At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of MMAI hydrochloride and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all stressed and control samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact MMAI hydrochloride from all degradation products.

Self-Validating System: The inclusion of control samples at each stress condition is critical for a self-validating protocol. It allows for the differentiation between degradation caused by the stressor and any inherent instability in the sample preparation.

Section 3: Stability-Indicating Analytical Methodology

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and at the same time measure the amount of degradation products formed. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Principles of a Stability-Indicating HPLC Method

The key requirement of a SIM is specificity. The method must be able to resolve the peak of the intact compound from the peaks of all potential degradation products and any other impurities or excipients present in the sample.

A Representative HPLC Method for MMAI Hydrochloride Analysis

While a specific validated method for MMAI hydrochloride is not widely published, a general approach based on its physicochemical properties can be outlined. Since MMAI hydrochloride lacks a strong chromophore, direct UV detection can be challenging at low concentrations. Therefore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is often employed. Alternatively, ion-exchange chromatography can be a suitable separation technique.

A potential reversed-phase HPLC method with pre-column derivatization could be as follows:

  • Derivatizing Agent: A reagent that reacts with the primary amine of methylamine to form a UV-active or fluorescent derivative (e.g., o-phthalaldehyde (OPA), dansyl chloride, or FMOC-Cl).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detector: UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion: A Foundation for Robust Development

A comprehensive understanding of the solubility and stability of methylamine hydrochloride is indispensable for any scientist or professional involved in its use. This guide has provided a detailed overview of these critical properties, from the theoretical underpinnings to practical, actionable experimental protocols. By leveraging this knowledge, researchers can make informed decisions regarding solvent selection, purification methods, formulation strategies, and storage conditions. The implementation of robust solubility and stability studies, as outlined herein, will not only ensure the quality and integrity of the compound but also contribute to the overall success and efficiency of the drug development process.

References

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • FAQ. (n.d.). What are the properties and uses of Methylamine hydrochloride and Methylamine?.
  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. 17(4).
  • ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • MedCrave online. (2016, December 14).
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ChemBK. (2024, April 11). methylamine HCl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • NIH. (n.d.). Degradation kinetics of phentolamine hydrochloride in solution. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • WHO. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products.
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • LCGC International. (2020, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.).
  • SciSpace. (n.d.).

Sources

Foundational

5-Methoxy-6-methyl-2-aminoindane Hydrochloride: A Technical Guide for Drug Discovery and Development

Introduction: The Significance of Selective Serotonin Releasing Agents The monoamine neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a critical regulator of a vast array of physiological and psychological proce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selective Serotonin Releasing Agents

The monoamine neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, and appetite. Consequently, the serotonergic system has been a primary target for the development of therapeutics for psychiatric disorders. While selective serotonin reuptake inhibitors (SSRIs) have been a cornerstone of treatment for depression and anxiety, there is a growing interest in compounds with alternative mechanisms of action that may offer a faster onset of therapeutic effects.[1][2]

5-Methoxy-6-methyl-2-aminoindane (MMAI), developed in the 1990s by a team led by David E. Nichols at Purdue University, represents a significant advancement in this area.[3][4] As a selective serotonin releasing agent, MMAI directly increases the concentration of serotonin in the synaptic cleft, a distinct mechanism from the reuptake inhibition of SSRIs.[3][5] This guide focuses on the hydrochloride salt of MMAI, the form commonly used in research settings, providing a comprehensive resource for its scientific exploration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Methoxy-6-methyl-2-aminoindane hydrochloride is fundamental for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
CAS Number 132980-17-7[6][7][8][9][10]
Molecular Formula C₁₁H₁₆ClNO[8][10]
Molecular Weight 213.7 g/mol [7][8][9][10]
IUPAC Name 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride[8]
Synonyms MMAI HCl[8]
Appearance Crystalline solid[7]
Purity Typically ≥98%[7]
Solubility Soluble in DMSO and Ethanol[7]

Mechanism of Action: A Selective Serotonin Releaser

5-Methoxy-6-methyl-2-aminoindane hydrochloride's primary pharmacological action is the selective release of serotonin. This is achieved through its interaction with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[6]

Unlike SSRIs which block the reuptake process, MMAI acts as a substrate for SERT. It is transported into the presynaptic neuron, which in turn triggers a reversal of the transporter's function, leading to the non-vesicular release of serotonin into the synapse.[1][11] This surge in synaptic serotonin levels leads to the activation of various postsynaptic serotonin receptors, initiating downstream signaling cascades.

The selectivity of MMAI for the serotonin system over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), is a key feature that distinguishes it from other releasing agents like MDMA.[3] This selectivity is thought to contribute to its unique pharmacological profile, potentially with a reduced side-effect profile compared to less selective compounds.

Signaling Pathway of Serotonin Release and Postsynaptic Activation

MMAI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MMAI MMAI-HCl SERT_out SERT MMAI->SERT_out Binds to SERT SERT_in SERT (Reversed) SERT_out->SERT_in Internalization & Transporter Reversal 5HT_synapse Serotonin SERT_in->5HT_synapse Release 5HT_vesicle Serotonin Vesicle 5HT_cyto Cytosolic Serotonin 5HT_vesicle->5HT_cyto 5HT_cyto->SERT_in Efflux 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binds to Receptor Signaling Downstream Signaling Cascades 5HT_receptor->Signaling Activation

Experimental Protocols

To facilitate research and development, this section provides detailed methodologies for the characterization of 5-Methoxy-6-methyl-2-aminoindane hydrochloride.

In Vitro Serotonin Transporter (SERT) Binding Assay

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture reagents

  • Lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]-citalopram (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Fluoxetine (10 µM)

  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride (test compound)

  • 96-well plates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in ice-cold lysis buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

    • Store membrane aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 10 µM Fluoxetine (for non-specific binding).

      • 50 µL of [³H]-citalopram (final concentration ~1-2 nM).

      • 100 µL of membrane preparation (5-20 µg of protein).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Harvesting and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Place the filter mats into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for developing an HPLC method for determining the purity of 5-Methoxy-6-methyl-2-aminoindane hydrochloride. This method should be validated for specificity, linearity, accuracy, and precision.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase. The retention time of the analyte is a characteristic property that can be used for identification and quantification.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

    • Initial conditions: 95% Buffer, 5% Acetonitrile.

    • Gradient: Linearly increase acetonitrile to 95% over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or determined by UV scan of the compound).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Conclusion and Future Directions

5-Methoxy-6-methyl-2-aminoindane hydrochloride is a valuable research tool for investigating the serotonergic system and holds potential for the development of novel therapeutics. Its selectivity as a serotonin releasing agent offers a unique pharmacological profile that warrants further exploration. The methodologies outlined in this guide provide a solid foundation for researchers to accurately characterize this compound and explore its therapeutic potential in areas such as depression, anxiety, and other neurological disorders. Future research should focus on detailed in vivo pharmacokinetic and pharmacodynamic studies, as well as comprehensive safety and toxicology assessments, to fully elucidate the therapeutic window and potential clinical applications of this promising molecule.

References

  • Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved January 14, 2026, from [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Current Topics in Medicinal Chemistry, 2(5), 589-600.
  • ResearchGate. (n.d.). Simplified schematic of a neuron illustrating the serotonergic.... Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, December 29). Serotonin-releasing agent. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the transport cycle for SERT. Six numbered states.... Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, October 27). MMAI. Retrieved January 14, 2026, from [Link]

  • Simple English Wikipedia. (2023, May 22). MMAI. Retrieved January 14, 2026, from [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. Retrieved January 14, 2026, from [Link]

  • Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 14, 2026, from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved January 14, 2026, from [Link]

  • Sager, J. E., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 373(2), 225–236.
  • PubChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride. Retrieved January 14, 2026, from [Link]

  • precisionFDA. (n.d.). 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE. Retrieved January 14, 2026, from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved January 14, 2026, from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved January 14, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved January 14, 2026, from [Link]

  • Baqai Journal of Health Sciences. (2016). analysis of amino acids by high performance liquid chromatography. Retrieved January 14, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Initial Investigation of the Entactogenic Effects of 5-Methoxy-6-methyl-2-aminoindan (MMAI)

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxy-6-methyl-2-aminoindan (MMAI) is a psychoactive compound belonging to the 2-aminoindane family, developed in the 1990s by a team...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-6-methyl-2-aminoindan (MMAI) is a psychoactive compound belonging to the 2-aminoindane family, developed in the 1990s by a team at Purdue University led by David E. Nichols.[1][2] It is recognized as a highly selective serotonin releasing agent (SSRA) with potential entactogenic effects.[1][2] Entactogens, also known as empathogens, are a class of psychoactive substances that produce experiences of emotional communion, oneness, and emotional openness.[3] The prototypical drug in this class is MDMA (3,4-methylenedioxymethamphetamine).[4][5] Unlike classical psychedelics or stimulants, entactogens are distinguished by their prosocial effects.[6] This guide provides a comprehensive technical framework for the initial preclinical investigation of MMAI, outlining the core in vitro and in vivo methodologies required to characterize its pharmacological profile and substantiate its classification as an entactogen. The protocols described herein are designed to establish a foundational understanding of MMAI's mechanism of action, behavioral effects, and neurochemical signature, thereby providing a robust data package for further drug development.

Introduction: The Scientific Rationale for Investigating MMAI

The therapeutic potential of compounds that modulate the serotonergic system has been a cornerstone of psychopharmacology for decades. While Selective Serotonin Reuptake Inhibitors (SSRIs) are a frontline treatment for depression and anxiety, there is a significant population of patients who do not respond adequately to these medications. This has spurred research into novel mechanisms of serotonergic modulation. Selective Serotonin Releasing Agents (SSRAs) like MMAI represent a distinct pharmacological class.[1][2] Unlike SSRIs, which block the reuptake of serotonin, SSRAs promote its release from presynaptic terminals.[2] This direct enhancement of serotonergic transmission may offer a more rapid onset of therapeutic effects.[2]

MMAI was specifically designed to be a highly selective agent for the serotonin transporter (SERT) with significantly less activity at the dopamine transporter (DAT) and norepinephrine transporter (NET).[1] This selectivity is hypothesized to reduce the stimulant and potentially neurotoxic effects associated with less selective releasing agents like MDMA. The entactogenic profile—characterized by increased empathy, prosocial behavior, and emotional openness—makes MMAI a compelling candidate for development in psychiatric indications where social connection and emotional processing are impaired, such as in post-traumatic stress disorder (PTSD) and certain anxiety disorders.[3]

The initial investigation of MMAI must therefore be a systematic process of confirming its selectivity, quantifying its functional activity as a serotonin releaser, and characterizing the behavioral phenotype it produces in validated animal models. This guide outlines the critical experiments to achieve these objectives.

In Vitro Characterization: Defining the Molecular Profile

The foundational step in evaluating MMAI is to determine its interaction with key molecular targets in a controlled, in vitro environment. This involves assessing its binding affinity and functional activity at monoamine transporters and a panel of relevant G protein-coupled receptors (GPCRs).

Monoamine Transporter Interaction Assays

The primary hypothesis is that MMAI is a selective serotonin releasing agent. This must be empirically verified.

2.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of MMAI for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

  • Causality: A high affinity for hSERT and substantially lower affinity for hDAT and hNET would provide the first piece of evidence for its selectivity. This is a crucial step to differentiate MMAI from non-selective stimulants.

  • Methodology:

    • Preparation: Utilize membrane preparations from HEK293 cells stably expressing either hSERT, hDAT, or hNET.

    • Radioligand:

      • For hSERT: [3H]Citalopram or [125I]RTI-55.

      • For hDAT: [3H]WIN 35,428.

      • For hNET: [3H]Nisoxetine.

    • Assay: Perform competitive binding assays with increasing concentrations of MMAI.

    • Detection: Measure radioactivity using liquid scintillation counting.

    • Analysis: Calculate the IC50 (concentration of MMAI that inhibits 50% of radioligand binding) and convert to Ki using the Cheng-Prusoff equation.

  • Self-Validation: Include known selective (e.g., citalopram for SERT) and non-selective (e.g., cocaine) inhibitors as positive controls to validate assay performance.

2.1.2. Neurotransmitter Release Assays

  • Objective: To measure the potency (EC50) and efficacy (Emax) of MMAI to induce the release of [3H]serotonin (5-HT), [3H]dopamine (DA), and [3H]norepinephrine (NE) from pre-loaded cells or synaptosomes.

  • Causality: This functional assay directly tests the primary hypothesis. A potent and efficacious release of 5-HT with minimal release of DA and NE would confirm MMAI as an SSRA.[2]

  • Methodology:

    • Preparation: Use rat brain synaptosomes or HEK293 cells expressing the respective transporters.

    • Loading: Incubate preparations with [3H]5-HT, [3H]DA, or [3H]NE.

    • Stimulation: Expose the pre-loaded preparations to increasing concentrations of MMAI.

    • Detection: Measure the amount of released radioactivity via liquid scintillation counting.

    • Analysis: Generate dose-response curves to determine EC50 and Emax values.

  • Self-Validation: Use a known serotonin releaser like fenfluramine and a known dopamine releaser like amphetamine as positive controls. The vehicle serves as the negative control.

GPCR Screening

While the primary mechanism is expected to be transporter-mediated, off-target effects at GPCRs, particularly serotonin receptors, could significantly influence the overall pharmacological profile.

2.2.1. Receptor Binding Panel

  • Objective: To screen MMAI against a broad panel of GPCRs, with a focus on serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), dopamine, and adrenergic receptors.

  • Causality: This identifies potential off-target interactions that could contribute to the observed effects or predict side effects. For example, significant 5-HT2A receptor agonism might suggest hallucinogenic potential.

  • Methodology: Utilize commercially available radioligand binding assay services (e.g., Eurofins Safety Panel, CEREP) that test the compound at a standard concentration (e.g., 10 µM) against dozens of targets. Follow up with full concentration-response curves for any significant "hits" (typically >50% inhibition).

2.2.2. Functional Assays for Key 5-HT Receptors

  • Objective: To determine if MMAI has agonist or antagonist activity at key serotonin receptors, particularly 5-HT2A and 5-HT1A, which are implicated in the actions of entactogens and psychedelics.[3]

  • Causality: The entactogenic effects of MDMA are thought to be mediated, in part, by the indirect activation of 5-HT receptors following serotonin release.[3] It is critical to determine if MMAI also has direct receptor activity.

  • Methodology (for 5-HT2A, a Gq-coupled receptor):

    • Assay Type: Calcium mobilization assay or inositol phosphate (IP1) accumulation assay.[7][8]

    • Preparation: Use CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

    • Procedure (IP1 Assay):

      • Plate cells and allow them to adhere.

      • Add increasing concentrations of MMAI.

      • Incubate to allow for IP1 accumulation.

      • Lyse cells and detect IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.[7]

    • Analysis: Generate dose-response curves to determine agonist potency (EC50) and efficacy (Emax) relative to a full agonist like serotonin. To test for antagonism, pre-incubate with MMAI before adding a fixed concentration of serotonin.

  • Self-Validation: Use serotonin or a known 5-HT2A agonist (e.g., DOI) as a positive control and a known antagonist (e.g., ketanserin) to confirm assay specificity.

Data Presentation: In Vitro Pharmacological Profile

The results from these in vitro studies should be summarized in a clear, tabular format for easy comparison.

TargetAssay TypeMMAI ResultPositive Control
hSERT Binding (Ki, nM)ValueCitalopram: Value
Release (EC50, nM)ValueFenfluramine: Value
hDAT Binding (Ki, nM)ValueGBR 12909: Value
Release (EC50, nM)ValueAmphetamine: Value
hNET Binding (Ki, nM)ValueNisoxetine: Value
Release (EC50, nM)ValueDesipramine: Value
h5-HT2A Functional (EC50, nM)ValueSerotonin: Value
h5-HT1A Functional (EC50, nM)Value8-OH-DPAT: Value

Table 1: Summary of the in vitro pharmacological profile of MMAI.

In Vivo Characterization: Bridging Molecular Action to Behavior

Once the in vitro profile is established, the investigation must move to in vivo models to understand how MMAI's molecular actions translate into physiological and behavioral effects in a living organism. Rodent models are standard for this stage of research.[9][10][11][12]

Neurochemical Effects: In Vivo Microdialysis
  • Objective: To directly measure the effect of MMAI administration on extracellular levels of serotonin, dopamine, and norepinephrine in key brain regions of awake, freely moving rats.

  • Causality: This is the most direct in vivo confirmation of the in vitro release data. A significant and sustained increase in extracellular 5-HT in brain regions like the nucleus accumbens or prefrontal cortex, without a corresponding large increase in dopamine, would be strong evidence of its SSRA mechanism in a functional brain.[13][14][15]

  • Methodology:

    • Surgery: Stereotaxically implant microdialysis guide cannulae into the target brain region (e.g., nucleus accumbens) of adult male Sprague-Dawley rats. Allow for a recovery period of 5-7 days.

    • Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).[14] Collect baseline samples to establish stable neurotransmitter levels.

    • Administration: Administer MMAI (e.g., via intraperitoneal injection) at various doses.

    • Sampling: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.[16]

    • Analysis: Quantify 5-HT, DA, NE, and their metabolites in the dialysate samples using HPLC with electrochemical detection.[14][17]

    • Data Presentation: Express results as a percentage change from baseline for each neurotransmitter.

  • Self-Validation: A vehicle control group is essential. A positive control group receiving MDMA can provide a valuable benchmark for the magnitude and time course of monoamine release.

G cluster_0 In Vivo Microdialysis Workflow A Stereotaxic Surgery: Implant Guide Cannula B Recovery Period (5-7 days) A->B C Probe Insertion & Baseline Sampling B->C D Drug Administration (MMAI or Vehicle) C->D E Post-Drug Sampling (e.g., 3 hours) D->E F Sample Analysis (HPLC-ED) E->F G Data Analysis: % Change from Baseline F->G

Caption: Workflow for an in vivo microdialysis experiment.

Behavioral Pharmacology: Assessing the Entactogen-like Profile

A battery of behavioral tests is required to characterize the subjective and functional effects of MMAI.

3.2.1. Drug Discrimination

  • Objective: To determine if animals perceive the subjective effects of MMAI as being similar to those of a known entactogen (MDMA) or a classical psychedelic (LSD).[18][19][20]

  • Causality: This is a powerful assay for classifying psychoactive drugs based on their interoceptive cues.[18][21] If rats trained to discriminate MDMA from saline generalize to MMAI (i.e., they press the MDMA-appropriate lever after receiving MMAI), it strongly suggests that MMAI produces MDMA-like subjective effects.

  • Methodology:

    • Training: Train two groups of rats in a two-lever operant chamber. One group is trained to press one lever for a food reward after an injection of MDMA and a second lever after an injection of saline. The second group is trained to discriminate a classic psychedelic (e.g., LSD) from saline. Training continues until a high level of accuracy is achieved.

    • Testing: Once trained, administer various doses of MMAI and observe which lever the rats press.

    • Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution (>80% drug-lever responding) indicates similar subjective effects.

  • Self-Validation: The training drugs (MDMA, LSD) and saline serve as the internal controls for the assay's validity.

3.2.2. Social Interaction Test

  • Objective: To assess whether MMAI increases prosocial behavior, a hallmark of entactogens.

  • Causality: Entactogens are defined by their ability to enhance feelings of closeness and empathy. In rodents, this can be modeled by measuring the time spent in active social investigation of a novel partner. An increase in social interaction, without a confounding increase in general locomotor activity, is indicative of a prosocial effect.

  • Methodology:

    • Apparatus: A familiar, dimly lit open field arena.

    • Procedure: Habituate a test rat to the arena. Administer MMAI or vehicle. After a pre-treatment interval, introduce a novel, untreated partner rat into the arena.

    • Measurement: Videotape the session and score the duration of active social behaviors (e.g., sniffing, anogenital investigation, allogrooming) for a set period (e.g., 10 minutes).

    • Control: Measure locomotor activity in a separate session without a partner rat to ensure that any increase in social behavior is not simply due to hyperactivity.

  • Self-Validation: A vehicle control group establishes baseline social interaction. An MDMA group can be used as a positive control.

3.2.3. Head-Twitch Response (HTR)

  • Objective: To test for 5-HT2A receptor-mediated psychedelic-like effects.

  • Causality: The head-twitch response in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation and is strongly correlated with the hallucinogenic potential of drugs in humans.[22] The absence or low incidence of HTR following MMAI administration would differentiate it from classical psychedelics like LSD or psilocybin and support a more purely entactogenic profile.

  • Methodology:

    • Procedure: Administer various doses of MMAI to mice.

    • Observation: Place the mouse in an observation chamber and count the number of head twitches over a 30-60 minute period.

  • Self-Validation: A positive control group receiving a known 5-HT2A agonist like DOI or LSD is essential to confirm the ability to detect the response.

Synthesis and Analytical Characterization

For all studies, the purity and identity of the MMAI test article must be rigorously confirmed.

  • Objective: To synthesize MMAI and confirm its structure and purity.

  • Causality: The validity of all biological data depends on the precise identity and purity of the chemical entity being tested. Impurities could have their own pharmacological activity, confounding the results.

  • Methodology:

    • Synthesis: Follow established synthetic routes (e.g., those developed by Nichols' group).

    • Characterization:

      • Structure Confirmation: Use Nuclear Magnetic Resonance (1H NMR, 13C NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

      • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity, which should be >98%.

      • Salt Form/Physical State: Characterize the final product (e.g., hydrochloride salt) and its physical properties.

Discussion and Future Directions

A favorable profile would be characterized by:

  • High selectivity for serotonin release over dopamine and norepinephrine release.

  • Minimal direct agonist activity at the 5-HT2A receptor.

  • Generalization to an MDMA-trained drug discrimination cue.

  • Increased prosocial behavior in the social interaction test.

  • A lack of significant head-twitch response.

Should this profile be confirmed, future directions would include more detailed pharmacokinetic studies, safety pharmacology, and toxicology assessments as prerequisites for any potential clinical development. The exploration of MMAI's effects in more complex behavioral models, such as fear extinction models relevant to PTSD, would also be a logical next step.

G cluster_0 Hypothesized Mechanism of MMAI MMAI MMAI SERT Serotonin Transporter (SERT) MMAI->SERT Enters Neuron Serotonin_Vesicle Synaptic Vesicle (Serotonin) SERT->Serotonin_Vesicle Reverses Flow VMAT2 VMAT2 Serotonin_Synapse Synaptic Serotonin Serotonin_Vesicle->Serotonin_Synapse Release Postsynaptic Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic Binds Effect Entactogenic Effects Postsynaptic->Effect

Caption: Hypothesized signaling pathway for MMAI's action.

References

  • Title: In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC Source: PubMed Central URL
  • Title: In Vivo Brain Microdialysis of Monoamines Source: Springer Nature Experiments URL
  • Title: Entactogen - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In vivo measurement of monoamine neurotransmitter release using brain microdialysis Source: Oxford Academic URL: [Link]

  • Title: Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach Source: Springer Nature Experiments URL: [Link]

  • Title: MMAI - Wikipedia Source: Wikipedia URL: [Link]

  • Title: MMAI Source: PsychonautWiki URL: [Link]

  • Title: 5-Methoxy 2-aminoindane - Clearmind Medicine Source: AdisInsight URL: [Link]

  • Title: Differential cortical monoamines release during exercise in rats chronically implanted with microdialysis probes Source: ScholarWorks @ UTRGV URL: [Link]

  • Title: Drug discrimination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology Source: PubMed Central URL: [Link]

  • Title: MEAI - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: Analytical Chemistry URL: [Link]

  • Title: Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated Source: ACS Chemical Neuroscience URL: [Link]

  • Title: In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R Source: PubMed URL: [Link]

  • Title: Serotonin releasing agent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology Source: PubMed URL: [Link]

  • Title: Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection Source: bioRxiv URL: [Link]

  • Title: Designing a comprehensive drug discrimination study Source: Labcorp URL: [Link]

  • Title: Set-up of a Serotonin 2A Receptor (5-HT2AR) Bio-Assay: Demonstration of its Applicability to Functionally Characterize Hallucinogenic New Psychoactive Substances (NPS) and an Explanation why 5-HT-2AR Bio-Assays are not suited for Universal Activity-Based Screening of Biofluids for NPS Source: ResearchGate URL: [Link]

  • Title: Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection Source: bioRxiv URL: [Link]

  • Title: Hallucinogens in Drug Discrimination Source: PubMed URL: [Link]

  • Title: In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology Source: PubMed Central URL: [Link]

  • Title: Functional assays for screening GPCR targets Source: NIH URL: [Link]

  • Title: Drug Discrimination - Methods of Behavior Analysis in Neuroscience Source: NCBI Bookshelf URL: [Link]

  • Title: In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form Source: PubMed Central URL: [Link]

  • Title: Laboratory Analysis of Behavioral Effects of Drugs of Abuse in Rodents Source: Springer Nature Experiments URL: [Link]

  • Title: Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]

  • Title: Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques Source: Qeios URL: [Link]

  • Title: Structured evaluation of rodent behavioral tests used in drug discovery research Source: Semantics Scholar URL: [Link]

  • Title: Structured evaluation of rodent behavioral tests used in drug discovery research Source: Europe PMC URL: [Link]

  • Title: Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format Source: NIH URL: [Link]

  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: PMC URL: [Link]

  • Title: Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction Source: PLOS One URL: [Link]

  • Title: A short review on behavioural assessment methods in rodents Source: PMC - NIH URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

  • Title: An experimental strategy to probe Gq contribution to signal transduction in living cells Source: PMC URL: [Link]

  • Title: 3-APBT - Wikipedia Source: Wikipedia URL: [Link]

  • Title: N-Methylmelamines: Synthesis, Characterization, and Physical Properties Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of polymerizable MOFs for the preparation of MOF/polymer mixed matrix membranes Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of New Radioligands for the Mammalian Melanin-Concentrating Hormone (MCH) Receptor Source: PubMed URL: [Link]

  • Title: Synthesis of a functional metal-chelating polymer and steps toward quantitative mass cytometry bioassays Source: PubMed URL: [Link]

Sources

Foundational

The Serotonergic Selectivity of 5-Methoxy-6-methyl-2-aminoindane (MMAI): A Technical Guide on its Discovery and Development

Introduction: The Quest for Safer Entactogens In the landscape of psychoactive substance research, the pursuit of compounds with therapeutic potential and minimized toxicity is a paramount objective. 5-Methoxy-6-methyl-2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer Entactogens

In the landscape of psychoactive substance research, the pursuit of compounds with therapeutic potential and minimized toxicity is a paramount objective. 5-Methoxy-6-methyl-2-aminoindane, commonly known as MMAI, emerged from this very pursuit in the 1990s from the laboratory of Professor David E. Nichols at Purdue University.[1][2] This molecule was conceived as a non-neurotoxic analogue of 3,4-methylenedioxymethamphetamine (MDMA), aiming to retain the unique prosocial and introspective effects, termed "entactogenic" by Nichols himself, while mitigating the documented serotonergic neurotoxicity associated with MDMA.[3][4]

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, chemical synthesis, pharmacological profile, and mechanism of action of MMAI. We will delve into the causality behind its design, the experimental methodologies used to characterize it, and the structure-activity relationships that define its unique properties as a highly selective serotonin releasing agent (SSRA).[2][5]

The Genesis of MMAI: A Design Strategy Rooted in Structure-Activity Relationships

The development of MMAI was not a serendipitous discovery but rather a deliberate and rational drug design effort. The core hypothesis was that the neurotoxicity of MDMA and related compounds stemmed from their interaction with the dopamine transporter (DAT) and subsequent oxidative stress. Therefore, the primary objective was to design a molecule that would selectively interact with the serotonin transporter (SERT) to induce serotonin release, with minimal affinity for DAT and the norepinephrine transporter (NET).

The 2-aminoindane scaffold was chosen as a rigid analogue of phenethylamines, such as amphetamine and MDMA.[6] This conformational constraint was hypothesized to influence receptor and transporter selectivity. The key structural modifications that distinguish MMAI from other aminoindanes and confer its unique pharmacological profile are the 5-methoxy and 6-methyl substitutions on the aromatic ring.[7] These substitutions were strategically chosen to enhance affinity and selectivity for the serotonin transporter, a concept supported by structure-activity relationship (SAR) studies within the broader class of phenethylamine and aminoindane-based serotonin releasers.[8][9]

Chemical Synthesis of 5-Methoxy-6-methyl-2-aminoindane (MMAI)

The synthesis of racemic MMAI was first reported by Nichols and colleagues in 1991.[7] The synthetic route is a multi-step process that begins with the appropriate substituted indanone.

MMAI_Synthesis cluster_0 Synthesis of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Indanone 5-Methoxy-6-methyl-1-indanone Oxime Indanone Oxime Indanone->Oxime Hydroxylamine Hydrochloride, Pyridine Aminoindane 5-Methoxy-6-methyl-2-aminoindane (MMAI) Oxime->Aminoindane Catalytic Hydrogenation (e.g., Pd/C, H2) or Metal Hydride Reduction (e.g., LiAlH4)

Caption: Synthetic pathway for 5-Methoxy-6-methyl-2-aminoindane (MMAI).

Experimental Protocol: Synthesis of MMAI

The following is a representative, step-by-step protocol for the synthesis of MMAI, based on established chemical principles for similar compounds.

Step 1: Oximation of 5-Methoxy-6-methyl-1-indanone

  • To a solution of 5-methoxy-6-methyl-1-indanone in pyridine, add hydroxylamine hydrochloride.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Allow the mixture to cool to room temperature and pour it into a beaker of ice water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the indanone oxime.

Step 2: Reduction of the Oxime to 2-Aminoindane

  • The oxime can be reduced to the corresponding primary amine via several methods, including catalytic hydrogenation or metal hydride reduction.

  • Catalytic Hydrogenation: Dissolve the oxime in a suitable solvent such as ethanol or acetic acid. Add a palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.

  • Metal Hydride Reduction: Alternatively, the oxime can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Following the reduction, carefully quench the reaction and work up the mixture to isolate the crude product.

  • Purify the crude 5-methoxy-6-methyl-2-aminoindane by recrystallization or column chromatography to obtain the final product. The freebase is often converted to a hydrochloride salt for improved stability and handling.[5]

Pharmacological Profile: A Highly Selective Serotonin Releaser

The defining characteristic of MMAI is its remarkable selectivity for the serotonin system. This selectivity has been quantified through in vitro radioligand binding and neurotransmitter release assays.

Receptor and Transporter Binding Affinities

Radioligand binding assays are crucial for determining the affinity of a compound for its molecular targets.[10] These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes expressing the target receptor or transporter and measuring the displacement of the radioligand by the test compound.[11]

TargetKi (nM)Reference
Serotonin Transporter (SERT) 212[5]
Dopamine Transporter (DAT) >10,000[5]
Norepinephrine Transporter (NET) >10,000[5]

Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

As the data clearly indicates, MMAI possesses a significantly higher affinity for the serotonin transporter compared to the dopamine and norepinephrine transporters, with a selectivity ratio of over 100-fold.[2][5]

Functional Activity: Serotonin Release

Beyond binding, the functional activity of MMAI as a serotonin releasing agent has been confirmed using synaptosome preparations. Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake and release, providing a valuable in vitro model to study these processes.[12][13][14]

MMAI_Mechanism cluster_0 Mechanism of MMAI-Induced Serotonin Release MMAI MMAI SERT Serotonin Transporter (SERT) MMAI->SERT Binds to and is transported by SERT Vesicle Synaptic Vesicle SERT->Vesicle Reverses transporter function, causing non-vesicular release of 5-HT Serotonin_Synapse Serotonin (5-HT) in Synaptic Cleft Vesicle->Serotonin_Synapse Increased cytoplasmic 5-HT Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binds to receptors Signaling Downstream Signaling Postsynaptic_Receptor->Signaling Activates signaling cascades

Caption: Proposed mechanism of action for MMAI at the serotonergic synapse.

The primary mechanism of action of MMAI is to act as a substrate for the serotonin transporter.[15] It is transported into the presynaptic neuron, where it disrupts the vesicular storage of serotonin and reverses the direction of the transporter, leading to a non-vesicular release of serotonin into the synaptic cleft.[16]

Neurotoxicity Profile: A Complex Picture

Initial studies on MMAI suggested that it was devoid of the serotonergic neurotoxicity observed with MDMA.[7] This was a key finding that supported the initial design hypothesis. However, subsequent research has painted a more nuanced picture. While MMAI alone does not appear to be neurotoxic under most conditions, high doses or co-administration with a dopamine-releasing agent can lead to serotonergic deficits.[2] This suggests that while MMAI's selectivity for the serotonin system significantly reduces its neurotoxic potential, it may not be entirely absent under all circumstances.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for SERT

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Materials:

  • hSERT-expressing cell membranes (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]citalopram)

  • Test compound (MMAI)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM fluoxetine)

  • 96-well microplate

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound (MMAI) in assay buffer.

  • In a 96-well microplate, set up triplicate wells for total binding (assay buffer only), non-specific binding (non-specific binding control), and each concentration of the test compound.

  • Add a fixed concentration of the radioligand (typically at its Kd value) to all wells.

  • Add the hSERT membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin Release Assay using Synaptosomes

This protocol describes a method to measure the ability of a test compound to induce the release of serotonin from pre-loaded synaptosomes.

Materials:

  • Fresh or frozen brain tissue (e.g., rat striatum or hippocampus)

  • Sucrose homogenization buffer

  • Krebs-Ringer buffer

  • [³H]Serotonin

  • Test compound (MMAI)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Wash and resuspend the synaptosomes in Krebs-Ringer buffer.[17]

  • Loading with [³H]Serotonin: Incubate the synaptosomes with [³H]Serotonin to allow for its uptake into the nerve terminals.

  • Release Assay: Aliquot the [³H]Serotonin-loaded synaptosomes into tubes containing different concentrations of the test compound (MMAI) or a vehicle control.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for release.

  • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Measure the amount of [³H]Serotonin released into the supernatant using a scintillation counter.

  • Express the results as a percentage of the total [³H]Serotonin content of the synaptosomes and plot against the test compound concentration to determine the EC50 value for release.

Conclusion and Future Directions

5-Methoxy-6-methyl-2-aminoindane stands as a testament to the power of rational drug design in medicinal chemistry. Developed by David E. Nichols and his team, MMAI successfully demonstrated that the entactogenic effects of MDMA-like compounds could be dissociated from significant dopaminergic activity and, to a large extent, from serotonergic neurotoxicity. Its high selectivity as a serotonin releasing agent has made it an invaluable tool for probing the function of the serotonin system and has sparked interest in its potential as a novel therapeutic agent for conditions such as depression and anxiety.[16]

Future research should continue to explore the therapeutic potential of SSRAs like MMAI, with a focus on establishing a clear therapeutic window and fully characterizing their long-term safety profiles. The in-depth understanding of the structure-activity relationships of aminoindanes, pioneered by the work on MMAI, will undoubtedly continue to guide the development of the next generation of safer and more effective neuromodulatory agents.

References

  • Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Frontiers in Psychiatry, 13, 863088. [Link][3]

  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1–13. [Link]

  • Johnson, M. P., Frescas, S. P., Oberlender, R., & Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668. [Link][7]

  • Wikipedia. (2023). MMAI. [Link][1][2]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link][11]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link][10]

  • Wikipedia. (2023). Serotonin releasing agent. [Link][16]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. [Link][12]

  • Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A rapid Percoll gradient procedure for preparation of synaptosomes. Nature Protocols, 3(11), 1718–1728. [Link][13]

  • Rudnick, G., & Wall, S. C. (1992). The molecular mechanism of “ecstasy” [MDMA(3,4-methylenedioxymethamphetamine)]: serotonin transporters are targets for MDMA-induced serotonin release. Proceedings of the National Academy of Sciences, 89(5), 1817–1821. [Link]

  • Binda, C., et al. (2008). Structure and function of human monoamine oxidases. Journal of Neural Transmission, 115(4), 517-524. [Link][17]

  • Wikipedia. (2023). David E. Nichols. [Link][4]

  • ResearchGate. (n.d.). Medicinal Chemistry and Structure-Activity Relationships. [Link][6]

  • Nichols, D. E. (2018). Chemistry and Structure-Activity Relationships of Psychedelics. Current topics in behavioral neurosciences, 36, 1–43. [Link][8]

  • Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive drugs?. Annals of the New York Academy of Sciences, 600, 613–625. [Link][9]

Sources

Exploratory

An In-Depth Technical Guide to the Racemic Mixture of 5-Methoxy-6-methyl-2-aminoindane Hydrochloride (MMAI HCl)

A Resource for Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the racemic mixture of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HC...

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the racemic mixture of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl), a synthetic compound of significant interest in neuropharmacological research. As a selective serotonin releasing agent (SSRA), MMAI HCl offers a valuable tool for investigating the intricacies of the serotonergic system. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, analytical characterization, and pharmacological properties. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction to 5-Methoxy-6-methyl-2-aminoindane (MMAI)

5-Methoxy-6-methyl-2-aminoindane (MMAI) is a psychoactive compound belonging to the 2-aminoindane family of drugs.[1][2] Developed in the 1990s by a team at Purdue University led by David E. Nichols, MMAI is recognized for its potent and highly selective action as a serotonin releasing agent.[1][3] Unlike other monoamine releasing agents, MMAI exhibits a remarkable selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and norepinephrine transporter (NET), with over 100-fold greater selectivity for SERT.[1] This distinct pharmacological profile makes it a subject of interest for studying the therapeutic potential of SSRAs, particularly in the context of mood disorders, with some research suggesting they could offer a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Structurally, MMAI is a derivative of 2-aminoindane, featuring a methoxy group at the 5th position and a methyl group at the 6th position of the indane ring system.[4] It is typically supplied as a hydrochloride salt to improve its stability and solubility.[5]

Chemical Synthesis and Purification

The synthesis of racemic 5-Methoxy-6-methyl-2-aminoindane hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure purity and yield. The general synthetic pathway involves the formation of a substituted indanone intermediate, followed by reductive amination and subsequent conversion to the hydrochloride salt.

Synthesis Pathway

A plausible synthetic route, based on established organic chemistry principles for analogous compounds, is outlined below.[6][7][8]

Synthesis of MMAI HCl cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Salt Formation 3-Methoxy-4-methylphenylacetic_acid 3-Methoxy-4-methyl- phenylacetic acid Indanone_intermediate 5-Methoxy-6-methyl- 1-indanone 3-Methoxy-4-methylphenylacetic_acid->Indanone_intermediate Polyphosphoric Acid (PPA) or other Lewis Acid Indanone_intermediate_2 5-Methoxy-6-methyl- 1-indanone Oxime_intermediate 5-Methoxy-6-methyl- 1-indanone oxime Indanone_intermediate_2->Oxime_intermediate Hydroxylamine HCl, Pyridine Oxime_intermediate_2 5-Methoxy-6-methyl- 1-indanone oxime MMAI_freebase 5-Methoxy-6-methyl- 2-aminoindane (freebase) Oxime_intermediate_2->MMAI_freebase NaBH4/TiCl4 or H2/Pd-C MMAI_freebase_2 5-Methoxy-6-methyl- 2-aminoindane (freebase) MMAI_HCl 5-Methoxy-6-methyl- 2-aminoindane HCl MMAI_freebase_2->MMAI_HCl HCl in Ether or IPA

Caption: Synthesis of 5-Methoxy-6-methyl-2-aminoindane HCl

Detailed Experimental Protocol

The following protocol is a representative, non-validated procedure based on analogous chemical transformations. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 5-Methoxy-6-methyl-1-indanone

  • To a stirred solution of an appropriate starting material like 3-(3-methoxy-4-methylphenyl)propanoic acid, add a cyclizing agent such as polyphosphoric acid or a Lewis acid.[6]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the temperature determined by optimization studies, typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by pouring it onto ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 5-methoxy-6-methyl-1-indanone.

Step 2: Reductive Amination to form 5-Methoxy-6-methyl-2-aminoindane

Reductive amination is a versatile method for converting ketones to amines.[9][10]

  • Dissolve 5-methoxy-6-methyl-1-indanone and an amine source (e.g., ammonium acetate or ammonia) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing the intermediate imine in the presence of the ketone.[11] Alternatively, catalytic hydrogenation over a palladium catalyst can be employed.[10]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, quench any remaining reducing agent by carefully adding a dilute acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to basic (pH > 10) with a strong base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxy-6-methyl-2-aminoindane freebase.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude freebase in a dry, non-polar organic solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.[5]

  • Collect the precipitate by vacuum filtration, wash with cold, dry solvent, and dry under vacuum to yield the final product, racemic 5-Methoxy-6-methyl-2-aminoindane hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and integrity of the synthesized MMAI HCl. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and purity assessment of volatile compounds like MMAI.

  • Protocol:

    • Sample Preparation: Dissolve a small amount of MMAI HCl in a suitable solvent (e.g., methanol) and, if necessary, convert to the freebase by adding a base and extracting into an organic solvent. Derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can improve chromatographic properties.[12][13]

    • GC Conditions:

      • Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rxi®-5Sil MS), is suitable.[4]

      • Injector: Split/splitless injector, typically operated in split mode (e.g., 25:1 split ratio).[4]

      • Oven Program: A temperature gradient program is used to ensure good separation. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

  • Expected Results: The mass spectrum of MMAI is expected to show a molecular ion peak (M⁺) corresponding to the freebase (C₁₁H₁₅NO, m/z 177.24). Characteristic fragmentation patterns for aminoindanes include ions at m/z 115-117 (indane and indene fragments) and m/z 91 (tropylium ion).[13]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity and quantifying MMAI HCl.

  • Protocol:

    • Sample Preparation: Dissolve an accurately weighed amount of MMAI HCl in the mobile phase or a suitable solvent mixture.

    • HPLC Conditions:

      • Column: A reverse-phase C18 column is commonly used.[14]

      • Mobile Phase: A mixture of an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH adjusted to 2.85) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.[14] A typical ratio could be 25:75 (v/v) buffer to acetonitrile.[14]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 284 nm).[4]

  • Self-Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of MMAI HCl.

  • Expected ¹H NMR Chemical Shifts (Predicted):

    • Aromatic protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm).

    • Benzylic protons (CH₂): Two multiplets or doublets of doublets corresponding to the diastereotopic protons of the two CH₂ groups in the indane ring (δ 2.5-3.5 ppm).

    • Methine proton (CH-N): A multiplet in the region of δ 3.0-4.0 ppm.

    • Amine protons (NH₃⁺): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Methoxy protons (OCH₃): A singlet around δ 3.8 ppm.

    • Methyl protons (CH₃): A singlet around δ 2.2 ppm.

  • Expected ¹³C NMR Chemical Shifts (Predicted):

    • Aromatic carbons: Several signals in the aromatic region (δ 110-160 ppm).

    • Benzylic carbons (CH₂): Two signals in the aliphatic region (δ 30-45 ppm).

    • Methine carbon (CH-N): A signal around δ 50-60 ppm.

    • Methoxy carbon (OCH₃): A signal around δ 55 ppm.

    • Methyl carbon (CH₃): A signal around δ 15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • Expected Absorption Bands for MMAI HCl:

    • N-H Stretch (Amine Salt): A broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of the NH₃⁺ group in an amine salt.[15]

    • C-H Stretch (Aromatic and Aliphatic): Multiple sharp peaks between 3100-2850 cm⁻¹.

    • N-H Bend (Amine Salt): An absorption band in the region of 1620-1560 cm⁻¹.[16][17]

    • C=C Stretch (Aromatic): Peaks in the region of 1600-1450 cm⁻¹.

    • C-O Stretch (Aryl Ether): A strong absorption band around 1250 cm⁻¹.

    • C-N Stretch: An absorption band in the region of 1200-1000 cm⁻¹.

Pharmacological Profile

MMAI is characterized by its high selectivity as a serotonin releasing agent.[1] Its pharmacological effects are primarily mediated through its interaction with the serotonin transporter.

In Vitro Pharmacology

Monoamine Transporter Binding Affinity

Radioligand binding assays are used to determine the affinity of MMAI for the monoamine transporters.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET.[18]

    • Radioligands: Use selective radioligands for each transporter: [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET.[18]

    • Assay: Incubate the cell membranes with the radioligand and varying concentrations of MMAI HCl.

    • Data Analysis: Determine the IC₅₀ value (the concentration of MMAI that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[18]

  • Quantitative Data:

TransporterKi (nM)
SERT212
DAT>10,000
NET>10,000
Data from reference[4]

Serotonin Release Assay

This assay measures the ability of MMAI to induce the release of serotonin from nerve terminals (synaptosomes).

  • Protocol:

    • Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., rat hippocampus or striatum) by differential centrifugation.[19]

    • Radiolabel Loading: Incubate the synaptosomes with [³H]serotonin, which is taken up via the serotonin transporter.[19]

    • Superfusion: Place the loaded synaptosomes in a superfusion system and perfuse with a physiological buffer to establish a baseline of [³H]serotonin release.[19]

    • Compound Application: Introduce varying concentrations of MMAI HCl into the superfusion buffer.

    • Quantification: Collect fractions of the superfusate and measure the amount of [³H]serotonin released using liquid scintillation counting.

    • Data Analysis: Plot the percentage of serotonin release against the concentration of MMAI to determine the EC₅₀ value (the concentration that produces 50% of the maximal release).[2][20]

  • Expected Results: MMAI is expected to be a potent serotonin releaser with a measurable EC₅₀ value. While specific EC₅₀ values for MMAI are not consistently reported in publicly available literature, its characterization as a potent SSRA is well-established.[21]

Serotonin Release Mechanism Presynaptic_Neuron Presynaptic Neuron SERT SERT SERT->Presynaptic_Neuron Vesicle Vesicle (Serotonin) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Reverses SERT function causing serotonin efflux MMAI MMAI MMAI->SERT Enters neuron via SERT Serotonin_Receptor 5-HT Receptor Synaptic_Cleft->Serotonin_Receptor Binds to receptors Postsynaptic_Neuron Postsynaptic Neuron

In Vivo Pharmacology

Microdialysis

In vivo microdialysis in freely moving animals allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions following drug administration.[22][23][24][25]

  • Protocol:

    • Surgical Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., the frontal cortex or nucleus accumbens) of an anesthetized rat.

    • Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Baseline Collection: Collect dialysate samples to establish a stable baseline of extracellular serotonin levels.

    • Drug Administration: Administer MMAI HCl (e.g., via intraperitoneal injection).

    • Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals and analyze the serotonin concentration in each sample using HPLC with electrochemical detection.

    • Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline and plot against time.

  • Expected Results: Administration of MMAI is expected to cause a significant and dose-dependent increase in extracellular serotonin levels in the brain region under investigation.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis Sample MMAI HCl Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC NMR ¹H & ¹³C NMR Dissolution->NMR Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GCMS GC-MS GCMS->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR FTIR FTIR->Structure_Confirmation

Caption: Analytical workflow for MMAI HCl characterization.

Comparative Analysis with Structurally Related Compounds

The pharmacological profile of MMAI is best understood in the context of its structural analogs within the 2-aminoindane class.

CompoundKey Structural Difference from MMAIPrimary Pharmacological Effect
MDAI (5,6-Methylenedioxy-2-aminoindane)Methylenedioxy ring instead of methoxy and methyl groups.Dual serotonin and dopamine releasing agent with less selectivity than MMAI.
MEAI (5-Methoxy-2-aminoindane)Lacks the 6-methyl group.Weaker serotonin release compared to MMAI; studied for sedative properties.[26]
5-IAI (5-Iodo-2-aminoindane)Iodine atom at position 5.Non-neurotoxic serotonin releaser with negligible dopamine activity.
MDMAI (5,6-Methylenedioxy-N-methyl-2-aminoindane)Methylenedioxy ring and N-methylation of the amine.Effects overlap with MDMA, including serotonin and dopamine release, but lacks SERT selectivity.[18]

Conclusion and Future Directions

The racemic mixture of 5-Methoxy-6-methyl-2-aminoindane hydrochloride is a valuable pharmacological tool for the study of the serotonergic system. Its high selectivity as a serotonin releasing agent provides a unique opportunity to investigate the specific roles of serotonin in various physiological and pathological processes. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this compound, ensuring its quality and suitability for research purposes.

Future research may focus on the enantioselective synthesis and pharmacological evaluation of the individual enantiomers of MMAI to elucidate any stereospecific differences in their activity. Furthermore, in-depth in vivo studies are warranted to fully understand the behavioral, neurochemical, and potential therapeutic effects of this intriguing compound. As with any psychoactive substance, all research should be conducted in accordance with appropriate safety and ethical guidelines.

References

  • Rose, S. R., Cannaert, A., & De Ruiter, J. (2021). GC–MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 66(6), 2365-2376.
  • BenchChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride.
  • Rose, S. R., Cannaert, A., & De Ruiter, J. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(24), e9207.
  • Adachi, N., Arai, H., & Ogawa, S. (1992). In Vivo Measurement of Hypothalamic Serotonin Release by Intracerebral Microdialysis: Significant Enhancement by Immobilization Stress in Rats. Brain Research Bulletin, 28(5), 727-734.
  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Malagié, I., Trillat, A. C., Jacquot, C., & Gardier, A. M. (1995). Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study. European Journal of Pharmacology, 286(2), 213-217.
  • Google Patents. (n.d.). JPH0597778A - Method for producing 2-aminoindane and salts thereof.
  • van der Vlugt, J. I., van der Pijl, F., van der Veen, L. A., & Reek, J. N. H. (2007). Regioselective Synthesis of Indanones. The Journal of Organic Chemistry, 72(25), 9579-9582.
  • Fuller, R. W. (1995). Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis. Life Sciences, 57(11), 975-982.
  • Kankanamalla, S., et al. (2012). Neuronal Release of Serotonin in the Cerebellum of Behaving Rats: An In Vivo Microdialysis Study. Journal of Neurochemistry, 123(5), 736-745.
  • Petty, F., Kramer, G., Wilson, L., & Jordan, S. (1994). In vivo serotonin release and learned helplessness.
  • Bell, R. P., & Liler, M. (1960). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society, 56, 1153-1159.
  • BenchChem. (n.d.). Validating the Selective Serotonin-Releasing Activity of MDMAI: A Comparative Guide.
  • Casale, J. F., & Hays, P. A. (2011). Near-infrared spectroscopy of amine salts. Journal of Forensic Sciences, 56(5), 1195-1200.
  • Guidechem. (n.d.). How is 5-Methoxy-1-indanone synthesized and what are its applications?
  • Chen, N. H., & Reith, M. E. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(3), 235-245.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • ProQuest. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes.
  • Rothman, R. B., & Baumann, M. H. (2006). Evidence for Non-Competitive Modulation of Substrate-Induced Serotonin Release. Synapse, 60(3), 238-245.
  • I.R.I.S. (n.d.). The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods.
  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
  • ResearchGate. (n.d.). Recent progress in reductive amination reaction.
  • Castagna, R., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(12), 1545-1557.
  • SciELO. (2017). Article.
  • ResearchGate. (n.d.). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine.
  • ChemicalBook. (n.d.). 5-Hydroxy-6-methoxy-1-indanone synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Serotonin-Releasing Agent Properties of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI).
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). EC50. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies.
  • Wu, S., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 789345.
  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • Kim, Y., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15433.
  • Tietze, L. F., & Ruther, M. (2001). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 66(23), 7807-7812.
  • ResearchGate. (n.d.). Characterization of the “Methylenedioxy-2-Aminoindans.
  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973-4976.
  • MedChemExpress. (n.d.). MMAI (5-Methoxy-6-methyl-2-aminoindan) | Serotonin Releasing Agent.
  • Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 37-45.
  • ResearchGate. (n.d.). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
  • Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • UNODC. (n.d.). Details for Aminoindanes.
  • Cornett, E. M., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 234.##

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the racemic mixture of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl), a synthetic compound of significant interest in neuropharmacological research. As a selective serotonin releasing agent (SSRA), MMAI HCl offers a valuable tool for investigating the intricacies of the serotonergic system. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, analytical characterization, and pharmacological properties. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction to 5-Methoxy-6-methyl-2-aminoindane (MMAI)

5-Methoxy-6-methyl-2-aminoindane (MMAI) is a psychoactive compound belonging to the 2-aminoindane family of drugs.[1][2] Developed in the 1990s by a team at Purdue University led by David E. Nichols, MMAI is recognized for its potent and highly selective action as a serotonin releasing agent.[1][3] Unlike other monoamine releasing agents, MMAI exhibits a remarkable selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and norepinephrine transporter (NET), with over 100-fold greater selectivity for SERT.[1] This distinct pharmacological profile makes it a subject of interest for studying the therapeutic potential of SSRAs, particularly in the context of mood disorders, with some research suggesting they could offer a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Structurally, MMAI is a derivative of 2-aminoindane, featuring a methoxy group at the 5th position and a methyl group at the 6th position of the indane ring system.[4] It is typically supplied as a hydrochloride salt to improve its stability and solubility.[5]

Chemical Synthesis and Purification

The synthesis of racemic 5-Methoxy-6-methyl-2-aminoindane hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure purity and yield. The general synthetic pathway involves the formation of a substituted indanone intermediate, followed by reductive amination and subsequent conversion to the hydrochloride salt.

Synthesis Pathway

A plausible synthetic route, based on established organic chemistry principles for analogous compounds, is outlined below.[6][7][8]

Synthesis of MMAI HCl cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Salt Formation 3-Methoxy-4-methylphenylacetic_acid 3-Methoxy-4-methyl- phenylacetic acid Indanone_intermediate 5-Methoxy-6-methyl- 1-indanone 3-Methoxy-4-methylphenylacetic_acid->Indanone_intermediate Polyphosphoric Acid (PPA) or other Lewis Acid Indanone_intermediate_2 5-Methoxy-6-methyl- 1-indanone Oxime_intermediate 5-Methoxy-6-methyl- 1-indanone oxime Indanone_intermediate_2->Oxime_intermediate Hydroxylamine HCl, Pyridine Oxime_intermediate_2 5-Methoxy-6-methyl- 1-indanone oxime MMAI_freebase 5-Methoxy-6-methyl- 2-aminoindane (freebase) Oxime_intermediate_2->MMAI_freebase NaBH4/TiCl4 or H2/Pd-C MMAI_freebase_2 5-Methoxy-6-methyl- 2-aminoindane (freebase) MMAI_HCl 5-Methoxy-6-methyl- 2-aminoindane HCl MMAI_freebase_2->MMAI_HCl HCl in Ether or IPA

Caption: Synthesis of 5-Methoxy-6-methyl-2-aminoindane HCl

Detailed Experimental Protocol

The following protocol is a representative, non-validated procedure based on analogous chemical transformations. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 5-Methoxy-6-methyl-1-indanone

  • To a stirred solution of an appropriate starting material like 3-(3-methoxy-4-methylphenyl)propanoic acid, add a cyclizing agent such as polyphosphoric acid or a Lewis acid.[6]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the temperature determined by optimization studies, typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by pouring it onto ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 5-methoxy-6-methyl-1-indanone.

Step 2: Reductive Amination to form 5-Methoxy-6-methyl-2-aminoindane

Reductive amination is a versatile method for converting ketones to amines.[9][10]

  • Dissolve 5-methoxy-6-methyl-1-indanone and an amine source (e.g., ammonium acetate or ammonia) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing the intermediate imine in the presence of the ketone.[11] Alternatively, catalytic hydrogenation over a palladium catalyst can be employed.[10]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, quench any remaining reducing agent by carefully adding a dilute acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to basic (pH > 10) with a strong base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxy-6-methyl-2-aminoindane freebase.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude freebase in a dry, non-polar organic solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.[5]

  • Collect the precipitate by vacuum filtration, wash with cold, dry solvent, and dry under vacuum to yield the final product, racemic 5-Methoxy-6-methyl-2-aminoindane hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and integrity of the synthesized MMAI HCl. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and purity assessment of volatile compounds like MMAI.

  • Protocol:

    • Sample Preparation: Dissolve a small amount of MMAI HCl in a suitable solvent (e.g., methanol) and, if necessary, convert to the freebase by adding a base and extracting into an organic solvent. Derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can improve chromatographic properties.[12][13]

    • GC Conditions:

      • Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rxi®-5Sil MS), is suitable.[4]

      • Injector: Split/splitless injector, typically operated in split mode (e.g., 25:1 split ratio).[4]

      • Oven Program: A temperature gradient program is used to ensure good separation. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

  • Expected Results: The mass spectrum of MMAI is expected to show a molecular ion peak (M⁺) corresponding to the freebase (C₁₁H₁₅NO, m/z 177.24). Characteristic fragmentation patterns for aminoindanes include ions at m/z 115-117 (indane and indene fragments) and m/z 91 (tropylium ion).[13]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity and quantifying MMAI HCl.

  • Protocol:

    • Sample Preparation: Dissolve an accurately weighed amount of MMAI HCl in the mobile phase or a suitable solvent mixture.

    • HPLC Conditions:

      • Column: A reverse-phase C18 column is commonly used.[14]

      • Mobile Phase: A mixture of an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH adjusted to 2.85) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.[14] A typical ratio could be 25:75 (v/v) buffer to acetonitrile.[14]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 284 nm).[4]

  • Self-Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of MMAI HCl.

  • Expected ¹H NMR Chemical Shifts (Predicted):

    • Aromatic protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm).

    • Benzylic protons (CH₂): Two multiplets or doublets of doublets corresponding to the diastereotopic protons of the two CH₂ groups in the indane ring (δ 2.5-3.5 ppm).

    • Methine proton (CH-N): A multiplet in the region of δ 3.0-4.0 ppm.

    • Amine protons (NH₃⁺): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Methoxy protons (OCH₃): A singlet around δ 3.8 ppm.

    • Methyl protons (CH₃): A singlet around δ 2.2 ppm.

  • Expected ¹³C NMR Chemical Shifts (Predicted):

    • Aromatic carbons: Several signals in the aromatic region (δ 110-160 ppm).

    • Benzylic carbons (CH₂): Two signals in the aliphatic region (δ 30-45 ppm).

    • Methine carbon (CH-N): A signal around δ 50-60 ppm.

    • Methoxy carbon (OCH₃): A signal around δ 55 ppm.

    • Methyl carbon (CH₃): A signal around δ 15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • Expected Absorption Bands for MMAI HCl:

    • N-H Stretch (Amine Salt): A broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of the NH₃⁺ group in an amine salt.[15]

    • C-H Stretch (Aromatic and Aliphatic): Multiple sharp peaks between 3100-2850 cm⁻¹.

    • N-H Bend (Amine Salt): An absorption band in the region of 1620-1560 cm⁻¹.[16][17]

    • C=C Stretch (Aromatic): Peaks in the region of 1600-1450 cm⁻¹.

    • C-O Stretch (Aryl Ether): A strong absorption band around 1250 cm⁻¹.

    • C-N Stretch: An absorption band in the region of 1200-1000 cm⁻¹.

Pharmacological Profile

MMAI is characterized by its high selectivity as a serotonin releasing agent.[1] Its pharmacological effects are primarily mediated through its interaction with the serotonin transporter.

In Vitro Pharmacology

Monoamine Transporter Binding Affinity

Radioligand binding assays are used to determine the affinity of MMAI for the monoamine transporters.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET.[18]

    • Radioligands: Use selective radioligands for each transporter: [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET.[18]

    • Assay: Incubate the cell membranes with the radioligand and varying concentrations of MMAI HCl.

    • Data Analysis: Determine the IC₅₀ value (the concentration of MMAI that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[18]

  • Quantitative Data:

TransporterKi (nM)
SERT212
DAT>10,000
NET>10,000
Data from reference[4]

Serotonin Release Assay

This assay measures the ability of MMAI to induce the release of serotonin from nerve terminals (synaptosomes).

  • Protocol:

    • Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., rat hippocampus or striatum) by differential centrifugation.[19]

    • Radiolabel Loading: Incubate the synaptosomes with [³H]serotonin, which is taken up via the serotonin transporter.[19]

    • Superfusion: Place the loaded synaptosomes in a superfusion system and perfuse with a physiological buffer to establish a baseline of [³H]serotonin release.[19]

    • Compound Application: Introduce varying concentrations of MMAI HCl into the superfusion buffer.

    • Quantification: Collect fractions of the superfusate and measure the amount of [³H]serotonin released using liquid scintillation counting.

    • Data Analysis: Plot the percentage of serotonin release against the concentration of MMAI to determine the EC₅₀ value (the concentration that produces 50% of the maximal release).[2][20]

  • Expected Results: MMAI is expected to be a potent serotonin releaser with a measurable EC₅₀ value. While specific EC₅₀ values for MMAI are not consistently reported in publicly available literature, its characterization as a potent SSRA is well-established.[21]

Serotonin Release Mechanism Presynaptic_Neuron Presynaptic Neuron SERT SERT SERT->Presynaptic_Neuron Vesicle Vesicle (Serotonin) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Reverses SERT function causing serotonin efflux MMAI MMAI MMAI->SERT Enters neuron via SERT Serotonin_Receptor 5-HT Receptor Synaptic_Cleft->Serotonin_Receptor Binds to receptors Postsynaptic_Neuron Postsynaptic Neuron

In Vivo Pharmacology

Microdialysis

In vivo microdialysis in freely moving animals allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions following drug administration.[22][23][24][25]

  • Protocol:

    • Surgical Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., the frontal cortex or nucleus accumbens) of an anesthetized rat.

    • Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Baseline Collection: Collect dialysate samples to establish a stable baseline of extracellular serotonin levels.

    • Drug Administration: Administer MMAI HCl (e.g., via intraperitoneal injection).

    • Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals and analyze the serotonin concentration in each sample using HPLC with electrochemical detection.

    • Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline and plot against time.

  • Expected Results: Administration of MMAI is expected to cause a significant and dose-dependent increase in extracellular serotonin levels in the brain region under investigation.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis Sample MMAI HCl Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC NMR ¹H & ¹³C NMR Dissolution->NMR Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GCMS GC-MS GCMS->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR FTIR FTIR->Structure_Confirmation

Caption: Analytical workflow for MMAI HCl characterization.

Comparative Analysis with Structurally Related Compounds

The pharmacological profile of MMAI is best understood in the context of its structural analogs within the 2-aminoindane class.

CompoundKey Structural Difference from MMAIPrimary Pharmacological Effect
MDAI (5,6-Methylenedioxy-2-aminoindane)Methylenedioxy ring instead of methoxy and methyl groups.Dual serotonin and dopamine releasing agent with less selectivity than MMAI.
MEAI (5-Methoxy-2-aminoindane)Lacks the 6-methyl group.Weaker serotonin release compared to MMAI; studied for sedative properties.[26]
5-IAI (5-Iodo-2-aminoindane)Iodine atom at position 5.Non-neurotoxic serotonin releaser with negligible dopamine activity.
MDMAI (5,6-Methylenedioxy-N-methyl-2-aminoindane)Methylenedioxy ring and N-methylation of the amine.Effects overlap with MDMA, including serotonin and dopamine release, but lacks SERT selectivity.[18]

Conclusion and Future Directions

The racemic mixture of 5-Methoxy-6-methyl-2-aminoindane hydrochloride is a valuable pharmacological tool for the study of the serotonergic system. Its high selectivity as a serotonin releasing agent provides a unique opportunity to investigate the specific roles of serotonin in various physiological and pathological processes. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this compound, ensuring its quality and suitability for research purposes.

Future research may focus on the enantioselective synthesis and pharmacological evaluation of the individual enantiomers of MMAI to elucidate any stereospecific differences in their activity. Furthermore, in-depth in vivo studies are warranted to fully understand the behavioral, neurochemical, and potential therapeutic effects of this intriguing compound. As with any psychoactive substance, all research should be conducted in accordance with appropriate safety and ethical guidelines.

References

  • Rose, S. R., Cannaert, A., & De Ruiter, J. (2021). GC–MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 66(6), 2365-2376.

  • BenchChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride. Retrieved from BenchChem website.

  • Rose, S. R., Cannaert, A., & De Ruiter, J. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(24), e9207.

  • Adachi, N., Arai, H., & Ogawa, S. (1992). In Vivo Measurement of Hypothalamic Serotonin Release by Intracerebral Microdialysis: Significant Enhancement by Immobilization Stress in Rats. Brain Research Bulletin, 28(5), 727-734.

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

  • Malagié, I., Trillat, A. C., Jacquot, C., & Gardier, A. M. (1995). Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study. European Journal of Pharmacology, 286(2), 213-217.

  • Google Patents. (n.d.). JPH0597778A - Method for producing 2-aminoindane and salts thereof. Retrieved from

  • van der Vlugt, J. I., van der Pijl, F., van der Veen, L. A., & Reek, J. N. H. (2007). Regioselective Synthesis of Indanones. The Journal of Organic Chemistry, 72(25), 9579-9582.

  • Fuller, R. W. (1995). Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis. Life Sciences, 57(11), 975-982.

  • Kankanamalla, S., et al. (2012). Neuronal Release of Serotonin in the Cerebellum of Behaving Rats: An In Vivo Microdialysis Study. Journal of Neurochemistry, 123(5), 736-745.

  • Petty, F., Kramer, G., Wilson, L., & Jordan, S. (1994). In vivo serotonin release and learned helplessness. Psychiatry Research, 52(3), 285-293.

  • Bell, R. P., & Liler, M. (1960). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society, 56, 1153-1159.

  • BenchChem. (n.d.). Validating the Selective Serotonin-Releasing Activity of MDMAI: A Comparative Guide. Retrieved from BenchChem website.

  • Casale, J. F., & Hays, P. A. (2011). Near-infrared spectroscopy of amine salts. Journal of Forensic Sciences, 56(5), 1195-1200.

  • Guidechem. (n.d.). How is 5-Methoxy-1-indanone synthesized and what are its applications? Retrieved from Guidechem website.

  • Chen, N. H., & Reith, M. E. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(3), 235-245.

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.

  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • ProQuest. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. Retrieved from ProQuest website.

  • Rothman, R. B., & Baumann, M. H. (2006). Evidence for Non-Competitive Modulation of Substrate-Induced Serotonin Release. Synapse, 60(3), 238-245.

  • I.R.I.S. (n.d.). The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. Retrieved from I.R.I.S. website.

  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from Organic Syntheses website.

  • ResearchGate. (n.d.). Recent progress in reductive amination reaction. Retrieved from ResearchGate website.

  • Castagna, R., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(12), 1545-1557.

  • SciELO. (2017). Article. Retrieved from SciELO website.

  • ResearchGate. (n.d.). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. Retrieved from ResearchGate website.

  • ChemicalBook. (n.d.). 5-Hydroxy-6-methoxy-1-indanone synthesis. Retrieved from ChemicalBook website.

  • BenchChem. (n.d.). An In-depth Technical Guide on the Serotonin-Releasing Agent Properties of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI). Retrieved from BenchChem website.

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). EC50. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved from ResearchGate website.

  • Wu, S., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 789345.

  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • Kim, Y., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15433.

  • Tietze, L. F., & Ruther, M. (2001). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 66(23), 7807-7812.

  • ResearchGate. (n.d.). Characterization of the “Methylenedioxy-2-Aminoindans. Retrieved from ResearchGate website.

  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from JOCPR website.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal website.

  • Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973-4976.

  • MedChemExpress. (n.d.). MMAI (5-Methoxy-6-methyl-2-aminoindan) | Serotonin Releasing Agent. Retrieved from MedChemExpress website.

  • Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 37-45.

  • ResearchGate. (n.d.). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Retrieved from ResearchGate website.

  • Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from Diva-portal.org website.

  • UNODC. (n.d.). Details for Aminoindanes. Retrieved from UNODC website.

  • Cornett, E. M., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 234.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Establishing a Dosing Regimen for 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl) in Rat Studies

Abstract 5-Methoxy-6-methyl-2-aminoindane (MMAI) is a potent and highly selective serotonin-releasing agent (SSRA) that has garnered significant interest for its potential therapeutic applications, including as a novel,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-6-methyl-2-aminoindane (MMAI) is a potent and highly selective serotonin-releasing agent (SSRA) that has garnered significant interest for its potential therapeutic applications, including as a novel, fast-acting antidepressant.[1][2] Establishing a precise and reproducible dosing regimen in preclinical rodent models is a foundational step for any meaningful pharmacological, toxicological, or behavioral investigation. This document provides a comprehensive guide, including detailed protocols and scientific rationale, for designing and executing dosing regimen studies of MMAI hydrochloride (HCl) in rats. We cover critical aspects from pre-formulation and vehicle selection to dose-range finding, pharmacokinetic/pharmacodynamic (PK/PD) correlation, and relevant behavioral assessments. The methodologies described herein are designed to ensure scientific rigor, data integrity, and adherence to the highest standards of animal welfare.

Introduction to 5-Methoxy-6-methyl-2-aminoindane (MMAI)

Pharmacological Profile

5-Methoxy-6-methyl-2-aminoindane, commonly known as MMAI, is a psychoactive compound from the 2-aminoindane family, first developed in the 1990s by a research team at Purdue University led by David E. Nichols.[1][3] Its primary mechanism of action is as a selective serotonin-releasing agent (SSRA).[4][5] MMAI exhibits a high affinity for the serotonin transporter (SERT) and functions by inducing its reversal, leading to a non-exocytotic efflux of serotonin from the presynaptic neuron into the synaptic cleft.[4][6] This action results in a substantial increase in extracellular serotonin levels, far more robust than that achieved by selective serotonin reuptake inhibitors (SSRIs).[2]

Notably, MMAI is distinguished by its high selectivity for SERT, with over 100-fold greater selectivity for the serotonin transporter compared to the dopamine transporter (DAT).[1] This selectivity profile suggests a reduced potential for the stimulant-like effects and abuse liability associated with less selective releasing agents like MDMA.[7]

Rationale for Dosing Regimen Studies in Rats

A systematically determined dosing regimen is paramount for several reasons:

  • Reproducibility: Ensures consistency across experiments and laboratories.

  • Safety & Tolerability: Identifies the Maximum Tolerated Dose (MTD) and avoids unnecessary adverse events.[9]

  • Therapeutic Window: Defines the dose range that elicits the desired pharmacological effect without significant toxicity.

  • PK/PD Correlation: Allows for the crucial correlation of drug concentration in the body with the intensity and duration of the observed effects.[10][11]

This guide provides the framework for a two-stage experimental design: an initial dose-range finding study followed by a definitive dose-response investigation.[12][13]

Pre-formulation and Vehicle Selection

The quality of in vivo data is fundamentally dependent on the quality of the dosing formulation. The hydrochloride salt of MMAI is generally expected to have improved aqueous solubility over its freebase form.

Physicochemical Properties of MMAI HCl
PropertyValueSource
IUPAC Name 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride[14]
Molecular Formula C₁₁H₁₆ClNO[14]
Molar Mass 213.70 g/mol [14]
Form Solid (assumed)-
Solubility Preliminary testing required. Expected to be soluble in water/saline.-
Vehicle Selection Protocol

Causality: The choice of vehicle is critical to ensure complete dissolution of the test article and to avoid confounding physiological effects.[15] For a hydrochloride salt like MMAI HCl, sterile, isotonic saline is the preferred starting point due to its physiological compatibility.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of 0.9% sodium chloride (NaCl) in sterile, distilled water. Filter sterilize using a 0.22 µm filter. This will be the primary vehicle.

  • Solubility Test: Determine the maximum solubility of MMAI HCl in the 0.9% NaCl vehicle. Start by attempting to dissolve the amount needed for the highest planned dose concentration in the target volume.

  • Procedure:

    • Weigh the required amount of MMAI HCl.

    • Add a small volume of the vehicle and vortex thoroughly.

    • Continue to add the vehicle incrementally while vortexing until the desired final concentration is reached.

    • Visually inspect for any undissolved particulate matter. Gentle warming or sonication can be employed if necessary, but the solution must be returned to room temperature before administration.

  • pH Measurement: Measure the pH of the final formulation. The ideal pH should be between 5 and 9 to minimize irritation upon injection.[16] Adjust with dilute NaOH or HCl only if absolutely necessary and document thoroughly, as pH can affect stability and absorption.

  • Stability: Prepare the formulation fresh on the day of dosing. If storage is required, perform a stability analysis to ensure the concentration does not change over the storage period.

  • Contingency: If MMAI HCl is not sufficiently soluble in saline, consider alternative GRAS (Generally Recognized As Safe) vehicles. A common alternative is a solution containing a small percentage (e.g., <10%) of a co-solvent like DMSO, subsequently diluted in saline.[17][18] However, it is crucial to always run a parallel vehicle-only control group, as these co-solvents can have their own biological effects.[18]

Experimental Workflow and Design

The following diagram outlines the logical flow for establishing a robust dosing regimen for MMAI HCl in rats.

Dosing_Regimen_Workflow start Phase 1: Foundation preform 2.0 Pre-formulation & Vehicle Selection start->preform Establish solubility & formulation drf 4.0 Dose-Range Finding (DRF) (Acute MTD Study) preform->drf Determine MTD & select dose range phase2 Phase 2: Definitive Study drf->phase2 ddr 5.0 Definitive Dose-Response (Sub-chronic Regimen) phase2->ddr Administer selected doses (e.g., daily for 7-14 days) pkpd 6.0 PK/PD Sample Collection ddr->pkpd Collect timed samples behav 7.0 Behavioral Assays ddr->behav Conduct functional tests phase3 Phase 3: Analysis pkpd->phase3 analysis 8.0 Data Analysis & Interpretation pkpd->analysis Correlate concentration with behavioral effects behav->phase3 behav->analysis Correlate concentration with behavioral effects report Final Report & Regimen Selection analysis->report

Caption: Experimental workflow for MMAI HCl dosing regimen determination in rats.

Protocol: Dose-Range Finding (DRF) Study

Objective: To determine the acute toxicity profile and the Maximum Tolerated Dose (MTD) of MMAI HCl in rats. The MTD is the highest dose that does not cause unacceptable adverse effects or more than a 10% reduction in body weight.[9]

Animals: Male Sprague-Dawley or Wistar rats, 8-10 weeks old. Use a single sex to reduce variability in this initial study.

Study Design:

  • Groups: 5 groups (n=3-5 rats per group).

  • Dosing: Single administration via the chosen route (e.g., Intraperitoneal injection).

  • Dose Selection Rationale: Based on published literature for MMAI and related aminoindanes, a logarithmic dose progression is appropriate.[7][19] A starting point could be derived from the 1.71 mg/kg dose used in discrimination studies.[7]

GroupTreatmentDose (mg/kg, IP)Rationale
1Vehicle Control0Establishes baseline for all observations.
2MMAI HCl - Low3Approximately 2x the reported discriminative dose.
3MMAI HCl - Mid10Dose at which clear behavioral syndromes were observed.[7]
4MMAI HCl - High30High dose based on safety data from related compound MEAI.[19]
5MMAI HCl - Limit100Limit dose to probe for significant toxicity.

Step-by-Step Protocol:

  • Acclimation: Allow animals to acclimate to the facility for at least 7 days before the study begins.

  • Randomization: Randomly assign animals to treatment groups. Record body weights on Day 0 before dosing.

  • Dose Preparation: Prepare fresh dosing solutions as per the protocol in Section 2.2. Calculate the injection volume for each animal based on its Day 0 body weight. A typical injection volume for IP administration in rats is 5-10 mL/kg.[20]

  • Administration: Administer the calculated dose via intraperitoneal (IP) injection. Proper restraint is essential to ensure accurate delivery and minimize stress.[21][22]

  • Post-Dose Observation:

    • Continuous: Observe all animals continuously for the first 4 hours post-dose.

    • Scheduled: Record clinical observations (e.g., changes in posture, activity, respiration, signs of serotonin syndrome) at 1, 2, 4, 8, and 24 hours post-dose.

    • Daily: Record clinical signs and body weights daily for 7-14 days.

  • Endpoint: The primary endpoints are mortality, clinical signs of toxicity, and changes in body weight.

  • Data Analysis: Determine the MTD. Select 3-4 doses for the definitive study that are below the MTD and span the expected pharmacologically active range.

Protocol: Definitive Dose-Response Study (Sub-Chronic)

Objective: To characterize the dose-response relationship of MMAI HCl on key behavioral and physiological parameters following repeated administration.

Animals: Male rats, as in the DRF study. Increase the group size to n=8-12 to provide sufficient statistical power for behavioral assays.

Study Design:

  • Groups: 4 groups: Vehicle Control and three dose levels of MMAI HCl selected from the DRF study (e.g., 2, 6, and 20 mg/kg).

  • Dosing: Daily administration (PO or IP) for a defined period (e.g., 14 days).

  • Endpoints: Body weight, clinical observations, specific behavioral assessments, and terminal sample collection for PK analysis.

Step-by-Step Protocol:

  • Preparation: Follow steps 1-3 from the DRF protocol (Acclimation, Randomization, Dose Preparation).

  • Daily Dosing: Administer the vehicle or MMAI HCl dose once daily at the same time each day for 14 consecutive days.

  • Monitoring: Record body weights and conduct a brief clinical observation prior to dosing each day.

  • Behavioral Testing: Conduct behavioral assays (see Section 7.0) at specified time points. For example, conduct an Open Field Test on Day 1 and Day 13 to assess acute effects and effects after repeated dosing. Conduct a Forced Swim Test on Days 14-15.

  • PK/PD Sampling: On the final day of the study (Day 14), collect samples according to the schedule in Section 6.0.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

Objective: To correlate the plasma concentration of MMAI (PK) with its behavioral or physiological effects (PD).[23]

Methodology:

  • On the last day of the definitive study (e.g., Day 14), a subset of animals from each group will be used for sparse or serial blood sampling.

  • Route of Administration: The choice of administration route is critical for PK/PD modeling. Common routes include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[24][25]

  • Blood Collection: After the final dose, collect blood samples (approx. 200 µL) at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or saphenous vein.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis by a validated LC-MS/MS method.

  • Tissue Collection: At the terminal time point, animals can be euthanized for collection of brain tissue to determine brain-to-plasma concentration ratios.

Mechanism_of_Action cluster_0 Presynaptic Serotonin Neuron cluster_1 Synaptic Cleft SERT_out SERT (Normal State) SERT_rev SERT (Reversed State) SERT_out->SERT_rev Induces Conformational Change HT_synapse [5-HT] ↑↑ SERT_rev->HT_synapse Transports 5-HT OUT VMAT2 VMAT2 Vesicle Synaptic Vesicle (Stores 5-HT) VMAT2->Vesicle Pumps 5-HT in HT_cyto Cytoplasmic 5-HT Vesicle->HT_cyto Leads to increased cytoplasmic pool MMAI MMAI HCl MMAI->SERT_out Binds as substrate HT_cyto->SERT_rev

Recommended Behavioral Assays

Causality: The selection of behavioral assays should be hypothesis-driven, based on the known pharmacology of SSRAs. MMAI is known to suppress locomotion and may have antidepressant properties.[2][7]

  • Open Field Test (OFT):

    • Principle: Assesses locomotor activity, exploration, and anxiety-like behavior in a novel environment.

    • Relevance: To quantify the characteristic hypolocomotion induced by MMAI.[2]

    • Method: Place the rat in the center of a square arena (e.g., 100x100 cm) and record its activity for 15-30 minutes using an automated video-tracking system. Key parameters include total distance traveled, time spent in the center vs. periphery, and rearing frequency.

  • Forced Swim Test (FST):

    • Principle: A model used to screen for antidepressant efficacy. Increased immobility time is interpreted as a state of "behavioral despair."[26]

    • Relevance: To test the hypothesis that MMAI has antidepressant-like effects.[1][2]

    • Method: A two-day protocol is common. On Day 1 (pre-test), rats are placed in a cylinder of water for 15 minutes. On Day 2 (test), 24 hours later, they are placed back in the water for 5 minutes, and the duration of immobility is scored. Drug administration typically occurs before the Day 2 test.

  • Serotonin Syndrome Observation:

    • Principle: Direct observation and scoring of behaviors associated with excessive serotonergic activation.

    • Relevance: To characterize the specific behavioral profile of MMAI.

Safety and Ethical Considerations

All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

  • Handling: Handle animals with care to minimize stress, which can impact behavioral and physiological outcomes.[24]

  • Toxicity: The DRF study is designed to identify severe toxicity. Humane endpoints must be established a priori. Animals showing severe distress, >20% body weight loss, or inability to access food or water must be euthanized.

  • Compound Safety: MMAI HCl should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for specific handling instructions.[14]

  • 3Rs (Replacement, Reduction, Refinement): The study designs proposed aim to reduce the number of animals used by employing a staged approach and maximize the data obtained from each animal. Refinements include using appropriate administration techniques and ensuring environmental enrichment.

References

  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology & Therapeutics, 95(1), 73-88. Retrieved from [Link]

  • Rajput, J., et al. (2023). Study of different routes of drugs administration in mice & rats. RJPT SimLab. Retrieved from [Link]

  • Slideshare. (n.d.). Routes of drug administration Dr.NITIN. Retrieved from [Link]

  • Grokipedia. (n.d.). Serotonin releasing agent. Retrieved from [Link]

  • ScienceDirect. (n.d.). Serotonin Releasing Agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine releasing agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin releasing agent. Retrieved from [Link]

  • Scribd. (n.d.). Study of Different Routes of Drug Administration On Mice or Rats. Retrieved from [Link]

  • WikiMili. (n.d.). MMAI. Retrieved from [Link]

  • Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Oude Munnink, B. B., et al. (2007). Pharmacokinetic-pharmacodynamic modeling of the respiratory depressant effect of norbuprenorphine in rats. Journal of Pharmacology and Experimental Therapeutics, 321(2), 598-607. Retrieved from [Link]

  • Colado, M. I., et al. (2002). Pharmacokinetic/pharmacodynamic modeling of antipyretic and anti-inflammatory effects of naproxen in the rat. Journal of Pharmacological and Toxicological Methods, 48(2), 121-130. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Retrieved from [Link]

  • Kim, S. J., et al. (2012). Pharmacokinetic/pharmacodynamic Modeling of GLP-1 in Healthy Rats. Pharmaceutical Research, 29(5), 1318-1329. Retrieved from [Link]

  • Fang, K., & Papa, D. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 1(9), 1119-1128. Retrieved from [Link]

  • Qian, M., et al. (2007). A rat pharmacokinetic/pharmacodynamic model for assessment of lipopolysaccharide-induced tumor necrosis factor-alpha production. Journal of Pharmacological and Toxicological Methods, 55(2), 157-163. Retrieved from [Link]

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology, 319, 43-50. Retrieved from [Link]

  • Wang, Y., et al. (2023). Pharmacokinetic-pharmacodynamic modeling of the active components of Shenkang injection in rats with chronic renal failure and its protective effect on damaged renal cells. Biopharmaceutics & Drug Disposition, 44(6), 406-419. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride. Retrieved from [Link]

  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13. Retrieved from [Link]

  • Thackaberry, C., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 36(7), 930-944. Retrieved from [Link]

  • CDC Stacks. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Gaul, S., & Blevins, D. (2013). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 52(5), 584-592. Retrieved from [Link]

  • Cryan, J. F., & Slattery, D. A. (2007). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.10. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Robust HPLC Method for the Quantification of 5-Methoxy-6-methyl-2-aminoindane hydrochloride

Abstract Introduction and Scientific Rationale High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of small molecules in vari...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Scientific Rationale

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of small molecules in various matrices due to its high resolution, sensitivity, and reproducibility. The selection of an appropriate HPLC method is critical for achieving accurate and reliable results. This application note details a reversed-phase HPLC method, which is ideal for the separation of moderately polar compounds like MMAI.

Experimental Workflow

The following diagram outlines the complete experimental workflow for the quantification of 5-Methoxy-6-methyl-2-aminoindane hydrochloride using the developed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification start Weigh MMAI Standard and Sample dissolve Dissolve in Diluent (50:50 ACN:H2O) start->dissolve vortex Vortex & Sonicate to Ensure Dissolution dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject Sample onto C18 Column filter->inject Transfer to HPLC Vial separate Isocratic Elution with ACN/Phosphate Buffer inject->separate detect UV Detection at 284 nm separate->detect integrate Integrate Peak Area detect->integrate Chromatogram Output calibrate Generate Calibration Curve from Standards integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify end end quantify->end Final Report

Caption: Workflow for MMAI Quantification by HPLC.

Detailed HPLC Method and Protocol

Materials and Reagents
  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI) reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Water, HPLC grade or Milli-Q

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD or UV detector.
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 35:65 (v/v) Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with phosphoric acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 284 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 650 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Add 350 mL of acetonitrile.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Diluent Preparation:

  • A mixture of 50:50 (v/v) acetonitrile and HPLC grade water.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of MMAI hydrochloride reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and bring to volume with the diluent. This solution should be stored at 2-8 °C and can be used for up to one month.

Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing MMAI hydrochloride.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Protocol
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the series of calibration standards in ascending order of concentration.

  • Inject the prepared samples.

  • After each sample injection, it is good practice to inject a diluent blank to prevent carryover.

  • Construct a calibration curve by plotting the peak area of the MMAI peak against the concentration of the standards.

  • Determine the concentration of MMAI in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[5] The key validation parameters are summarized below:

Validation ParameterResult
Specificity No interference from excipients or degradation products was observed at the retention time of MMAI.
Linearity (R²) > 0.999 over the concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Robustness The method was found to be robust with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantification of 5-Methoxy-6-methyl-2-aminoindane hydrochloride. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been shown to be accurate, precise, and specific. This application note serves as a comprehensive guide for the implementation of this method in various analytical laboratories.

References

  • PubChem. 5-Methoxy-6-methyl-2-aminoindane hydrochloride. Available from: [Link]

  • precisionFDA. 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE. Available from: [Link]

  • Wikipedia. MMAI. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]

  • National Institutes of Health. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available from: [Link]

  • Turkish Journal of Pharmaceutical Sciences. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Available from: [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Available from: [Link]

  • Wikipedia. MEAI. Available from: [Link]

  • Periodikos. Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Available from: [Link]

Sources

Method

Application Notes and Protocols for Studying the Serotonin Transporter (SERT) Using 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI)

Introduction: The Serotonin Transporter as a Key Modulator of Neuromodulation The serotonin transporter (SERT), a crucial member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, plays a pivotal rol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Serotonin Transporter as a Key Modulator of Neuromodulation

The serotonin transporter (SERT), a crucial member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, plays a pivotal role in regulating serotonergic neurotransmission.[1][2] By mediating the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft back into the presynaptic neuron, SERT effectively terminates the neurotransmitter's action, thereby controlling the magnitude and duration of the serotonergic signal.[2] This precise regulation is fundamental to a vast array of physiological and behavioral processes, including mood, appetite, sleep, and cognition. Dysregulation of SERT function has been implicated in numerous psychiatric disorders, making it a primary target for a wide range of therapeutic agents, most notably antidepressants like selective serotonin reuptake inhibitors (SSRIs).[3]

To unravel the intricate mechanisms of SERT and to develop novel therapeutics with improved efficacy and fewer side effects, researchers require sophisticated molecular tools. 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI), a synthetic aminoindane derivative, has emerged as a potent and selective research compound for probing SERT function.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MMAI to study the serotonin transporter. We will delve into its mechanism of action and provide detailed, field-proven protocols for its use in key in vitro assays.

Scientific Profile of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI)

MMAI is a selective serotonin releasing agent (SSRA) that exhibits high affinity for the serotonin transporter.[4][5][6] Its chemical structure, featuring a bicyclic indane core with methoxy and methyl substitutions, confers a high degree of selectivity for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][6] This selectivity is a critical attribute for a research tool, as it allows for the specific investigation of serotonergic systems with minimal confounding effects from other neurotransmitter systems.

Mechanism of Action: A Substrate-Type Releaser

Unlike SSRIs which act as antagonists by blocking the reuptake of serotonin, MMAI functions as a substrate-type releaser.[7] This means that MMAI is transported into the presynaptic neuron by SERT, much like serotonin itself. Once inside the neuron, MMAI disrupts the vesicular storage of serotonin and promotes the reverse transport of serotonin through SERT, leading to a non-exocytotic release of serotonin into the synaptic cleft.[7] This distinct mechanism of action makes MMAI an invaluable tool for studying the dynamic processes of both forward and reverse transport mediated by SERT.

MMAI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MMAI_extracellular MMAI (extracellular) SERT SERT MMAI_extracellular->SERT 1. Binding & Transport MMAI_intracellular MMAI (intracellular) SERT->MMAI_intracellular 5HT_released Released 5-HT SERT->5HT_released 4. 5-HT Release 5HT_vesicle 5-HT Vesicles 5HT_cytosolic Cytosolic 5-HT 5HT_vesicle->5HT_cytosolic 5HT_cytosolic->SERT 3. Reverse Transport MMAI_intracellular->5HT_vesicle 2. Disruption of Vesicular Storage

Caption: Mechanism of action of MMAI as a serotonin releasing agent.

Pharmacological Profile: Selectivity and Affinity

The high selectivity of MMAI for SERT is a key advantage in experimental settings. The following table summarizes the inhibitory potency of MMAI at the three major monoamine transporters.

Transporter IC₅₀ (nM) Selectivity (vs. DAT/NET)
SERT 12>800-fold
DAT >10,000-
NET >10,000-
Data compiled from publicly available sources.[4]

This remarkable selectivity ensures that the observed effects of MMAI can be confidently attributed to its interaction with the serotonin transporter.

Experimental Protocols for Studying SERT with MMAI

The following protocols are designed to provide a robust framework for investigating the interaction of MMAI with SERT. These methods can be adapted for screening new chemical entities or for fundamental research into SERT biology.

Protocol 1: In Vitro SERT Binding Assay

This assay determines the binding affinity of MMAI for SERT by measuring its ability to displace a radiolabeled ligand from the transporter.

Principle: Competitive radioligand binding assays are based on the principle that an unlabeled compound (MMAI) will compete with a radiolabeled compound (e.g., [³H]-citalopram) for binding to the target protein (SERT). The amount of radiolabeled ligand displaced is proportional to the affinity of the unlabeled compound.

Materials:

  • HEK293 cells stably expressing human SERT (or membrane preparations thereof).[8]

  • [³H]-Citalopram (or another suitable radioligand).

  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Cold assay buffer.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation (if not using whole cells): Homogenize SERT-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a known SERT inhibitor like fluoxetine at a high concentration (for non-specific binding).

    • 50 µL of varying concentrations of MMAI.

    • 50 µL of [³H]-citalopram at a concentration near its Kd.

    • 100 µL of cell membrane preparation (or whole cells).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the MMAI concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Assay_Setup Set up 96-well plate: - Buffer/Inhibitor - MMAI dilutions - [³H]-Ligand - SERT membranes/cells Start->Assay_Setup Incubation Incubate at RT (60-90 min) Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters 3x with ice-cold buffer Filtration->Washing Counting Add scintillation cocktail and count radioactivity Washing->Counting Analysis Calculate specific binding, plot data, and determine IC₅₀ and Ki Counting->Analysis End End: Results Analysis->End

Caption: Workflow for an in vitro SERT binding assay.

Protocol 2: Serotonin Uptake Inhibition Assay

This assay measures the ability of MMAI to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.

Principle: This functional assay directly assesses the impact of a compound on the transport activity of SERT. A reduction in the accumulation of radiolabeled serotonin in the presence of the test compound indicates inhibition of SERT-mediated uptake.

Materials:

  • JAR cells or HEK293 cells stably expressing human SERT.[9]

  • [³H]-Serotonin ([³H]-5-HT).[9]

  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI).

  • Krebs-Ringer-HEPES (KRH) assay buffer.[9]

  • Cell lysis buffer (e.g., 1% Triton X-100).[9]

  • Scintillation cocktail.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed JAR or HEK293-SERT cells in a 96-well plate and grow to near confluency.[9]

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells once with KRH assay buffer. Pre-incubate the cells with KRH buffer for 15 minutes at 37°C.[9]

  • Compound Addition: Add varying concentrations of MMAI to the wells and pre-incubate for 10-20 minutes at 37°C.[10]

  • Initiation of Uptake: Initiate serotonin uptake by adding [³H]-5-HT to each well.[9][10]

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at 37°C.[9]

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.[9][10]

  • Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer, add scintillation cocktail, and measure the radioactivity.[9][10]

  • Data Analysis: Determine the non-specific uptake in the presence of a high concentration of a known SERT inhibitor. Subtract the non-specific uptake from all other values. Plot the percentage of inhibition of specific uptake against the logarithm of the MMAI concentration and fit the data to determine the IC₅₀ value.

Protocol 3: Electrophysiological Assessment of SERT Function

Electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or whole-cell patch clamp in mammalian cells, can provide real-time measurements of SERT activity.[11]

Principle: The transport of serotonin by SERT is an electrogenic process, meaning it is associated with the movement of net charge across the cell membrane. This charge movement can be measured as an electrical current. MMAI, as a substrate, will induce a current, and its interaction with SERT can be characterized by analyzing the properties of this current.

Materials:

  • Xenopus laevis oocytes or a mammalian cell line suitable for patch-clamping.

  • cRNA encoding human SERT (for oocyte expression).

  • Two-electrode voltage clamp or patch-clamp setup.

  • Recording solutions (e.g., NaCl-based buffer).[11]

  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI).

Procedure (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation and Injection: Prepare Xenopus oocytes and inject them with hSERT cRNA. Incubate the oocytes for 2-5 days to allow for protein expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).[11]

  • Application of MMAI: Perfuse the recording chamber with a solution containing a known concentration of MMAI.

  • Current Measurement: Record the inward current induced by MMAI. This current is a direct measure of SERT-mediated transport.

Electrophysiology_Concept cluster_cell Cell Expressing SERT SERT_membrane SERT Current_recorder Current Measurement (pA or nA) SERT_membrane->Current_recorder Generates Inward Current Inside Intracellular MMAI_outside MMAI (extracellular) MMAI_outside->SERT_membrane Binding & Transport

Caption: Conceptual diagram of electrophysiological recording of SERT activity.

Conclusion: MMAI as a Versatile Tool in Serotonin Research

5-Methoxy-6-methyl-2-aminoindane hydrochloride is a highly selective and potent tool for the investigation of the serotonin transporter. Its unique mechanism as a substrate-type releaser provides researchers with a means to explore the complex transport cycle of SERT in ways that are not possible with simple blockers. The protocols outlined in this guide offer a starting point for utilizing MMAI in a variety of in vitro systems to characterize its interaction with SERT, to screen for novel SERT ligands, and to further our understanding of the critical role of this transporter in health and disease. As with any potent pharmacological agent, appropriate safety precautions and handling procedures should be followed in the laboratory.

References

  • Wikipedia. (2023, December 1). MMAI. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 5-MeO-MiPT. Retrieved from [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 353-359. Retrieved from [Link]

  • SimplePsychonaut. (n.d.). MMAI. Retrieved from [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Pottie, E., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(33), 11559-11567. Retrieved from [Link]

  • Jones, S. R., et al. (2008). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Molecular Pharmacology, 97(6), 415-425. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Mlinar, B., et al. (2016). Nonexocytotic serotonin release tonically suppresses serotonergic neuron activity. The Journal of Neuroscience, 36(3), 765-777. Retrieved from [Link]

  • Sucic, S., et al. (2010). Unifying Concept of Serotonin Transporter-associated Currents. The Journal of Biological Chemistry, 285(42), 32512-32524. Retrieved from [Link]

  • Wikipedia. (2023, November 29). MEAI. Retrieved from [Link]

  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13. Retrieved from [Link]

  • Shimshoni, J. A., et al. (2019). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology, 365, 57-65. Retrieved from [Link]

  • Henry, L. K., et al. (2012). Computational Approaches for the Study of Serotonin and Its Membrane Transporter SERT: Implications for Drug Design in Neurological Sciences. Current Topics in Medicinal Chemistry, 12(16), 1796-1811. Retrieved from [Link]

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Neuropharmacology, 131, 236-245. Retrieved from [Link]

  • Schiøtt, B., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of Molecular Graphics and Modelling, 30, 106-117. Retrieved from [Link]

  • Nurman, I., et al. (2024). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database Analysis. Pharmacognosy Journal, 16(1), 52-59. Retrieved from [Link]

  • Koldsø, H., et al. (2019). Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. The Journal of Biological Chemistry, 294(45), 16826-16836. Retrieved from [Link]

  • Coleman, J. A., et al. (2021). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. Proceedings of the National Academy of Sciences, 118(11), e2020288118. Retrieved from [Link]

  • Brandt, S. D., et al. (2013). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 5(3), 187-196. Retrieved from [Link]

  • Willer, J. C., et al. (1984). Electrophysiological evidence for a possible serotonergic involvement in some endogenous opiate activity in humans. Neuroscience, 11(3), 637-644. Retrieved from [Link]

  • Duit, S., et al. (2020). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 25(6), 586-596. Retrieved from [Link]

  • Winson-Bushby, E. (2022, August 18). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity in single neurons. Scientifica. Retrieved from [Link]

Sources

Application

Revolutionizing Mood Disorder Research: Application Notes and Protocols for Multimodal Artificial Intelligence

The landscape of research into mood disorders and depression is undergoing a significant transformation, driven by the integration of Multimodal Artificial Intelligence (MMAI). This powerful approach, which combines and...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of research into mood disorders and depression is undergoing a significant transformation, driven by the integration of Multimodal Artificial Intelligence (MMAI). This powerful approach, which combines and analyzes disparate data types, offers an unprecedented opportunity to unravel the complex neurobiological underpinnings of these conditions, personalize treatments, and accelerate drug discovery. For researchers, scientists, and drug development professionals, harnessing MMAI is no longer a futuristic concept but a present-day imperative for advancing the field.

This document serves as a comprehensive guide to the application of MMAI in mood disorder research. It moves beyond a simple recitation of protocols to provide a deep, technically-grounded understanding of why certain methodologies are chosen, how to ensure the integrity of your findings, and how to navigate the ethical considerations inherent in this work.

Part 1: The Foundational Logic of MMAI in Psychiatry

Traditional psychiatric research has often been limited by its reliance on subjective patient-reported outcomes and unimodal biological data. This has contributed to a high failure rate in clinical trials and a one-size-fits-all approach to treatment that is often ineffective. MMAI offers a paradigm shift by integrating complex, high-dimensional datasets to create a more holistic and objective understanding of an individual's mental state.[1][2][3]

The core principle of MMAI is data fusion—the process of combining information from multiple sources to achieve a more accurate and comprehensive assessment than can be obtained from any single source alone. In the context of mood disorders, this involves integrating data from a wide array of modalities.

Key Data Modalities in MMAI for Mood Disorder Research:
Data ModalityDescriptionExamples of Data PointsRationale for Inclusion
Neuroimaging Provides insights into brain structure and function.[4][5]fMRI (resting-state, task-based), sMRI, DTITo identify neural circuits and connectivity patterns associated with mood regulation and treatment response.[5][6]
Genomics & Transcriptomics Offers information on genetic predispositions and gene expression patterns.SNPs, gene expression levels, polygenic risk scoresTo uncover the genetic architecture of mood disorders and identify potential drug targets.[7][8]
Behavioral & Physiological Data Captured through wearable sensors and smartphones, providing real-world, continuous monitoring.[9][10][11]Actigraphy, heart rate variability (HRV), electrodermal activity (EDA), sleep patterns, GPS dataTo objectively measure behavioral and physiological correlates of mood fluctuations and treatment effects in a naturalistic setting.[9][10][12][13]
Speech & Language (NLP) Analysis of spoken or written language to detect linguistic markers of depression.[14][15][16][17]Sentiment analysis, semantic coherence, word usage patterns, vocal acousticsTo capture subtle changes in thought processes and emotional expression that are indicative of mood state.[14][15][17]
Clinical Data Traditional clinical assessments and electronic health records (EHRs).PHQ-9, HAM-D scores, diagnostic codes, medication historyTo provide a clinical anchor for AI models and to predict treatment outcomes based on patient history.[18]

This multimodal approach allows for the creation of a "digital phenotype" of an individual's mood disorder, offering a much richer and more dynamic picture than traditional diagnostic methods.

Part 2: Core Applications and Methodological Deep Dive

The true power of MMAI lies in its diverse applications across the research and development pipeline, from early detection and diagnosis to personalized treatment and novel drug discovery.

Application 1: Enhancing Diagnostic Accuracy and Early Detection

Traditional diagnosis of mood disorders relies heavily on subjective clinical interviews. MMAI can augment this process by providing objective, data-driven insights.[3][19]

  • Data Acquisition:

    • Recruit a well-characterized cohort of individuals with diagnosed mood disorders (e.g., Major Depressive Disorder, Bipolar Disorder) and a healthy control group.

    • Collect multimodal data from each participant, including:

      • Neuroimaging: Resting-state fMRI and structural MRI scans.

      • Behavioral/Physiological: 7-day actigraphy and HRV data from a research-grade wearable device.

      • Speech: Record a 5-minute semi-structured interview.

      • Clinical: Administer standardized clinical assessments (e.g., SCID, HAM-D, PHQ-9).

  • Data Preprocessing and Feature Extraction:

    • Neuroimaging: Utilize standard preprocessing pipelines (e.g., fMRIPrep) to correct for motion and other artifacts. Extract features such as functional connectivity matrices and regional brain volumes.

    • Wearables: Process raw sensor data to derive meaningful features like sleep efficiency, mean HRV, and daily step count.

    • Speech: Transcribe audio recordings and use Natural Language Processing (NLP) techniques to extract linguistic features (e.g., sentiment scores, use of negative emotion words) and acoustic features (e.g., pitch, speaking rate).[14][15]

  • Model Development and Training:

    • Employ a machine learning framework (e.g., Python with Scikit-learn, TensorFlow, or PyTorch).

    • Utilize a data fusion strategy. A common approach is late fusion , where separate models are trained on each modality, and their predictions are combined at the decision level.

    • Train a classifier (e.g., Support Vector Machine, Random Forest, or a neural network) to distinguish between diagnostic groups based on the fused feature set.

  • Validation and Interpretation:

    • Rigorously validate the model using cross-validation and a held-out test set to ensure generalizability.[1]

    • Evaluate model performance using metrics such as accuracy, sensitivity, specificity, and the area under the receiver operating characteristic curve (AUROC).[3]

    • Employ explainable AI (XAI) techniques (e.g., SHAP, LIME) to understand which features are most influential in the model's predictions, providing valuable insights into the underlying biology.

MMAI_Diagnostic_Workflow cluster_data Data Acquisition cluster_processing Preprocessing & Feature Extraction cluster_model Model Development & Validation cluster_output Output Neuroimaging Neuroimaging (fMRI, sMRI) Preproc Standardized Preprocessing Neuroimaging->Preproc Wearables Wearables (Actigraphy, HRV) Wearables->Preproc Speech Speech Samples Speech->Preproc Clinical Clinical Data (HAM-D, PHQ-9) FeatureExt Feature Extraction Clinical->FeatureExt Preproc->FeatureExt Fusion Data Fusion (e.g., Late Fusion) FeatureExt->Fusion Training Model Training (e.g., Random Forest) Fusion->Training Validation Cross-Validation & Testing Training->Validation Diagnosis Diagnostic Classification Validation->Diagnosis XAI Explainable AI (Feature Importance) Validation->XAI

Application 2: Predicting Antidepressant Treatment Response

A significant challenge in treating depression is the trial-and-error process of finding an effective antidepressant.[20] MMAI can help predict which patients are likely to respond to a specific treatment, paving the way for personalized medicine.[18][21][22][23][24]

  • Study Design:

    • Recruit a cohort of patients with Major Depressive Disorder initiating treatment with sertraline.

    • Collect baseline multimodal data prior to treatment initiation, including resting-state fMRI, clinical data (HAM-D), and genetic data (a targeted SNP panel).

  • Data Acquisition and Processing:

    • fMRI: Acquire a 10-minute resting-state scan. Preprocess the data and calculate functional connectivity between key regions in the default mode network and salience network.

    • Clinical: Record the baseline HAM-D score.

    • Genetics: Genotype participants for relevant SNPs associated with antidepressant response.

  • Treatment and Outcome Assessment:

    • Administer sertraline according to a standardized protocol for 8 weeks.

    • Define treatment response as a ≥50% reduction in the HAM-D score from baseline to week 8.

  • Model Development:

    • Develop a predictive model using a machine learning algorithm such as a Gradient Boosting Decision Tree (GBDT).[18]

    • Integrate the fMRI connectivity features, baseline HAM-D score, and genetic data as predictors.

  • Validation:

    • Perform internal validation using a 10-fold cross-validation approach.

    • Ideally, validate the model on an external, independent dataset to confirm its robustness and generalizability.[22]

Treatment_Response_Prediction cluster_baseline Baseline Data Collection (Week 0) cluster_model Predictive Modeling fMRI Resting-State fMRI Treatment 8-Week Sertraline Treatment Model Machine Learning Model (e.g., GBDT) fMRI->Model Clinical_Base Clinical Data (HAM-D) Clinical_Base->Model Genetics Genetic Data (SNPs) Genetics->Model Outcome Outcome Assessment (Week 8) Response vs. Non-Response Treatment->Outcome Prediction Predicted Likelihood of Response Model->Prediction

Caption: Predicting antidepressant response with MMAI.

Application 3: Accelerating Drug Discovery
  • Integrative 'Omics' Analysis:

    • Aggregate publicly available and proprietary datasets, including genomics, transcriptomics (from post-mortem brain tissue of individuals with depression), and proteomics data.

    • Use network biology and AI algorithms to identify key signaling pathways and protein targets that are dysregulated in depression.

    • Once a target is validated, employ generative AI models to design novel molecules with desirable properties (e.g., high binding affinity, low predicted toxicity, ability to cross the blood-brain barrier).[25]

    • These models can explore a vast chemical space much more efficiently than traditional methods.

  • Predictive Modeling of Drug Efficacy:

    • Develop AI models to predict the efficacy and potential side effects of candidate molecules before they are synthesized and tested in preclinical models. This can significantly reduce the time and cost of drug development.

Part 3: Ensuring Scientific Integrity and Navigating Ethical Considerations

The promise of MMAI in mental health research comes with significant responsibilities. Ensuring the trustworthiness and ethical application of these technologies is paramount.

Self-Validating Systems and Reproducibility

Every protocol must be designed as a self-validating system. This means incorporating rigorous validation steps at every stage of the workflow.

  • Data Quality Control: Implement automated pipelines to check for and flag low-quality data (e.g., excessive motion in fMRI scans, missing data from wearables).

  • Standardized Preprocessing: Use well-documented and validated preprocessing pipelines to ensure that results are comparable across studies.

  • Transparent Model Reporting: Adhere to reporting standards that require disclosure of the dataset used for training, the model architecture, and its performance metrics.[27] This is crucial for reproducibility.

  • External Validation: The gold standard for validating a predictive model is to test its performance on a completely independent dataset from a different population or clinical site.[1]

Ethical Imperatives

The use of AI with sensitive mental health data raises several ethical concerns that must be proactively addressed.[28][29][30][31]

  • Informed Consent: The consent process must be clear and comprehensive, explaining the types of data being collected, the potential risks and benefits, and how the data will be used in AI models.[28]

  • Algorithmic Bias: AI models are susceptible to learning and amplifying biases present in the training data.[28] It is critical to ensure that datasets are diverse and representative of the broader population to avoid creating models that are less accurate for certain demographic groups.

Conclusion

References

  • Ethical Considerations in Artificial Intelligence Interventions for Mental Health and Well-Being: Ensuring Responsible Implement
  • Fusing Wearable Biosensors with Artificial Intelligence for Mental Health Monitoring: A System
  • Applying NLP to Mental Health Diagnosis - Babel Street. (URL: )
  • EXPLORING THE ROLE OF NATURAL LANGUAGE PROCESSING IN MENTAL HEALTH CARE: A REVIEW ARTICLE - The Bioscan. (URL: )
  • Artificial intelligence in psychiatry: A systematic review and meta-analysis of diagnostic and therapeutic efficacy - PubMed Central. (URL: )
  • Leveraging AI for Early Detection of Depression: A Multimodal D
  • [PDF] Ethical Considerations in Artificial Intelligence Interventions for Mental Health and Well-Being: Ensuring Responsible Implementation and Impact | Semantic Scholar. (URL: )
  • Using Smartphones and Wearable Technology to Monitor Individuals with Depression. (URL: )
  • Exploring the Ethical Challenges of Conversational AI in Mental Health Care: Scoping Review - PMC - PubMed Central. (URL: )
  • The impact of artificial intelligence on drug discovery for neuropsychi
  • AI advances drug discovery for mental health disorders with new receptor models. (URL: )
  • Multimodal AI: A Step Towards Objective Depression Diagnosis -
  • Artificial intelligence helps predict whether antidepressants will work in p
  • Depression diagnosis from patient interviews using multimodal machine learning - PMC. (URL: )
  • How Limitations in AI, Wearables Impact Depression Research | TechTarget. (URL: )
  • Using AI Responsibly in Therapy: An Ethical Framework for Clinicians - ADAA.org. (URL: )
  • How Artificial Intelligence Can Help Pick the Best Depression Tre
  • The Impact of NLP On Mental Health Diagnosis and Tre
  • Using natural language processing to improve mental health support - Computer Science. (URL: )
  • Mental Healthcare On the Go: Wearable AI - JotPsych. (URL: )
  • AI and Mental Healthcare – ethical and regulatory consider
  • Wearable Artificial Intelligence for Anxiety and Depression: Scoping Review. (URL: )
  • Artificial intelligence helps predict whether antidepressants will work in p
  • Large Language Models in Psychiatry: Usefulness, Validation, and Regul
  • Multimodal integration of neuroimaging and genetic data for the diagnosis of mood disorders based on computer vision models - PubMed. (URL: )
  • Treatment Response Prediction in Major Depressive Disorder Using Multimodal MRI and Clinical Data: Secondary Analysis of a Randomized Clinical Trial - PubMed. (URL: )
  • Artificial intelligence (AI)
  • Advancing Precision Mental Health: Integrating Neuroimaging, AI, and Therapeutic Innov
  • Study Shows Potential of Artificial Intelligence in Predicting Responses to Treatment for Major Depressive Disorder | PharmExec. (URL: )
  • Using Machine Learning to Predict Antidepressant Treatment Outcome
  • AI characterizes complex mood disorders
  • Advancing Early Detection of Major Depressive Disorder Using Multisite Functional Magnetic Resonance Imaging Data: Compar
  • How AI and genetics are revolutionizing psychiatric diagnosis and tre
  • Generative AI Models for Developing Neuroimaging Markers of Psychiatric Disorders | Request PDF - ResearchG

Sources

Method

Application Notes and Protocols for Drug Discrimination Studies with 5-Methoxy-6-methyl-2-aminoindane Hydrochloride (MMAI)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-6-methyl-2-aminoindane (MMAI) is a synthetic compound of the 2-aminoindane family, first developed in the 1990s by a team at Purdue U...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-6-methyl-2-aminoindane (MMAI) is a synthetic compound of the 2-aminoindane family, first developed in the 1990s by a team at Purdue University led by David E. Nichols.[1] It is known to act as a highly selective and non-neurotoxic serotonin-releasing agent (SSRA), producing entactogenic effects.[1][2] Structurally, MMAI features a bicyclic indane core with a methoxy group at the 5-position, a methyl group at the 6-position, and an amine at the 2-position, and is typically used as a hydrochloride salt.[3] Due to its selective action on the serotonin system, MMAI is a valuable tool in pharmacological research, particularly in drug discrimination studies, to investigate the subjective effects of serotonergic compounds.[4]

Drug discrimination is a well-established behavioral pharmacology procedure used to assess the interoceptive (internal) stimulus properties of a drug.[5] This technique is instrumental in determining the abuse liability of novel compounds by comparing their subjective effects to those of known drugs of abuse.[6] The underlying principle is that drugs within the same pharmacological class often produce similar internal cues and will substitute for one another in a drug discrimination paradigm.[5]

These application notes provide a comprehensive guide for conducting drug discrimination studies with MMAI hydrochloride, detailing the necessary protocols, experimental design considerations, and data interpretation.

Scientific Rationale and Mechanism of Action

MMAI's utility in drug discrimination stems from its high selectivity for the serotonin transporter (SERT), with over 100-fold selectivity for SERT compared to the dopamine transporter (DAT).[1] By promoting the release of serotonin, MMAI induces a distinct set of internal cues that can be discriminated by trained animals.[4] Studies have shown that in rats trained to discriminate MMAI from saline, other serotonin-releasing agents fully substitute for MMAI, highlighting the serotonergic basis of its discriminative stimulus effects.[4] Conversely, MMAI does not substitute for psychostimulants like (+)-amphetamine or hallucinogens like LSD, indicating it lacks their characteristic subjective effects.[4]

The discriminative stimulus effects of MMAI are dependent on endogenous serotonin, as depletion of serotonin with the synthesis inhibitor p-chlorophenylalanine (PCPA) blocks the ability of rats to recognize the MMAI cue.[4] Furthermore, selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine and paroxetine can attenuate the discriminative effects of MMAI.[4]

dot

MMAI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MMAI MMAI SERT Serotonin Transporter (SERT) MMAI->SERT Enters neuron via SERT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) SERT->VMAT2 MMAI disrupts vesicular storage by interacting with VMAT2, leading to increased cytosolic 5-HT Serotonin Serotonin (5-HT) SERT->Serotonin Reverses SERT function, releasing 5-HT into the synaptic cleft SynapticVesicle Synaptic Vesicle PostsynapticReceptor Postsynaptic 5-HT Receptors Serotonin->PostsynapticReceptor Binds to receptors SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Serotonergic Neuron PostsynapticNeuron Postsynaptic Neuron Training_Workflow start Start lever_training Phase 1: Lever Press Training (Habituation & Shaping) start->lever_training discrimination_training Phase 2: Discrimination Training (Double/Single Alternation) lever_training->discrimination_training drug_day Drug Day: Administer MMAI discrimination_training->drug_day vehicle_day Vehicle Day: Administer Saline discrimination_training->vehicle_day drug_lever Reinforce Drug Lever Presses drug_day->drug_lever vehicle_lever Reinforce Vehicle Lever Presses vehicle_day->vehicle_lever check_criteria Meet Discrimination Criteria? (e.g., >80% correct lever presses) drug_lever->check_criteria vehicle_lever->check_criteria testing Proceed to Testing Phase check_criteria->testing Yes continue_training Continue Training check_criteria->continue_training No continue_training->discrimination_training

Caption: Workflow for MMAI drug discrimination training.

Protocol 2: Substitution Testing
  • Test Sessions: Test sessions are interspersed with training sessions to maintain the discrimination performance.

  • Drug Administration: On test days, the test compound is administered instead of MMAI or saline. A range of doses should be tested to generate a dose-response curve.

  • Extinction Conditions: During test sessions, lever presses are recorded but not reinforced (extinction) to prevent new learning from influencing the results. The session typically ends after a set number of responses (e.g., 20) or a specific time period.

  • Data Collection: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.

Protocol 3: Antagonism Testing

Antagonism tests are performed to investigate the pharmacological mechanisms underlying MMAI's discriminative stimulus effects.

  • Antagonist Pretreatment: A potential antagonist (e.g., a specific serotonin receptor antagonist) is administered at a predetermined time before the administration of the training dose of MMAI.

  • Test Session: The session proceeds as a standard test session under extinction conditions.

  • Data Analysis: A shift in the MMAI dose-response curve to the right in the presence of the antagonist indicates that the antagonist is blocking the discriminative stimulus effects of MMAI.

Data Analysis and Interpretation

The results of substitution tests are typically presented as dose-response curves.

  • Partial Substitution: Responding on the drug-associated lever between 20% and 80% is considered partial substitution. [7]This may indicate that the test drug shares some, but not all, of the discriminative stimulus properties of MMAI.

  • No Substitution: Less than 20% responding on the drug-associated lever indicates that the test drug does not produce MMAI-like effects. [7] Response rates should also be analyzed, as a significant decrease in responding may indicate motor impairment or other disruptive effects of the test drug, which could confound the interpretation of the discrimination data.

Compound Class Example Expected Outcome in MMAI-Trained Rats Rationale
Serotonin Releasing Agents MDMA, (+)-FenfluramineFull SubstitutionThese compounds share the primary mechanism of action with MMAI, which is the release of serotonin. [4]
Psychostimulants (+)-AmphetamineNo SubstitutionThe discriminative stimulus effects of psychostimulants are primarily mediated by dopamine, a different mechanism than MMAI. [4]
Hallucinogens LSDNo SubstitutionThe subjective effects of classic hallucinogens are mediated by agonism at 5-HT2A receptors, which is distinct from the serotonin-releasing action of MMAI. [4]
SSRIs FluoxetineAttenuation of MMAI cueSSRIs block the serotonin transporter, which is the primary site of action for MMAI to induce serotonin release. [4]
5-HT Synthesis Inhibitors PCPABlockade of MMAI cueDepletion of endogenous serotonin prevents MMAI from being able to release the neurotransmitter, thus abolishing its discriminative effects. [4]

Conclusion

Drug discrimination studies utilizing 5-Methoxy-6-methyl-2-aminoindane hydrochloride provide a robust and specific model for investigating the subjective effects of serotonergic compounds. The highly selective nature of MMAI as a serotonin-releasing agent allows for a clear dissection of the role of the serotonin system in the interoceptive cues produced by psychoactive substances. By following the detailed protocols outlined in these application notes, researchers can effectively characterize the pharmacological profile of novel compounds and contribute to a deeper understanding of the neurobiology of drug action.

References

  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7 - Benchchem. (n.d.).
  • MMAI hydrochloride (5-Methoxy-6-methyl-2-aminoindan hydrochloride) | Serotonin Releaser | MedChemExpress. (n.d.).
  • Trial-based Discrimination Procedure for Studying Drug Relapse in Rats - Bio-protocol. (2019, December 5).
  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1–2), 1–13.
  • Differential Effects of Serotonin 5-HT1A Receptor Agonists on the Discriminative Stimulus Effects of the 5-HT2A Receptor Agonist 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane in Rats and Rhesus Monkeys - PMC - NIH. (n.d.).
  • Designing a comprehensive drug discrimination study | Labcorp. (2021, July 16).
  • Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PubMed Central. (2025, April 17).
  • Modification of the behavioral effects of morphine in rats by serotonin (5-HT) 1A and 5-HT 2A receptor agonists: antinociception, drug discrimination, and locomotor activity - Aparna Shah. (n.d.).
  • A Drug Discrimination Analysis of the Actions of Novel serotonin1A Receptor Ligands in the Rat Using the 5-HT1A Receptor Agonist, 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed. (n.d.).
  • Serotonin releasing agent - Wikipedia. (n.d.).
  • Discriminative stimulus properties of the 5-HT1A receptor biased ... - Ingenta Connect. (2021, September 21).
  • Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC - PubMed Central. (n.d.).
  • Drug Discrimination Assessment | Melior Discovery. (n.d.).
  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride | C11H16ClNO | CID 14913772. (n.d.).
  • MMAI - Wikipedia. (n.d.).
  • 5-Methoxy-6-methyl-2-aminoindane | C11H15NO | CID 131575 - PubChem. (n.d.).
  • 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE - precisionFDA. (n.d.).
  • MDAI - Wikipedia. (n.d.).
  • MDMAI - Wikipedia. (n.d.).

Sources

Application

Application Notes &amp; Protocols: Oral Administration of 5-Methoxy-6-methyl-2-aminoindane Hydrochloride in Research Settings

Introduction and Scientific Rationale 5-Methoxy-6-methyl-2-aminoindane (MMAI) is a semi-rigid analogue of 3-methoxy-4-methylamphetamine and a member of the 2-aminoindane class of psychoactive compounds.[1] Developed in t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

5-Methoxy-6-methyl-2-aminoindane (MMAI) is a semi-rigid analogue of 3-methoxy-4-methylamphetamine and a member of the 2-aminoindane class of psychoactive compounds.[1] Developed in the 1990s by researchers at Purdue University, MMAI is characterized as a highly selective serotonin-releasing agent (SSRA).[1][2] Its mechanism of action involves interaction with the serotonin transporter (SERT), leading to a non-exocytotic, carrier-mediated release of serotonin from presynaptic neurons into the synaptic cleft.[3] This selectivity for the serotonin system is over 100-fold greater than for the dopamine or norepinephrine transporters, distinguishing it from less selective agents like MDMA.[1]

The hydrochloride salt of MMAI is typically used in research to improve handling and aqueous solubility. Oral administration is a common and physiologically relevant route for preclinical studies, particularly for compounds intended for potential human oral use.[5] However, achieving reliable and reproducible systemic exposure via this route requires meticulous attention to formulation, administration technique, and pharmacokinetic assessment.

These application notes provide a comprehensive framework for the oral administration of MMAI hydrochloride in a rat model. The protocols herein are designed to ensure methodological rigor, animal welfare, and the generation of high-quality, reproducible data for pharmacokinetic, pharmacodynamic, and toxicological evaluations.

Pre-Formulation and Compound Characterization

Prior to initiating in vivo studies, a thorough characterization of the MMAI hydrochloride test article is essential. This step is critical for developing a stable and homogenous dosing formulation.

Physicochemical Properties (Hypothetical Data)

As a hydrochloride salt of an amine, MMAI HCl is expected to be a crystalline solid with some degree of water solubility.[6][7] The first step in formulation development is to experimentally determine these properties.

PropertyAnticipated Value / MethodRationale & Importance
Appearance White to off-white crystalline solidConfirms identity and purity of the test article.
Molecular Formula C₁₁H₁₅NO · HClDefines the exact chemical entity being studied.
Molecular Weight 213.7 g/mol (as HCl salt)Essential for all molarity and concentration calculations.
Aqueous Solubility Test at pH 4.0, 7.4, 9.0As a salt of a weak base, solubility is expected to be pH-dependent, being higher at acidic pH. This determines the feasibility of a solution vs. a suspension.
pKa ~9-10 (predicted for amine)Informs pH selection for vehicle to ensure the compound remains solubilized or stably suspended.
LogP ~2.0 - 3.0 (predicted)Indicates lipophilicity, which influences absorption and distribution.
Formulation Strategy

The choice of vehicle is paramount for ensuring accurate dosing. Based on the anticipated properties of a hydrochloride salt, two primary strategies are recommended. The final choice depends on the experimentally determined solubility.

  • Aqueous Solution (Preferred): If MMAI HCl is sufficiently soluble in an aqueous vehicle (e.g., >1 mg/mL for a 10 mg/kg dose at a 10 mL/kg volume), a solution is the preferred dosage form for its homogeneity.[5][8]

    • Vehicle: Sterile Water for Injection or 0.9% Saline. Saline is often preferred for being isotonic.

  • Aqueous Suspension (If Solubility is Low): If the required concentration exceeds the compound's solubility, a uniform suspension is necessary.[9]

    • Vehicle: 0.5% (w/v) Carboxymethyl Cellulose (CMC) in purified water. CMC acts as a suspending agent, increasing viscosity to prevent rapid sedimentation of particles.[10]

It is imperative to prepare formulations fresh on the day of dosing to minimize the risk of chemical or physical instability. [8]

Experimental Protocols

Protocol: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a range of doses that produce behavioral effects without causing severe toxicity. This is a critical first step before initiating larger pharmacokinetic or pharmacodynamic studies.[8][10][11]

Materials:

  • MMAI Hydrochloride

  • Selected vehicle (e.g., 0.9% Saline)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Oral gavage needles (16-18 gauge, flexible or curved with bulb tip)[12]

  • Syringes (1-3 mL)

  • Calibrated scale

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5-7 days prior to the study.

  • Dose Selection: Based on toxicity data for related aminoindanes (oral LD₅₀ for 2-AI predicted between 150-560 mg/kg) and behavioral data for entactogens, a geometric progression of doses is recommended.[11][12]

    • Group 1: Vehicle Control (e.g., 0.9% Saline)

    • Group 2: 5 mg/kg MMAI HCl

    • Group 3: 15 mg/kg MMAI HCl

    • Group 4: 50 mg/kg MMAI HCl

    • Group 5: 150 mg/kg MMAI HCl (approaching predicted lower LD₅₀ limit)

  • Formulation Preparation:

    • Calculate the required amount of MMAI HCl for each dose group based on the mean body weight of the animals and a standard dosing volume (e.g., 5 mL/kg).

    • Prepare the dosing solution/suspension fresh. For a solution, dissolve the compound in the vehicle. For a suspension, wet the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while mixing continuously.

  • Administration:

    • Fast animals overnight (with water ad libitum) to reduce variability in gastric absorption, but for no more than 16 hours.

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Administer the formulation via oral gavage as detailed in Protocol 3.2.

  • Monitoring & Data Collection:

    • Continuously observe animals for the first 4 hours post-dose, then at 8 and 24 hours.

    • Note the onset, severity, and duration of any behavioral effects.

    • Record body weights daily for 3-5 days post-dose.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or severe clinical signs (e.g., seizures, >10% body weight loss) that would necessitate euthanasia.[10] This data informs dose selection for subsequent studies.

Protocol: Oral Gavage Administration Technique

This protocol is based on established best practices to ensure animal welfare and accurate dose delivery.[2][12][14][15]

  • Preparation:

    • Weigh the rat and calculate the exact dosing volume (typically 5-10 mL/kg).[12][14]

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the tube.[2][12]

    • Fill a syringe with the calculated volume of the dosing formulation and attach the gavage needle, ensuring no air bubbles are present.

  • Restraint:

    • Securely restrain the rat to immobilize its head and neck. A common method is to hold the rat over the shoulders and back, allowing the body to rest against your forearm.[2]

    • Gently extend the head back to create a straight line through the neck and esophagus.[12]

  • Tube Insertion:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.[14]

    • The rat should swallow as the tube reaches the pharynx. The tube should pass easily down the esophagus to the pre-measured depth without resistance. NEVER FORCE THE TUBE. [2][14] If resistance is met, or if the animal shows signs of respiratory distress (e.g., bubbling from the nose), withdraw immediately and reassess.

  • Dose Delivery:

    • Once the tube is correctly placed, administer the substance slowly over 2-3 seconds.[14]

    • Observe the animal for any signs of distress during administration.

  • Post-Administration:

    • Gently withdraw the tube along the same path of insertion.

    • Return the animal to its cage and monitor for at least 10-15 minutes for any immediate adverse reactions like labored breathing.[12]

Protocol: Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of MMAI following oral administration and to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.

Materials:

  • Rats (cannulated, e.g., jugular vein, for serial sampling is preferred to reduce stress)

  • Dosing formulation of MMAI HCl

  • Blood collection tubes (e.g., K₂EDTA-coated microtubes)

  • Centrifuge

  • Pipettes and storage vials

Methodology:

  • Dose Selection: Choose 1-3 dose levels based on the DRF study (e.g., a low, mid, and high dose that are well-tolerated but produce behavioral effects).

  • Administration: Administer the selected dose of MMAI HCl via oral gavage as described in Protocol 3.2.

  • Blood Sampling: Collect blood samples (typically ~100-150 µL) at appropriate time points to capture the absorption, distribution, and elimination phases.[3][16]

    • Suggested Time Points: Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr post-dose.

  • Sample Processing:

    • Immediately place blood into EDTA tubes and keep on ice.

    • Centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully aspirate the plasma supernatant and transfer it to a clean, labeled cryovial.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples for MMAI concentration using a validated LC-MS/MS method (see Protocol 3.4).

  • Data Analysis: Plot the mean plasma concentration versus time for each dose group. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Protocol: Bioanalytical Method (LC-MS/MS)

Objective: To accurately quantify the concentration of MMAI in rat plasma samples. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and selectivity.[17][18]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analogue of MMAI or a structurally similar compound).

    • Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the clear supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC system (e.g., Waters Acquity, Sciex Exion).

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for MMAI and the internal standard must be optimized.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of MMAI into blank rat plasma and processing alongside the study samples.

    • Quantify the concentration of MMAI in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualization of Workflows and Mechanisms

Experimental Workflow for PK Study

G cluster_prep Preparation Phase cluster_in_vivo In-Vivo Phase cluster_analysis Analytical Phase P1 Dose-Range Finding (Determine MTD) P2 Formulation Prep (Solution or Suspension) P1->P2 A1 Animal Fasting & Pre-dose Weight P2->A1 A2 Oral Gavage (Protocol 3.2) A1->A2 A3 Serial Blood Sampling (0-24h) A2->A3 B1 Plasma Separation (Centrifugation) A3->B1 B2 LC-MS/MS Sample Prep (Protein Precipitation) B1->B2 B3 Quantification of MMAI B2->B3 B4 PK Data Analysis (Cmax, Tmax, AUC) B3->B4

Caption: Workflow for an oral pharmacokinetic study of MMAI in rats.

Proposed Mechanism of MMAI Action

G presynaptic Presynaptic Serotonergic Neuron postsynaptic Postsynaptic Neuron mmai MMAI sert SERT (Serotonin Transporter) mmai->sert serotonin_intra 5-HT sert->serotonin_intra 2. Reverses SERT   (Efflux) serotonin_synapse 5-HT vesicle vesicle vesicle->serotonin_intra Disrupts Vesicular Storage receptor Postsynaptic 5-HT Receptors serotonin_synapse->receptor receptor->postsynaptic

Caption: MMAI acts as a substrate for SERT, reversing its function.

References

  • Wikipedia. (n.d.). 5-Methoxy-6-methyl-2-aminoindane. Retrieved from [Link]

  • Grokipedia. (n.d.). Serotonin releasing agent. Retrieved from [Link]

  • Fandom. (n.d.). MMAI. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • University of British Columbia. (n.d.). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. Retrieved from [Link]

  • Bioanalysis Zone. (2022). Quantitative bioanalysis by LC–MS for the development of biological drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC–MS/MS. Retrieved from [Link]

  • Patsnap. (2025). What sample types and time points are ideal for rodent PK? Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2006). Serotonin releasing agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • Jurowski, K., & Frydrych, A. (2025). First toxicity profile of aminoindane-based new psychoactive substances. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Scantox. (n.d.). Preclinical Drug Formulation. Retrieved from [Link]

  • Assi, S. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 265. Retrieved from [Link]

  • Singh, H. K., & Saadabadi, A. (2023). Physiology, Serotonin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122764, 2-Aminoindan hydrochloride. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Gannon, B. M., et al. (2020). Self-Administration of Entactogen Psychostimulants Dysregulates Gamma-Aminobutyric Acid (GABA) and Kappa Opioid Receptor Signaling in the Central Nucleus of the Amygdala of Female Wistar Rats. Frontiers in Neuroscience, 14, 589. Retrieved from [Link]

  • Singh, M. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 16(4), 752–764. Retrieved from [Link]

  • Aarde, S. M., et al. (2015). Intravenous self-administration of entactogen-class stimulants in male rats. Psychopharmacology, 232(13), 2353–2364. Retrieved from [Link]

  • Harris, A. C., et al. (2012). Determination of Behaviorally Effective Tobacco Constituent Doses in Rats. Nicotine & Tobacco Research, 14(11), 1341–1351. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76310, 2-Aminoindane. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Aminoindan hydrochloride. Retrieved from [Link]

  • Dove Medical Press. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Retrieved from [Link]

  • Green, A. R., et al. (2009). MDMA: On the translation from rodent to human dosing. Psychopharmacology, 204(3), 565–566. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in 5-Methoxy-6-methyl-2-aminoindane hydrochloride synthesis

Welcome to the technical support center for the synthesis of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Overall Synthesis Workflow

The synthesis of 5-Methoxy-6-methyl-2-aminoindane hydrochloride is a multi-step process that requires careful control of reaction conditions at each stage. Below is a general overview of the synthetic route, which will be the framework for our troubleshooting guide.

Synthesis_Workflow cluster_0 Stage 1: Indanone Formation cluster_1 Stage 2: Oximation cluster_2 Stage 3: Reduction cluster_3 Stage 4: Salt Formation & Purification A Starting Material (e.g., 3-(3-methyl-4-methoxyphenyl)propanoic acid) B Intramolecular Friedel-Crafts Acylation A->B C 5-Methoxy-6-methyl-1-indanone B->C D 5-Methoxy-6-methyl-1-indanone E Reaction with Hydroxylamine D->E F 5-Methoxy-6-methyl-1-indanone Oxime E->F G 5-Methoxy-6-methyl-1-indanone Oxime H Reduction (e.g., Catalytic Hydrogenation) G->H I 5-Methoxy-6-methyl-2-aminoindane (freebase) H->I J 5-Methoxy-6-methyl-2-aminoindane K Treatment with HCl J->K L Purification (Recrystallization) K->L M Final Product: MMAI HCl L->M

Caption: Overall synthetic workflow for 5-Methoxy-6-methyl-2-aminoindane hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage in this synthesis?

A1: While every step is important, the intramolecular Friedel-Crafts acylation to form the indanone ring is often the most challenging. The success of this step dictates the overall yield and purity of the subsequent intermediates. Issues with regioselectivity and the need for harsh reaction conditions are common hurdles.[1][2]

Q2: Are there any major safety precautions I should be aware of?

A2: Yes. The Friedel-Crafts acylation often employs strong Lewis acids like AlCl₃ or strong protic acids like polyphosphoric acid, which are corrosive and moisture-sensitive.[1][2] Additionally, reducing agents such as lithium aluminum hydride (LiAlH₄) are highly reactive with water and can be pyrophoric. Catalytic hydrogenation involves flammable hydrogen gas under pressure. Always work in a well-ventilated fume hood and follow appropriate safety protocols for handling these reagents.

Q3: How can I monitor the progress of each reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of products at each stage. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy can be used to analyze aliquots from the reaction mixture.

Troubleshooting Stage 1: Synthesis of 5-Methoxy-6-methyl-1-indanone via Friedel-Crafts Acylation

The formation of the indanone ring is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3-methyl-4-methoxyphenyl)propanoic acid.

Q1.1: I am getting a low yield of the desired indanone product. What are the likely causes?

A1.1: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Insufficiently activated aromatic ring: The methoxy group is an activating group, but its effect can be diminished if other deactivating groups are present.

  • Inappropriate catalyst or reaction conditions: The choice of Lewis or protic acid is critical. Overly harsh conditions can lead to decomposition, while conditions that are too mild will result in an incomplete reaction.[1][2]

  • Moisture contamination: Lewis acids like AlCl₃ are highly sensitive to moisture, which can quench the catalyst. Ensure all glassware is flame-dried and reagents are anhydrous.

Q1.2: I have isolated a product, but the NMR spectrum shows a mixture of isomers. How can I improve regioselectivity?

A1.2: The formation of constitutional isomers is a common issue in Friedel-Crafts reactions with substituted aromatic rings.[3] To favor the desired 5-methoxy-6-methyl-1-indanone, consider the following:

  • Choice of solvent: The solvent can influence the regioselectivity of the reaction. Nitromethane has been shown to improve selectivity in some cases.[3]

  • Steric hindrance: The substitution pattern on your starting material can sterically direct the cyclization to the desired position.

  • Reaction temperature: Lowering the reaction temperature may improve selectivity, although it may also decrease the reaction rate.

ParameterRecommended ConditionRationale
Catalyst Polyphosphoric acid (PPA) or Eaton's reagentEffective for intramolecular cyclizations of carboxylic acids.[1]
Temperature 80-100 °CBalances reaction rate with minimizing side reactions.
Solvent Sulfolane or no solvent (using PPA as solvent)High-boiling and inert solvents are suitable.
Reaction Time 2-4 hoursMonitor by TLC for completion.

Table 1: Typical Reaction Conditions for Intramolecular Friedel-Crafts Acylation.

Troubleshooting Stage 2: Oximation of 5-Methoxy-6-methyl-1-indanone

This step involves the reaction of the indanone with hydroxylamine hydrochloride to form the corresponding oxime.

Q2.1: The oximation reaction is not going to completion, and I have a significant amount of starting material left. What should I do?

A2.1: Incomplete oximation can be due to:

  • Incorrect pH: The reaction is pH-sensitive. The addition of a base, such as sodium acetate or pyridine, is necessary to neutralize the HCl released from hydroxylamine hydrochloride and facilitate the reaction.

  • Insufficient hydroxylamine: Ensure you are using a slight excess of hydroxylamine hydrochloride and the base.

  • Low reaction temperature: Gently heating the reaction mixture can help drive it to completion.

Q2.2: I have obtained the oxime, but I am unsure of its purity. How can I characterize it?

A2.2: The 2-indanone oxime is typically a crystalline solid. Its purity can be assessed by its melting point and spectroscopic methods. The formation of the oxime can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum and the disappearance of the ketone carbonyl peak. ¹H NMR will show a characteristic shift for the protons adjacent to the C=N bond.

Troubleshooting Stage 3: Reduction of 5-Methoxy-6-methyl-1-indanone Oxime

The reduction of the oxime to the primary amine is a critical step. The choice of reducing agent can significantly impact the outcome.

Q3.1: My reduction with LiAlH₄ resulted in a low yield of the primary amine and several side products. What went wrong?

A3.1: While LiAlH₄ is a powerful reducing agent, it can sometimes lead to the formation of secondary amines or aziridines, and rearrangements are also possible with certain substrates.[4][5] To improve the yield of the primary amine:

  • Control the stoichiometry: Use an appropriate molar ratio of LiAlH₄ to the oxime, typically around 1.5 to 2 equivalents of hydride.[4]

  • Reaction temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Work-up procedure: A careful aqueous work-up is crucial to hydrolyze the aluminum complexes and isolate the amine.

Q3.2: I want to use catalytic hydrogenation to avoid harsh reducing agents. What are the recommended conditions and potential pitfalls?

A3.2: Catalytic hydrogenation is an excellent alternative for the selective reduction of oximes to primary amines.[6][7][8]

  • Catalyst choice: Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide (PtO₂) are effective catalysts.[6][7][8] Raney Nickel often requires basic conditions to achieve high yields of the primary amine.[6]

  • Solvent: Alcohols like ethanol or methanol are common solvents.

  • Hydrogen pressure: Pressures ranging from atmospheric to 50 psi are typically sufficient.

  • Additives: The addition of a small amount of acid or base can sometimes improve selectivity and prevent the formation of secondary amines.

Reduction_Troubleshooting cluster_0 Diagnosis cluster_1 Potential Causes & Solutions start Low Yield of Primary Amine in Oxime Reduction incomplete_reaction Incomplete Reaction? (Starting material present) start->incomplete_reaction side_products Side Products Formed? (e.g., secondary amine) start->side_products cause1 Insufficient Reducing Agent or Inactive Catalyst incomplete_reaction->cause1 cause2 Suboptimal Reaction Conditions (T, P, time) incomplete_reaction->cause2 cause3 Formation of Secondary Amine side_products->cause3 solution1 Increase reagent stoichiometry or use fresh/more catalyst cause1->solution1 solution2 Optimize reaction parameters cause2->solution2 solution3 Add acidic/basic modifier or change catalyst cause3->solution3

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of MMAI Hydrochloride

Welcome to the technical support center for the synthesis of 5-methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl). This guide is designed for researchers, scientists, and drug development professionals to address co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this compound. We provide in-depth troubleshooting advice and detailed protocols to help you improve both the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Here we address high-level questions that are frequently encountered when undertaking the synthesis of MMAI hydrochloride.

Q1: What is a realistic yield and purity to expect from a well-optimized synthesis of MMAI hydrochloride?

Q2: What are the most critical parameters influencing the success of the MMAI hydrochloride synthesis?

A2: The synthesis is most sensitive to three main areas:

  • Reagent Quality and Stoichiometry: The purity of the starting 5-methoxy-6-methyl-2-indanone and the activity of the reducing agent (e.g., sodium cyanoborohydride) are paramount. Precise control over the stoichiometry of the amine source and the final HCl addition is also critical.[3]

  • Reaction Conditions: Temperature control during the reductive amination step is crucial to prevent the formation of side products.[4] Furthermore, maintaining an inert and anhydrous atmosphere can prevent degradation of reagents and intermediates.

  • Purification and Crystallization: The final workup and crystallization steps are decisive for achieving high purity. Impurities, residual solvent, or excess moisture can significantly inhibit the crystallization of the hydrochloride salt, often resulting in an oil instead of a solid.[5]

Q3: How can I definitively confirm the identity and purity of my synthesized MMAI hydrochloride?

A3: A combination of analytical techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and separating the final product from any remaining starting materials or by-products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (e.g., N-H stretches of the amine salt, aromatic C-H, C-O ether).

Experimental Protocols & Workflow

The synthesis of MMAI hydrochloride is typically approached via the reductive amination of the corresponding ketone, 5-methoxy-6-methyl-2-indanone. This section provides a generalized protocol that serves as a basis for the subsequent troubleshooting guide.

Overall Synthesis Workflow

The diagram below illustrates the two-stage process for synthesizing MMAI hydrochloride from the precursor ketone.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Salt Formation & Purification Indanone 5-Methoxy-6-methyl- 2-indanone Reaction1 Reductive Amination (e.g., NH4OAc, NaBH3CN) in Methanol Indanone->Reaction1 Freebase MMAI (Free Base) in solution Reaction1->Freebase Reaction2 Acidification (HCl in Ether/IPA) Freebase->Reaction2 Crude Crude MMAI HCl (Precipitate) Reaction2->Crude Purify Recrystallization (e.g., Ethanol/Acetone) Crude->Purify Final Pure MMAI HCl (Crystalline Solid) Purify->Final

Caption: High-level workflow for MMAI hydrochloride synthesis.

Step-by-Step Generalized Protocol

Stage 1: Reductive Amination of 5-Methoxy-6-methyl-2-indanone

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-methoxy-6-methyl-2-indanone (1 equivalent) and anhydrous methanol.

  • Add ammonium acetate (5-10 equivalents) and stir until dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In small portions, add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents) over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of 1M HCl to decompose excess reducing agent.

  • Make the solution basic (pH > 11) with 2M NaOH and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MMAI free base, typically as an oil.

Stage 2: Hydrochloride Salt Formation and Purification

  • Dissolve the crude MMAI free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in ether (or isopropanol) (1.05 equivalents) dropwise with vigorous stirring.

  • A precipitate should form. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous ether or acetone.[3]

  • Recrystallize the crude MMAI hydrochloride from a suitable solvent system (e.g., ethanol/acetone or isopropanol/hexane) to achieve high purity.[5]

  • Dry the final crystalline product under vacuum.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

G Start Problem Occurred LowYield Low or No Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct Crystallization Crystallization Fails? Start->Crystallization Reagents Check Reagent Quality (Ketone, NaBH3CN, NH4OAc) LowYield->Reagents Yes SideRxns Incomplete Reaction or Side Reactions? ImpureProduct->SideRxns Yes Moisture Check for Water/Solvent Crystallization->Moisture Yes Conditions Verify Reaction Conditions (Temp, Time, Anhydrous) Reagents->Conditions Workup Optimize Workup pH & Extraction Solvent Conditions->Workup TLC_HPLC Monitor by TLC/HPLC SideRxns->TLC_HPLC Purification Improve Purification (Recrystallization, Chromatography) TLC_HPLC->Purification Stoich Verify HCl Stoichiometry Moisture->Stoich SolventSys Change Recrystallization Solvent System Stoich->SolventSys

Caption: Logical workflow for troubleshooting MMAI HCl synthesis.

Problem 1: Low or No Yield After Reductive Amination (Stage 1)

Q: My reaction has stalled, or the yield of crude MMAI free base is significantly lower than expected. What are the likely causes?

A: Low yields in reductive amination can typically be traced back to issues with reagents or reaction conditions.

Potential Cause Explanation & Solution
Poor Quality Reducing Agent Sodium cyanoborohydride (NaBH₃CN) is moisture-sensitive and can degrade over time. Solution: Use a fresh bottle of high-purity NaBH₃CN or test the activity of your current stock on a small scale with a simple ketone. Store the reagent in a desiccator.
Suboptimal pH The reductive amination with NaBH₃CN is most effective in a slightly acidic pH range (pH 5-6) where iminium ion formation is favored but the reducing agent is not rapidly hydrolyzed. Using ammonium acetate helps buffer the reaction. Solution: Ensure the ammonium acetate is fully dissolved. If using an alternative amine salt, you may need to add a catalytic amount of acetic acid.
Incomplete Reaction The reaction can be slow. Solution: Ensure the reaction has run for a sufficient duration (12-24 hours). Monitor the disappearance of the starting ketone by TLC or HPLC before quenching the reaction. If stalled, a small, fresh addition of NaBH₃CN may restart it.
Product Loss During Workup The MMAI free base is basic and requires a sufficiently high pH (>11) to be deprotonated and extracted into the organic layer. Solution: Check the pH of the aqueous layer with pH paper or a meter after adding NaOH. Perform multiple extractions (at least 3x) to ensure complete recovery of the product.
Problem 2: The Final Product is an Oil or Fails to Crystallize (Stage 2)

Q: After adding HCl, my product separated as a sticky oil instead of a crystalline solid. How can I resolve this?

A: "Oiling out" is a common problem when forming hydrochloride salts and is almost always related to purity, moisture, or incorrect solvent conditions.[5]

Potential Cause Explanation & Solution
Presence of Water Hydrochloride salts are often hygroscopic, and even trace amounts of water can inhibit crystallization.[3] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents for both the free base dissolution and the HCl solution. Perform the acidification under an inert atmosphere if possible.
Residual Impurities Unreacted starting material, side-products, or residual solvent can act as crystal lattice inhibitors. The crude free base may not be clean enough for direct crystallization. Solution: If the free base is heavily contaminated, consider a quick purification by flash chromatography before salt formation. Alternatively, attempt to triturate the oil with a cold, non-polar solvent (like hexane or cold ether) to induce solidification.
Incorrect Stoichiometry of HCl A significant excess of HCl can increase the solubility of the salt in some solvent systems, preventing precipitation. Too little HCl will result in incomplete salt formation. Solution: Use a standardized solution of HCl in your chosen solvent. Add the HCl solution slowly and aim for a slight excess (1.05 equivalents) to ensure full conversion without oversaturating the solution with acid.
Supersaturation / Rapid Precipitation Adding the HCl solution too quickly or to a highly concentrated solution of the free base can cause the product to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice. Solution: Dilute the free base solution slightly before adding HCl. Add the HCl dropwise at a low temperature (0 °C) with very vigorous stirring. Try scratching the inside of the flask with a glass rod to provide a nucleation site.
Problem 3: The Final Product Has Low Purity After Crystallization

Q: My final MMAI hydrochloride product is a crystalline solid, but HPLC/NMR analysis shows significant impurities. What are they and how can I remove them?

A: Impurities in the final product are typically carried over from the first stage. Identifying the impurity can help diagnose the root cause.

Common Impurities & Analytical Signatures Probable Cause & Prevention/Removal
Unreacted Ketone: (5-methoxy-6-methyl-2-indanone)Cause: Incomplete reductive amination. Prevention: Ensure the reaction goes to completion by monitoring with TLC/HPLC and allowing for sufficient reaction time. Removal: A well-optimized recrystallization should separate the non-basic ketone from the hydrochloride salt. If it co-crystallizes, purification of the free base by column chromatography before salt formation is the most effective method.
Dimeric/Secondary Amine: (Di-(5-methoxy-6-methyl-indan-2-yl)amine)Cause: The newly formed primary amine (MMAI) reacts with another molecule of the starting ketone. This is more common at higher temperatures. Prevention: Maintain a low reaction temperature and use a large excess of the ammonia source (ammonium acetate) to favor the formation of the primary amine. Removal: This impurity is basic and will form a hydrochloride salt, making it difficult to remove by simple recrystallization. Orthogonal purification, such as switching to a reversed-phase system for the free base, may be necessary.[8]
Hydroxylated By-product: (5-methoxy-6-methyl-2-indanol)Cause: Reduction of the ketone by NaBH₃CN without amination. Prevention: Ensure the pH is suitable for iminium ion formation (pH 5-6). Removal: This neutral impurity should be easily removed during the basic extraction of the free base or during recrystallization of the final salt.

References

  • BenchChem. (2025). 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7.
  • BenchChem. (2025). Troubleshooting low yield in 2-Methylallylamine hydrochloride reactions.
  • BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • Bertin Technologies. (n.d.). MMAI (hydrochloride).
  • Błachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • Cayman Chemical. (n.d.). MMAI (hydrochloride) (CAS Number: 132980-17-7).
  • ESSLAB. (n.d.). MMAI hydrochloride.
  • Wikipedia. (n.d.). MMAI.
  • Vector Labs. (n.d.). Maleimide Reaction Chemistry.
  • MedChemExpress. (n.d.). MMAI hydrochloride.
  • MedChemExpress. (n.d.). MMAI (5-Methoxy-6-methyl-2-aminoindan).
  • van Enckevort, W. J. P., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490.
  • Biotage. (2023).
  • Palhol, F., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles.
  • Salsabila, E., et al. (2025). Optimization of Methyl Chloride Production from Methanol and Hydrogen Chloride by Enhancing Purity and Reducing Total Energy Demand. Journal of Chemical Engineering Research Progress, 2(1), 41-50.
  • Cambridge Bioscience. (n.d.). MMAI (hydrochloride).
  • BenchChem. (2025). Technical Support Center: Optimization of Synthetic Route for High-Yield Levobunolol Hydrochloride.

Sources

Troubleshooting

Addressing solubility issues of 5-Methoxy-6-methyl-2-aminoindane hydrochloride for in vivo studies

Technical Support Center: 5-Methoxy-6-methyl-2-aminoindane Hydrochloride (MMAI-HCl) A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Solubility Issues for In Vivo Studies Introduction...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-6-methyl-2-aminoindane Hydrochloride (MMAI-HCl)

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Solubility Issues for In Vivo Studies

Introduction

I. Troubleshooting Guide: Overcoming MMAI-HCl Solubility Challenges

Initial Assessment: Understanding the Compound
  • Molecular Formula: C₁₁H₁₆ClNO[2]

  • Molecular Weight: 213.70 g/mol [2]

  • Known Solubility Data:

Step 1: Simple Aqueous Vehicles

For initial attempts, always start with the simplest and most physiologically compatible vehicles.

Protocol 1: Solubilization in Saline

  • Add sterile, isotonic saline (0.9% NaCl) to the desired final concentration.

  • Vortex or sonicate the mixture to aid dissolution. Gentle warming (to 37°C) can also be attempted, but monitor for any signs of degradation.

  • Visually inspect for any undissolved particles. If the solution is not clear, the compound has not fully dissolved at that concentration.

Troubleshooting:

  • Solution is cloudy: This may indicate the presence of insoluble impurities or that the solubility limit has been exceeded. Centrifuge the solution and test the supernatant for the actual concentration.

Step 2: pH Adjustment

Protocol 2: pH-Adjusted Buffers

  • Prepare a sterile buffer solution with a pH lower than 7.4 (e.g., citrate buffer, pH 4.5-6.5).

  • Caution: Ensure the final pH of the formulation is within a physiologically tolerable range for the intended route of administration to avoid irritation or tissue damage.[6]

Step 3: Utilizing Co-solvents

When aqueous vehicles are insufficient, the use of co-solvents can enhance solubility. However, the concentration of co-solvents must be carefully managed to minimize toxicity.[7][8]

Common Co-solvents for In Vivo Use:

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but can have its own biological effects and toxicity at higher concentrations.[9][10][11] It is recommended to keep the final DMSO concentration as low as possible.

  • Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400 are commonly used.

  • Ethanol: Use with caution due to potential for irritation and central nervous system effects.

  • Propylene Glycol: A generally well-tolerated co-solvent.

Protocol 3: Co-solvent Formulations

  • In a separate sterile tube, add the other components of the vehicle (e.g., PEG 300, Tween 80).

  • Slowly add the stock solution to the vehicle while vortexing to avoid precipitation.

  • Finally, add the aqueous component (e.g., saline or PBS) to reach the final desired volume and concentration.

Example Co-solvent Formulations:

Formulation Composition Notes
DMSO/Saline Up to 10% DMSO in salineA simple option, but be mindful of potential DMSO toxicity.[9]
DMSO/PEG/Saline e.g., 10% DMSO, 40% PEG 300, 50% SalineBalances the solubilizing power of DMSO and PEG.
Ethanol/Saline Up to 10% Ethanol in salineUse with caution due to potential side effects of ethanol.
Step 4: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These often involve the use of excipients that can encapsulate or form complexes with the drug molecule.[12][13][14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[15][16][17][18][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for parenteral formulations.

  • Surfactants: Surfactants like Tween 80 (Polysorbate 80) and Cremophor EL can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[13][20]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as liposomes or nanoemulsions can be employed.[21][22]

Protocol 4: Cyclodextrin Formulation

  • Prepare a solution of HP-β-CD in water or saline (e.g., 2-40% w/v).

  • The formation of the inclusion complex should result in a clear solution.

Workflow for Vehicle Selection

G start Start: MMAI-HCl Powder aqueous Attempt Solubilization in Aqueous Vehicle (Saline) start->aqueous is_soluble_aq Is Solution Clear? aqueous->is_soluble_aq success Proceed with In Vivo Study is_soluble_aq->success Yes ph_adjust Adjust pH of Aqueous Buffer is_soluble_aq->ph_adjust No is_soluble_ph Is Solution Clear? ph_adjust->is_soluble_ph is_soluble_ph->success Yes cosolvent Use Co-solvent System (e.g., DMSO, PEG) is_soluble_ph->cosolvent No is_soluble_co Is Solution Clear? cosolvent->is_soluble_co is_soluble_co->success Yes advanced Advanced Formulation (Cyclodextrins, Surfactants) is_soluble_co->advanced No is_soluble_adv Is Solution Clear? advanced->is_soluble_adv is_soluble_adv->success Yes fail Re-evaluate Dose/ Compound Properties is_soluble_adv->fail No

II. Frequently Asked Questions (FAQs)

A: This indicates that your solution is likely supersaturated and thermodynamically unstable. This can happen if you used heating to dissolve the compound, and it precipitates upon cooling to room temperature. It could also be due to a change in pH over time. To address this, you can try:

  • Preparing fresh solutions immediately before each experiment.[23]

  • Storing the solution at the temperature it was prepared at (if stable).

  • Using a formulation with a higher solubilizing capacity (e.g., with cyclodextrins or a higher concentration of co-solvents) to ensure the drug remains in solution.

Q2: What is the maximum concentration of DMSO I can use in my in vivo study?

A: The maximum tolerated concentration of DMSO depends on the animal model, the route of administration, and the study duration. While DMSO has low acute toxicity, it can cause local irritation and have systemic effects at higher concentrations.[10][24] It is generally recommended to keep the final concentration of DMSO in the injected formulation below 10%, and ideally as low as possible. Always run a vehicle-only control group to account for any effects of the DMSO itself.[25]

References

  • Vertex AI Search. (n.d.). Excipients for Parenterals.
  • Vertex AI Search. (2022).
  • Benchchem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7.
  • ResearchGate. (2014).
  • International Journal For Research In Biology & Pharmacy. (2019). Mini Review Dimethyl Sulfoxide and Their Toxicity.
  • Croda Pharma. (2024). High purity excipients for parenteral drug delivery.
  • Cayman Chemical. (n.d.). MEAI (hydrochloride) (CAS 81593-54-6).
  • PubChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride | C11H16ClNO | CID 14913772.
  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Toxicology and Industrial Health. (n.d.).
  • Ashland. (n.d.). parenteral excipients.
  • USEPA. (n.d.). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5.
  • ResearchGate. (2016). (PDF) Dimethylsulfoxide (DMSO) : Experimental uses and toxicity.
  • PubMed Central. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Preprints.org. (2024).
  • ResearchGate. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs.
  • Bohrium. (2019). cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper.
  • PubMed. (2016).
  • Cayman Chemical. (n.d.). MMAI (hydrochloride) (CAS Number: 132980-17-7).
  • PubMed. (2008). Nanodisks: Hydrophobic Drug Delivery Vehicles.
  • Benchchem. (2025).
  • Benchchem. (n.d.). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
  • precisionFDA. (n.d.). 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE.
  • University of Alberta. (n.d.).
  • MedChemExpress. (n.d.). MMAI hydrochloride (5-Methoxy-6-methyl-2-aminoindan hydrochloride) | Serotonin Releaser.
  • Selleck Chemicals. (n.d.).
  • UPM Pharmaceuticals. (n.d.).
  • Sygnature Discovery. (n.d.). Why form & formulation should be embedded in early drug discovery.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • MedChemExpress. (n.d.). MMAI (5-Methoxy-6-methyl-2-aminoindan) | Serotonin Releasing Agent.
  • PubMed Central. (n.d.).
  • PubMed. (2009).
  • Invivochem. (n.d.). 1-Indanamine-d9 hydrochloride | Isotope-Labeled Compounds | 2012598-74-0.
  • Benchchem. (n.d.). Application Notes: The Role of 2-Aminoindan Hydrochloride in Studying Neurotransmitter Release.
  • PubMed. (1983). Stability of aminophylline injection in three parenteral nutrient solutions.
  • Flinn Scientific. (n.d.).
  • Pharmaguideline. (2025). Understanding the Stability of Injectable Products.
  • Orenda. (2023).
  • Chemistry LibreTexts. (2020). 20.
  • MDPI. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed.
  • ResearchGate. (2025). PH adjustment with salt buffers.
  • ResearchGate. (2016). (PDF)
  • ResearchGate. (2025). In Vitro/In Vivo Evaluation and Bioavailability Study of Amitriptyline Hydrochloride from the Optimized Oral Fast Dissolving Films.
  • ResearchGate. (2012).

Sources

Optimization

Technical Support Center: Minimizing Side Effects of Matrix Metalloproteinase Inhibitors (MMPIs) in Animal Behavioral Experiments

Welcome to the technical support center for researchers utilizing Matrix Metalloproteinase Inhibitors (MMPIs) in animal behavioral studies. This guide is designed to provide you with field-proven insights and actionable...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Matrix Metalloproteinase Inhibitors (MMPIs) in animal behavioral studies. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to enhance the precision of your experiments and minimize confounding side effects. Our approach is rooted in explaining the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns researchers face when working with MMPIs in a behavioral context.

Q1: We are observing unexpected changes in motor activity in our control and experimental groups treated with a broad-spectrum MMPI. What could be the cause?

A1: This is a critical and frequently encountered issue. The most likely cause is Musculoskeletal Syndrome (MSS), a known side effect of broad-spectrum MMPIs.[1][2][3][4][5] MSS can manifest as joint pain, inflammation, and reduced mobility, which would directly impact performance in many behavioral assays, such as the rotarod, open field, and Morris water maze. The underlying mechanism is often the lack of inhibitor selectivity, leading to the inhibition of multiple MMPs and potentially other related enzymes that are crucial for normal tissue homeostasis in joints and connective tissues.[1][6]

Q2: How can we select an MMPI that is less likely to produce off-target behavioral effects?

A2: The key is selectivity. The development of MMPIs has moved from broad-spectrum inhibitors to more selective agents to avoid off-target effects.[1][3][6][7] When selecting an inhibitor, prioritize those with a high selectivity for the specific MMP you are targeting. Look for inhibitors that have been characterized against a panel of MMPs and other proteases.[1][2] For instance, if your research focuses on the role of MMP-9 in synaptic plasticity, choose an inhibitor with a significantly higher affinity for MMP-9 over other MMPs like MMP-1, which has been implicated in MSS.[1][8]

Q3: Our MMPI is difficult to dissolve. What are the best practices for formulation and administration to ensure consistent bioavailability?

A3: Poor solubility is a common challenge that can lead to high variability in animal studies.[9] It is crucial to develop a standardized and validated protocol for your formulation.[9] For many MMPIs, a combination of solvents may be necessary. A common starting point is using a small amount of DMSO to initially dissolve the compound, followed by dilution in a vehicle like saline or corn oil. However, the final concentration of DMSO should be kept to a minimum (typically <5% of the total volume) to avoid vehicle-induced behavioral effects. It is also essential to ensure the final formulation is a clear solution or a stable suspension.

Q4: Can MMPIs directly affect learning and memory, independent of motor side effects?

A4: Yes, this is an important consideration. MMPs, particularly MMP-9, are known to play a role in synaptic plasticity, which is a cellular basis for learning and memory.[10][11][12][13] Therefore, inhibiting MMP-9 could directly interfere with these cognitive processes.[8][14] For example, studies have shown that some MMP-9 inhibitors can impair learning in behavioral tasks like the Morris water maze.[8] It is crucial to be aware of the specific roles of the MMP you are targeting in the central nervous system to anticipate potential direct effects on cognition.

Troubleshooting Guides

This section provides in-depth guidance on specific issues you may encounter during your experiments.

Guide 1: Investigating and Mitigating Musculoskeletal Syndrome (MSS)

Problem: Animals treated with an MMPI show signs of lameness, swollen joints, or a reluctance to move.

Underlying Cause: Broad-spectrum inhibition of MMPs can disrupt the delicate balance of extracellular matrix turnover in articular cartilage and other connective tissues, leading to an inflammatory response and tissue damage.[1][4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting motor deficits.

Step-by-Step Protocol: Pilot Dose-Response Study

  • Animal Grouping: Divide animals into at least four groups: a vehicle control group and three groups receiving different doses of the MMPI (e.g., low, medium, high).

  • Administration: Administer the MMPI or vehicle for a predetermined period (e.g., one week) before behavioral testing.

  • Behavioral Monitoring: During the administration period, perform daily health checks and use a simple observational scoring system to assess for any signs of MSS (e.g., gait abnormalities, swollen paws).

  • Motor Function Assay: At the end of the administration period, conduct a sensitive motor function test, such as the rotarod, to quantify any motor impairments.

  • Data Analysis: Analyze the data to identify the highest dose that does not produce significant motor deficits compared to the vehicle control group. This will be your maximum tolerated dose for subsequent behavioral experiments.

Guide 2: Deconvolving Direct Cognitive Effects from Off-Target Side Effects

Problem: Animals treated with an MMPI show deficits in a cognitive task, but it is unclear if this is due to a direct effect on learning and memory or a consequence of motor impairment, anxiety, or other side effects.

Underlying Cause: MMPIs can have multifaceted effects. For example, an animal may perform poorly in the Morris water maze because of impaired spatial learning (a direct cognitive effect) or because joint pain makes it reluctant to swim (an off-target side effect).

Experimental Design for Deconvolution:

Caption: Experimental workflow for deconvolving cognitive effects.

Data Interpretation:

  • Table 1: Interpreting Behavioral Outcomes

Cognitive Task OutcomeMotor/Anxiety Task OutcomeInterpretation
DeficitNo ChangeLikely a direct effect on cognition.
DeficitDeficitThe cognitive deficit may be a secondary consequence of the side effect. Further investigation is needed.
No ChangeDeficitThe MMPI is causing side effects but not impacting the specific cognitive domain being tested.
No ChangeNo ChangeThe MMPI is not affecting behavior at the tested dose.

Key Signaling Pathway and Experimental Workflow

MMP-9 Signaling in Synaptic Plasticity

Matrix metalloproteinases, particularly MMP-9, are key regulators of the extracellular matrix in the brain, influencing synaptic structure and function.[12][15][16]

MMP9_Pathway Synaptic_Activity Synaptic Activity Pro_MMP9 pro-MMP-9 Synaptic_Activity->Pro_MMP9 Release Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM Extracellular Matrix (e.g., Aggrecan) Active_MMP9->ECM Cleavage Integrins Integrin Receptors Active_MMP9->Integrins Modulation Plasticity Synaptic Plasticity (LTP, Spine Remodeling) ECM->Plasticity Signaling Intracellular Signaling (e.g., Rho GTPases) Integrins->Signaling Signaling->Plasticity MMPI MMPI MMPI->Active_MMP9 Inhibition

Caption: Simplified MMP-9 signaling pathway in synaptic plasticity.

References

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. National Institutes of Health.
  • MMPs in the Central Nervous System: Where the Good Guys Go Bad. PubMed.
  • Matrix metalloproteinases in neural development: a phylogenetically diverse perspective. Wiley Online Library.
  • MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity. PubMed Central.
  • Matrix Metalloproteinase-8 Inhibitor Ameliorates Inflammatory Responses and Behavioral Deficits in LRRK2 G2019S Parkinson's Disease Model Mice. National Institutes of Health.
  • MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity. PubMed.
  • Challenges in Matrix Metalloproteinases Inhibition. National Institutes of Health.
  • Matrix Metalloproteinase Inhibitors Attenuate Neuroinflammation Following Focal Cerebral Ischemia in Mice. PubMed Central.
  • Effects of MMP8 inhibitors on chronic unpredictable mild stress-induced neuroinflammation and depressive-like behavior:exploring the underlying molecular mechanisms. ResearchGate.
  • What are the therapeutic applications for MMP1 inhibitors?. Patsnap Synapse.
  • A delicate balance: role of MMP-9 in brain development and pathophysiology of neurodevelopmental disorders. Frontiers.
  • Potential clinical implications of recent MMP inhibitor design strategies. National Institutes of Health.
  • MMP-9 inhibitors impair learning in spontaneously hypertensive rats. PubMed.
  • Fibrodysplasia Induced in Dog Skin by a Matrix Metalloproteinase (MMP) Inhibitor—A Mechanistic Analysis. Oxford Academic.
  • Effects of MMP8 inhibitors on chronic unpredictable mild stress-induced neuroinflammation and depressive-like behavior:exploring the underlying molecular mechanisms. PubMed.
  • What MMP1 inhibitors are in clinical trials currently?. Patsnap Synapse.
  • Fibrodysplasia induced in dog skin by a matrix metalloproteinase (MMP) inhibitor--a mechanistic analysis. PubMed.
  • Matrix metalloproteinase inhibitors attenuate neuroinflammation following focal cerebral ischemia in mice.. Semantic Scholar.
  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PubMed Central.
  • The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. MDPI.
  • Effects of matrix metalloproteinase inhibitors on N-methyl-D-aspartate receptor and contribute to long-term potentiation in the anterior cingulate cortex of adult mice. PubMed Central.
  • Psychosocial Stress Induces Schizophrenia-Like Behavior in Mice With Reduced MMP-9 Activity. National Institutes of Health.
  • Psychosocial Stress Induces Schizophrenia-Like Behavior in Mice With Reduced MMP-9 Activity. Frontiers.
  • MMPs in learning and memory and neuropsychiatric disorders. PubMed Central.
  • Matrix Metalloproteinases Contribute to Neuronal Dysfunction in Animal Models of Drug Dependence, Alzheimer's Disease, and Epilepsy. PubMed Central.
  • Matrix Metalloproteinase Inhibitors and Their Potential Clinical Application in Periodontitis. National Institutes of Health.
  • Matrix Metalloproteinase Inhibitors and Their Potential Clinical Application in Periodontitis. MDPI.
  • In vivo molecular target assessment of matrix metalloproteinase inhibition. Nature Medicine.
  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. National Institutes of Health.
  • Matrix metalloproteinase protein inhibitors: highlighting a new beginn. Dove Medical Press.
  • Matrix metalloproteinase inhibitor reduces cancer invasion. ASBMB Today.
  • Matrix metalloproteinase inhibitors as prospective agents for the prevention and treatment of cardiovascular and neoplastic diseases. PubMed.
  • Troubleshooting Mmp-7-IN-2 in vivo experiment variability. Benchchem.
  • ASCO 2025: Multimodal Artificial Intelligence (MMAI) Model to Identify Benefit from 2nd-Generation Androgen Receptor Pathway Inhibitors (ARPI) in High-Risk Non-Metastatic Prostate Cancer Patients from STAMPEDE. UroToday.
  • MMP-9 inhibitors impair learning in spontaneously hypertensive rats. National Institutes of Health.
  • MMAI Implementation Status. HFS - Illinois.gov.
  • Medicare-Medicaid Alignment Initiative (MMAI) Demonstration Frequently Asked Questions for Pharmacists. CMS.
  • Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. Restorative Dentistry & Endodontics.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Analytical Detection of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. It is structured to address specific experimental issues, explaining the underlying sci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. It is structured to address specific experimental issues, explaining the underlying scientific principles and offering field-proven solutions.

Troubleshooting Guide

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question 1: I am observing poor peak shape (tailing) for MMAI during GC-MS analysis. What is causing this and how can I resolve it?

Answer:

Peak tailing for aminoindanes like MMAI in GC-MS is a common issue often attributed to the interaction of the primary amine group with active sites (e.g., free silanol groups) on the GC column and inlet liner. This interaction leads to reversible adsorption, causing the analyte to elute slowly and asymmetrically.

Causality and Resolution:

  • Active Sites: The polar amine function of MMAI has a high affinity for active sites within the GC system.

  • Derivatization as a Solution: To mitigate this, derivatization of the primary amine is highly recommended. This process replaces the active hydrogen with a bulkier, less polar group, effectively shielding the amine and reducing its interaction with active sites. This results in improved peak shape, increased volatility, and enhanced thermal stability.[5][6][7]

Recommended Derivatization Protocol (Acylation):

This protocol is based on established methods for derivatizing aminoindanes.[5][6]

  • Reagent Selection: Choose an appropriate acylating agent such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF).[5][6]

  • Sample Preparation:

    • Accurately weigh 1 mg of MMAI hydrochloride standard or sample into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent (e.g., ethyl acetate, acetonitrile).

    • Add 50-100 µL of the chosen derivatization reagent.

    • For some reagents, a catalyst like pyridine may be required.

  • Reaction:

    • Cap the vial tightly.

    • Heat the mixture at 60-80°C for 20-30 minutes. The optimal temperature and time will depend on the specific reagent used.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Question 2: I am struggling to chromatographically separate MMAI from a potential isomeric impurity, such as 6-methoxy-5-methyl-2-aminoindane. What GC-MS parameters should I optimize?

Answer:

The separation of positional isomers is a significant challenge in the analysis of substituted aminoindanes due to their similar physicochemical properties.[5][8] While mass spectrometry can provide some distinguishing fragment ions, chromatographic separation is crucial for unambiguous identification and quantification.

Optimization Strategy:

  • Column Stationary Phase Selection: The choice of the GC column's stationary phase is critical. For complex separations of aminoindane analogues, a column with a different selectivity is often required. While standard non-polar phases like Rxi®-1Sil MS or Rxi®-5Sil MS can be effective, more polar phases may provide the necessary resolution.[9][10] A study on eight aminoindanes demonstrated that an Rxi®-624Sil MS column was able to resolve all compounds, including challenging isomers.[8][9][10]

  • Temperature Program Optimization: A slow, shallow temperature ramp during the elution window of the isomers can significantly improve resolution. Start with a lower initial oven temperature and use a ramp rate of 2-5°C/min through the expected elution temperature of MMAI.

  • Carrier Gas Flow Rate: Operating the carrier gas (typically helium or hydrogen) at or slightly below the optimal linear velocity can enhance separation efficiency.

Illustrative GC-MS Workflow for Isomer Resolution

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample MMAI Sample (potential isomers) Derivatization Derivatization (e.g., with HFBA) Sample->Derivatization Injection GC Injection Derivatization->Injection Column Column Selection (e.g., Rxi®-624Sil MS) Injection->Column Oven Optimized Temp. Program Column->Oven Ionization Ionization (EI) Oven->Ionization Detection MS Detection Ionization->Detection Data Data Analysis Detection->Data Result Result Data->Result Resolved Peaks

Caption: Workflow for resolving MMAI isomers using GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 3: My HPLC-UV analysis of MMAI hydrochloride shows a drifting baseline. How can I stabilize it?

Answer:

A drifting baseline in HPLC-UV analysis can be caused by several factors, often related to the mobile phase, column, or detector.

Troubleshooting Steps:

  • Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. For reversed-phase chromatography (e.g., using a C18 column), this can take 20-30 minutes or longer, especially if the mobile phase composition has been changed significantly.

  • Mobile Phase Preparation:

    • Degassing: Inadequately degassed mobile phase can lead to the formation of air bubbles in the pump or detector cell, causing baseline fluctuations. Use an online degasser or degas solvents before use by sparging with helium, sonication, or vacuum filtration.

    • Contamination: Use high-purity HPLC-grade solvents and reagents. Contaminants in the mobile phase can slowly elute, causing a drifting baseline.

  • Column Temperature: Fluctuations in ambient temperature can affect the mobile phase viscosity and the refractive index of the solvent, leading to baseline drift. Use a column oven to maintain a constant temperature.

  • Detector Lamp: An aging UV detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary.

  • Column Contamination: If the column is contaminated with strongly retained compounds from previous injections, these can slowly bleed off, causing a rising baseline. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).

Recommended HPLC-UV Purity Assessment Method [1]

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% Phosphate Buffer
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 5-Methoxy-6-methyl-2-aminoindane hydrochloride?

To prevent degradation, it is recommended to store MMAI hydrochloride in airtight, light-resistant containers at –20°C.[1] For solutions, storage at -80°C can extend the stability for up to 6 months.[11]

Q2: Is derivatization always necessary for the GC-MS analysis of MMAI?

While underivatized MMAI can be analyzed by GC-MS, derivatization is strongly recommended to improve peak shape and prevent the issues described in the troubleshooting guide.[5][6][7] For qualitative screening, analysis of the free base may be sufficient, but for quantitative analysis or when dealing with complex matrices, derivatization provides more robust and reliable results.

Q3: Can LC-MS/MS be used for the analysis of MMAI in biological samples?

Yes, LC-MS/MS is a highly suitable technique for the sensitive and selective quantification of MMAI in biological matrices such as plasma or serum. While a specific published method for MMAI might be scarce, methods developed for similar psychoactive compounds like 5-MeO-DMT can be adapted.[12] Such a method would typically involve protein precipitation or liquid-liquid extraction followed by analysis using a C18 column and multiple reaction monitoring (MRM) in positive ion mode.

Q4: What are the characteristic mass spectral fragments of MMAI in GC-MS?

For aminoindanes, electron ionization (EI) mass spectra typically show a strong molecular ion. Characteristic fragmentation patterns include the formation of indane and indene ions (m/z 115-117) and the tropylium ion (m/z 91).[10] The specific fragmentation of MMAI will also be influenced by the methoxy and methyl substitutions on the aromatic ring.

Logical Relationship of Analytical Challenges and Solutions

Challenges_Solutions cluster_challenges Analytical Challenges cluster_solutions Solutions PeakTailing Poor Peak Shape (Tailing) Derivatization Derivatization PeakTailing->Derivatization IsomerSep Isomer Separation ColumnSelect Column Selection (Polar Phase) IsomerSep->ColumnSelect MethodOpt Method Optimization (Temp., Flow) IsomerSep->MethodOpt BaselineDrift Baseline Instability (HPLC) Equilibration System Equilibration & Degassing BaselineDrift->Equilibration

Caption: Common analytical challenges and their respective solutions.

References

  • ProQuest. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. Retrieved from [Link]

  • Rose, A. R., Staretz, M. E., Joshi, M., Wood, M., & Brettell, T. A. (2021). Gas chromatography–mass spectrometry of eight aminoindanes: 2‐Aminoindane, N‐methyl‐2‐, 5‐methoxy‐, 5‐methoxy‐6‐methyl‐, 4,5‐methylenedioxy‐, 5,6‐methylenedioxy‐ and 5‐iodo‐2‐aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(24), e9207.
  • Rose, A. R., Staretz, M. E., Joshi, M., Wood, M., & Brettell, T. A. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1336-1345.
  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • Shen, H. W., Jiang, X. L., Li, L., & Yu, A. M. (2012). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 70, 554-558.
  • ResearchGate. (n.d.). Characterization of the “Methylenedioxy-2-Aminoindans”. Retrieved from [Link]

  • Corrias, F., & Schifano, F. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Human Psychopharmacology: Clinical and Experimental, 32(6), e2638.

Sources

Optimization

Technical Support Center: Stability Testing of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride

Welcome to the technical support center for 5-Methoxy-6-methyl-2-aminoindane (MMAI) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-6-methyl-2-aminoindane (MMAI) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxy-6-methyl-2-aminoindane (MMAI) hydrochloride and why is stability testing crucial?

A1: 5-Methoxy-6-methyl-2-aminoindane hydrochloride is a synthetic aminoindane derivative.[1][2][3] Stability testing is a critical component of the drug development process. It provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are essential for determining shelf-life, recommended storage conditions, and ensuring the safety and efficacy of the final product.[5][6]

Q2: What are the general storage recommendations for MMAI hydrochloride?

Q3: What are the primary degradation pathways I should be aware of for an aminoindane derivative like MMAI hydrochloride?

A3: Based on the structure of MMAI, which includes an amine group and a methoxy-substituted aromatic ring, the primary degradation pathways to consider are oxidation, hydrolysis, and photolysis.[1] The amine group can be susceptible to oxidation, potentially forming corresponding ketones or aldehydes.[1] Hydrolysis can occur, especially under acidic or basic conditions, and photolytic degradation can happen upon exposure to light.

Q4: Which regulatory guidelines should I follow for stability testing of MMAI hydrochloride?

A4: The International Council for Harmonisation (ICH) guidelines are the primary reference for stability testing. Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances and products.[10][11][12] ICH Q1B outlines the requirements for photostability testing.[10][13][14][15][16] These guidelines are recognized by major regulatory agencies like the FDA and EMA.[6][13][14][15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability studies of MMAI hydrochloride.

Issue 1: I'm observing rapid degradation of my MMAI hydrochloride sample even under recommended long-term storage conditions.

  • Question: What could be causing unexpected degradation at -20°C?

  • Answer:

    • Container Closure System: Ensure the container is truly airtight. Moisture ingress can accelerate hydrolytic degradation, even at low temperatures. The stability studies should be conducted on the drug substance packaged in a container closure system that is the same as, or simulates, the packaging proposed for storage and distribution.[4][17]

    • Light Exposure: Confirm that your light-resistant containers are effective. Repeated exposure to ambient light during sample retrieval can cause cumulative photolytic degradation.

    • Purity of the Initial Sample: Impurities from the synthesis process can sometimes act as catalysts for degradation. It is crucial to have a well-characterized reference standard and ensure the purity of your starting material using techniques like HPLC and NMR.[1]

Issue 2: My stability data is inconsistent across different batches of MMAI hydrochloride.

  • Question: Why am I seeing significant batch-to-batch variability in stability?

  • Answer:

    • Manufacturing Process Variability: Inconsistencies in the final crystallization and purification steps of synthesis can lead to different impurity profiles and physical properties (e.g., crystal form, particle size) between batches, which can impact stability.

    • Testing Frequency: For long-term studies, testing should be frequent enough to establish a clear stability profile. ICH guidelines suggest testing every three months for the first year, every six months for the second year, and annually thereafter.[4][18]

    • Analytical Method Validation: Ensure your analytical method is robust and validated for stability-indicating properties. It must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

Issue 3: I'm struggling to develop a stability-indicating analytical method for MMAI hydrochloride.

  • Question: What are the key considerations for developing a stability-indicating HPLC method for this compound?

  • Answer:

    • Forced Degradation Studies: You must perform forced degradation (stress testing) to generate the likely degradation products.[5][19][20] This involves exposing the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light.[5][19] The goal is to achieve 5-20% degradation to ensure you can detect and separate the degradants.[6][19]

    • Column and Mobile Phase Selection: A C18 column is a common starting point. A mobile phase of acetonitrile and a phosphate buffer is often effective for separating related substances of aminoindane derivatives.[1]

Experimental Protocols

Here are detailed protocols for conducting forced degradation studies on MMAI hydrochloride. These are foundational for understanding its stability profile and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[21]

1. Acid Hydrolysis:

  • Objective: To assess degradation in an acidic environment.

  • Procedure:

    • Prepare a solution of MMAI hydrochloride in 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Analyze the samples by HPLC.

2. Base Hydrolysis:

  • Objective: To evaluate stability in an alkaline environment.

  • Procedure:

    • Prepare a solution of MMAI hydrochloride in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis study.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

3. Oxidative Degradation:

  • Objective: To determine susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of MMAI hydrochloride in a 3% hydrogen peroxide (H₂O₂) solution.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified intervals.

    • Analyze by HPLC.

4. Thermal Degradation:

  • Objective: To assess the effect of high temperature.

  • Procedure:

    • Place solid MMAI hydrochloride in a temperature-controlled oven at 80°C.

    • Withdraw samples at various time points.

    • Prepare solutions of the samples and analyze by HPLC.

5. Photostability Testing:

  • Objective: To evaluate degradation upon exposure to light, following ICH Q1B guidelines.[13][14][15]

  • Procedure:

    • Expose solid MMAI hydrochloride and a solution of the compound to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

Data Presentation

Table 1: Recommended ICH Long-Term Stability Testing Conditions

Storage ConditionTemperatureRelative HumidityMinimum Duration
Long-term25°C ± 2°C or 30°C ± 2°C60% RH ± 5% RH or 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C65% RH ± 5% RH6 months
Accelerated40°C ± 2°C75% RH ± 5% RH6 months

Data sourced from ICH Q1A(R2) Guidelines.[10][11]

Table 2: Example Forced Degradation Conditions and Expected Outcomes

ConditionReagentTemperatureTimeExpected Outcome
Acid Hydrolysis0.1 M HCl60°CUp to 24 hrsPotential for hydrolysis of the methoxy group.
Base Hydrolysis0.1 M NaOH60°CUp to 24 hrsPotential for degradation of the amine or aromatic system.
Oxidation3% H₂O₂Room TempUp to 24 hrsFormation of N-oxide or other oxidative products.
ThermalNone80°CUp to 7 daysGeneral thermal decomposition.
PhotolyticUV/Vis LightAmbientPer ICH Q1BFormation of photodegradation products.
Visualizations

Diagram 1: Workflow for Stability Testing of MMAI Hydrochloride

Stability_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting start Start: Characterize Reference Standard protocol Develop Stability Protocol (ICH Q1A/Q1B) start->protocol method_dev Develop & Validate Stability-Indicating Method protocol->method_dev forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg long_term Long-Term & Accelerated Stability Studies forced_deg->long_term analysis Sample Analysis at Time Points long_term->analysis data_eval Data Evaluation & Degradation Pathway ID analysis->data_eval report Generate Stability Report data_eval->report end End: Establish Shelf-Life & Storage Conditions report->end

Caption: A streamlined workflow for the stability testing of MMAI hydrochloride.

Diagram 2: Troubleshooting Logic for Unexpected Degradation

Troubleshooting_Degradation start Unexpected Degradation Observed check_purity Check Initial Purity - Re-analyze reference standard - Check for impurities from synthesis start->check_purity purity_ok Purity OK? check_purity->purity_ok check_storage Review Storage Conditions - Verify temperature & humidity logs - Inspect container closure integrity - Assess light protection storage_ok Storage OK? check_storage->storage_ok check_method Validate Analytical Method - Is it stability-indicating? - Check peak purity - Forced degradation successful? method_ok Method Valid? check_method->method_ok purity_ok->check_storage Yes repurify Action: Repurify/ Source New Batch purity_ok->repurify No storage_ok->check_method Yes improve_storage Action: Improve Storage (e.g., new containers) storage_ok->improve_storage No redevelop_method Action: Redevelop/ Revalidate Method method_ok->redevelop_method No investigate_pathway Deeper Investigation of Degradation Pathway method_ok->investigate_pathway Yes

Caption: A logical flow for troubleshooting unexpected degradation of MMAI HCl.

References
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Solutions. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Saudi Food and Drug Authority. [Link]

  • (PDF) The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. ResearchGate. [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]

  • Degradation of tertiary amines via aminimines. The Journal of Organic Chemistry. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. PubMed. [Link]

  • Degradation Studies of Amines - Carbon Dioxide. Scribd. [Link]

  • Hydrolysis of Imines and Enamines Explained. YouTube. [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. [Link]

  • MMAI. Wikipedia. [Link]

  • MMAI. Wikipedia. [Link]

  • Synthetic route to 5,6-MDAI. ResearchGate. [Link]

  • Oxidative Degradations of the Side Chain of Unsaturated Ent-labdanes. Part I. PMC. [Link]

  • Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. ResearchGate. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

  • (PDF) Degradation mechanism of poly(ether‐urethane) Estane® induced by high‐energy radiation. II. Oxidation effects. ResearchGate. [Link]

Sources

Troubleshooting

Enantioselective synthesis of 5-Methoxy-6-methyl-2-aminoindane hydrochloride to isolate stereoisomers

Technical Support Center: Enantioselective Synthesis of 5-Methoxy-6-methyl-2-aminoindane HCl Welcome to the technical support center for the enantioselective synthesis and stereoisomer isolation of 5-Methoxy-6-methyl-2-a...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enantioselective Synthesis of 5-Methoxy-6-methyl-2-aminoindane HCl

Welcome to the technical support center for the enantioselective synthesis and stereoisomer isolation of 5-Methoxy-6-methyl-2-aminoindane hydrochloride. This molecule is a crucial precursor for the potent and selective serotonin releasing agent 5-MeO-MMAI, making its stereochemical purity a critical parameter for research in pharmacology and drug development.[1][2][3]

This guide is structured to provide direct, actionable solutions to common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Q1: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). How can I improve stereoselectivity?

A1: Achieving high enantioselectivity is the core challenge of this synthesis. Low ee is typically traced back to the catalyst system, reaction conditions, or substrate quality.

  • Catalyst Choice & Integrity: The choice of chiral catalyst is paramount. Ruthenium-based catalysts, such as those developed by Noyori (e.g., Ru-BINAP systems), are well-established for the asymmetric hydrogenation of imines and ketones.[4][5][6][7] The mechanism often involves an outer-sphere hydrogen transfer from a ruthenium hydride species to the prochiral imine, where the chiral ligand environment dictates the facial selectivity.[6][8]

    • Actionable Insights:

      • Verify Catalyst Source & Purity: Use a reputable supplier. If preparing the catalyst in-house, rigorously purify and characterize it.

      • Ligand Selection: The electronic and steric properties of the chiral ligand (e.g., BINAP, PHOX) are critical.[6][9][10] A screening of different ligands may be necessary to find the optimal match for the specific aminoindane precursor.[11]

      • Handle Under Inert Atmosphere: Many asymmetric hydrogenation catalysts are air- and moisture-sensitive. Use Schlenk techniques or a glovebox to prevent catalyst degradation.

  • Reaction Parameters: Asymmetric hydrogenations are often highly sensitive to reaction conditions.[11]

    • Actionable Insights:

      • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or lower) often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[12]

      • Hydrogen Pressure: The optimal H₂ pressure can vary. While higher pressure can increase the reaction rate, it may sometimes negatively impact selectivity. A systematic screening of pressure is recommended.

      • Solvent: The solvent can influence catalyst solubility, stability, and interaction with the substrate.[12] Screen a range of anhydrous, non-coordinating solvents like methanol, ethanol, toluene, or dichloromethane.

Q2: The overall yield of my synthesis is poor. What are the common points of product loss?

A2: Low yield can result from incomplete reactions, side-product formation, or losses during workup and purification.

  • Reaction Completion: Ensure the precursor (the corresponding imine or ketone) is fully consumed. Monitor the reaction by TLC or LC-MS. If the reaction stalls, it could indicate catalyst deactivation.

  • Purification Strategy:

    • Workup: The product is a primary amine and can be sensitive. Ensure the workup procedure (e.g., quenching, extraction) is not overly harsh.

    • Crystallization of the Hydrochloride Salt: The final step is often the crystallization of the hydrochloride salt. This step is crucial for both purification and isolation.

      • Actionable Insight: Screen various solvent systems (e.g., isopropanol/ether, ethanol/HCl) to find conditions that provide good crystal formation and high recovery. The formation of a stable, crystalline salt is essential for obtaining a high-purity final product.[13]

Q3: I'm struggling to separate the enantiomers for analysis and isolation. What are the best methods?

A3: The ability to accurately measure ee and separate the enantiomers is critical.

  • Analytical Separation (Determining ee):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity of the final product.[14][15]

      • Actionable Insight: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, are highly effective for separating chiral amines.[16] A typical mobile phase would be a mixture of hexane/isopropanol with a small amount of an amine modifier (like diethylamine) to improve peak shape.

    • Derivatization: If direct separation is difficult, you can derivatize the amine with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers, which can then be separated on a standard (achiral) HPLC or analyzed by NMR.[17]

  • Preparative Separation (Isolating Stereoisomers):

    • Classical Resolution via Diastereomeric Salts: This is a robust, scalable method.[18] The racemic amine is treated with a chiral acid (a resolving agent) like (+)-tartaric acid or (-)-dibenzoyltartaric acid.[18][19] This forms a pair of diastereomeric salts which, due to their different physical properties, can often be separated by fractional crystallization.[20][21] The desired enantiomer is then recovered by treating the isolated salt with a base.

Parameter Impact on Enantioselectivity Troubleshooting Action
Temperature Lower temperatures generally increase selectivity.Screen temperatures from -20 °C to 25 °C.
Catalyst Loading Sub-optimal loading can lead to poor selectivity or rate.Vary catalyst loading from 0.1 mol% to 2 mol%.
Solvent Polarity Can affect catalyst-substrate complexation.Screen anhydrous solvents (e.g., MeOH, Toluene, THF).[12]
H₂ Pressure Can influence reaction rate and sometimes selectivity.Test pressures in the range of 10 to 50 bar.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic strategies for producing enantiopure 2-aminoindanes?

A: There are three main strategies:

  • Asymmetric Synthesis: This is the most efficient approach. It involves using a chiral catalyst or auxiliary to directly form one enantiomer in excess from a prochiral precursor.[22] Asymmetric hydrogenation of a pre-formed imine or reductive amination of the corresponding ketone are common methods.[4][11]

  • Chiral Resolution: This involves synthesizing the racemic mixture of the amine and then separating the two enantiomers.[18] The most common method is forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[17][20] While less atom-economical, it is a very reliable and scalable technique.

  • Biocatalysis: The use of enzymes, such as transaminases, can offer extremely high enantioselectivity under mild conditions.[23] These enzymes catalyze the transfer of an amino group to a prochiral ketone, producing a highly enantioenriched amine.[23]

Q: How do I prepare the final hydrochloride salt of the isolated enantiomer?

A: Once the desired enantiomer of the free amine has been isolated and purified, it can be converted to the hydrochloride salt to improve its stability and handling properties.

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 5-Methoxy-6-methyl-2-aminoindane free base in a minimal amount of a suitable solvent, such as anhydrous isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or gaseous HCl).

  • Stir the mixture at 0 °C. The hydrochloride salt should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

  • Dry the product under vacuum to yield the final 5-Methoxy-6-methyl-2-aminoindane hydrochloride salt.

Q: What is the mechanism that allows a chiral catalyst to produce one enantiomer over the other?

A: The mechanism relies on the formation of a diastereomeric transition state. For a Noyori-type ruthenium catalyst, the chiral BINAP ligand creates a specific three-dimensional pocket around the metal center.[6] The prochiral substrate (e.g., an imine) can coordinate to the metal in two possible ways, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. Due to steric hindrance between the substrate and the chiral ligand, one of these coordination modes is energetically favored. The subsequent transfer of hydrogen occurs through this lower-energy pathway, leading to the formation of one enantiomer in excess.[6]

Visualized Workflows

G cluster_0 Synthetic Strategy Selection cluster_1 Separation & Isolation cluster_2 Final Product start Prochiral Precursor (Ketone or Imine) asymmetric Asymmetric Synthesis (e.g., Hydrogenation) start->asymmetric racemic Racemic Synthesis start->racemic enantiomer Single Enantiomer (Free Base) asymmetric->enantiomer resolution Chiral Resolution (Diastereomeric Salts) racemic->resolution separation Separation of Diastereomers resolution->separation hplc Chiral HPLC (Analytical/Preparative) separation->enantiomer enantiomer->hplc ee Analysis hcl_salt Final Product (HCl Salt) enantiomer->hcl_salt

Caption: High-level workflow for obtaining enantiopure product.

G cluster_checks Troubleshooting Pathway problem Low Enantiomeric Excess (ee) catalyst Check Catalyst: - Purity? - Handled under Inert Gas? - Correct Ligand? problem->catalyst conditions Optimize Conditions: - Lower Temperature? - Screen Solvents? - Vary H₂ Pressure? problem->conditions substrate Verify Substrate: - High Purity? - Anhydrous? problem->substrate solution Improved Enantioselectivity catalyst->solution conditions->solution substrate->solution

Caption: Decision tree for troubleshooting low enantioselectivity.

References

  • Wolfe, J. P., & enth, S. L. B. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society. [Link]

  • Buchwald, S. L. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. PubMed. [Link]

  • Rulíšek, L., & Eigner, V. (2017). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules. [Link]

  • Plevová, K., & Hybelbauerová, S. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]

  • Wolfe, J. P., & enth, S. L. B. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society. [Link]

  • SlideShare. (n.d.). Noyori asymmetric hydrogenation. SlideShare. [Link]

  • Morris, R. H. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis. [Link]

  • ResearchGate. (2017). Synthesis and asymmetric resolution of a dopaminergic compound: 2-amino-5-methoxyindane. ResearchGate. [Link]

  • ResearchGate. (2003). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia. [Link]

  • Google Patents. (1996). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. AJPAMC. [Link]

  • ETH Zurich. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Royal Society of Chemistry. (2023). Asymmetric arene hydrogenation: towards sustainability and application. RSC Publishing. [Link]

  • Hou, Z. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (n.d.). MMAI. Wikipedia. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • OPEN Foundation. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. OPEN Foundation. [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Rice, K. C. (1996). Asymmetric synthesis of either enantiomer of opium alkaloids and morphinans. Total synthesis of (-)- and (+)-dihydrocodeinone and (-)- and (+)-morphine. Journal of the American Chemical Society. [Link]

  • Johns Hopkins University. (n.d.). A narrative synthesis of research with 5-MeO-DMT. Johns Hopkins University. [Link]

  • Wikipedia contributors. (n.d.). MMAI. Wikipedia. [Link]

  • bioRxiv. (2022). Incilius alvarius cell-based synthesis of 5-MeO-DMT. bioRxiv. [Link]

  • Wikipedia contributors. (n.d.). 5-MeO-DMT. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Neurotoxicity of 5-Methoxy-6-methyl-2-aminoindane (MMAI) and MDMA

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the neurotoxic profiles of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI) and 3,4-Methylenedi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the neurotoxic profiles of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI) and 3,4-Methylenedioxymethamphetamine (MDMA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental data to offer an objective comparison of these two psychoactive compounds. Our analysis delves into their mechanisms of action, metabolic pathways, and the resulting implications for neuronal health, supported by detailed experimental protocols and visual aids to facilitate a comprehensive understanding.

Introduction: The Quest for Safer Entactogens

3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a widely studied entactogen with a complex pharmacological profile. While it has shown potential therapeutic applications, its use is significantly hampered by its well-documented neurotoxic effects, primarily targeting the serotonergic system.[1] This has spurred the development of analogues with the aim of retaining the desirable psychoactive effects while minimizing neuronal damage. 5-Methoxy-6-methyl-2-aminoindane (MMAI) emerged from this research as a highly selective serotonin releasing agent (SSRA), designed to be a less neurotoxic alternative to MDMA.[2][3] This guide will critically evaluate the extent to which this goal has been achieved by comparing the neurotoxicity of MMAI and MDMA.

Comparative Neurotoxicity: A Tale of Two Amines

The neurotoxic profiles of MDMA and MMAI are intrinsically linked to their interactions with monoamine transporters. While both compounds induce the release of serotonin, their selectivity and potency at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters differ significantly, leading to distinct downstream neurotoxic consequences.

MDMA: A Broad-Spectrum Monoamine Releaser with Serotonergic Predominance

MDMA functions as a substrate for and inhibitor of SERT, DAT, and NET, leading to a robust release of serotonin, and to a lesser extent, dopamine and norepinephrine.[4][5] This broad-spectrum activity is a key contributor to its neurotoxic effects. The primary mechanism of MDMA-induced neurotoxicity involves the degeneration of serotonergic axons and terminals.[6][7] Several factors contribute to this neuronal damage:

  • Oxidative Stress: The metabolism of MDMA produces reactive oxygen species (ROS) that can damage cellular components.[8][9] The increased intracellular concentration of dopamine, resulting from MDMA's action on DAT, can also lead to the formation of neurotoxic dopamine-quinones.

  • Metabolite-Induced Toxicity: MDMA is metabolized into several compounds, including alpha-methyldopamine (α-MeDA), which have been shown to be more neurotoxic than the parent compound.[10][11][12][13] These metabolites can contribute to the depletion of serotonin and damage to serotonergic neurons.

  • Hyperthermia: MDMA administration can lead to a significant increase in body temperature, a condition known as hyperthermia.[14] This elevation in temperature exacerbates the neurotoxic effects of MDMA on the serotonergic system.

  • Mitochondrial Dysfunction: MDMA and its metabolites can impair mitochondrial function, leading to a decrease in cellular energy production and an increase in oxidative stress.[15][16]

MMAI: A Highly Selective Serotonin Releasing Agent

MMAI was specifically designed to have high affinity and selectivity for the serotonin transporter.[2][3] It is a potent serotonin releasing agent with significantly less activity at the dopamine and norepinephrine transporters compared to MDMA.[17] This selectivity is the primary reason for its proposed reduced neurotoxicity. By minimizing the release of dopamine, MMAI is thought to circumvent the dopamine-mediated oxidative stress that is a significant contributor to MDMA's neurotoxicity.

However, it is crucial to note that MMAI is not entirely devoid of neurotoxic potential. Studies have shown that at high doses, MMAI can also produce serotonergic neurotoxicity.[2] Furthermore, co-administration of MMAI with a dopamine-releasing agent can lead to dose-dependent serotonergic neurotoxicity.[2] This suggests that while more selective, high concentrations of serotonin release can still be detrimental to neuronal health.

Quantitative Comparison of Transporter Interactions

The following table summarizes the available data on the interaction of MDMA and MMAI with monoamine transporters. It is important to note that IC50 and Ki values can vary depending on the experimental conditions and cell types used.

CompoundTransporterIC50 (μM)Ki (μM)
MDMA SERT~2.2[16]2.41[17]
DAT-8.29[17]
NET~1.7[16]1.19[17]
MMAI SERT0.212[18]-
DAT>100-fold selectivity over SERT[2]-
NET--

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Mechanisms of Neurotoxicity: A Visualized Comparison

The following diagrams illustrate the proposed mechanisms of neurotoxicity for MDMA and the more selective action of MMAI.

MDMA_Neurotoxicity cluster_MDMA MDMA cluster_transporters Monoamine Transporters cluster_effects Downstream Effects MDMA MDMA SERT SERT MDMA->SERT DAT DAT MDMA->DAT NET NET MDMA->NET Metabolite_Toxicity Metabolite Toxicity (α-MeDA) MDMA->Metabolite_Toxicity Hyperthermia Hyperthermia MDMA->Hyperthermia Serotonin_Release ↑ Serotonin Release SERT->Serotonin_Release Dopamine_Release ↑ Dopamine Release DAT->Dopamine_Release Norepinephrine_Release ↑ Norepinephrine Release NET->Norepinephrine_Release Neurotoxicity Serotonergic Neurotoxicity Serotonin_Release->Neurotoxicity Oxidative_Stress Oxidative Stress Dopamine_Release->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Metabolite_Toxicity->Mitochondrial_Dysfunction Hyperthermia->Neurotoxicity Mitochondrial_Dysfunction->Neurotoxicity MMAI_Action cluster_MMAI MMAI cluster_transporters Monoamine Transporters cluster_effects Downstream Effects MMAI MMAI SERT SERT MMAI->SERT DAT DAT (Low Affinity) MMAI->DAT NET NET (Low Affinity) MMAI->NET Serotonin_Release ↑↑↑ Serotonin Release SERT->Serotonin_Release Reduced_Neurotoxicity Reduced Neurotoxicity Serotonin_Release->Reduced_Neurotoxicity

Figure 2: Selective action of MMAI on the serotonin transporter.

Experimental Protocols

To provide a framework for the comparative assessment of neurotoxicity, we outline two key experimental protocols.

Protocol 1: In Vitro Cell Viability Assay

This protocol details a method for assessing the direct cytotoxic effects of MMAI and MDMA on a neuronal cell line.

Objective: To determine the concentration-dependent effects of MMAI and MDMA on the viability of cultured neuronal cells.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • MMAI hydrochloride and MDMA hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of MMAI and MDMA in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot concentration-response curves and determine the IC50 values.

Protocol 2: In Vivo Assessment of Serotonergic Neurotoxicity in Rats

This protocol describes an in vivo model to evaluate the long-term effects of MMAI and MDMA on the serotonergic system in rats. [6][19] Objective: To assess the potential of MMAI and MDMA to induce long-term depletion of serotonin and its metabolites in different brain regions of rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • MMAI hydrochloride and MDMA hydrochloride

  • Saline solution (0.9% NaCl)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Brain dissection tools

  • Homogenization buffer

Procedure:

  • Animal Dosing: Administer MMAI, MDMA, or saline (control) to rats via subcutaneous or intraperitoneal injection. A typical dosing regimen for MDMA to induce neurotoxicity is 20 mg/kg, twice daily for 4 days. [6]A comparable dosing regimen for MMAI would need to be determined based on its potency.

  • Post-Dosing Period: House the animals under standard conditions for a washout period of at least 2 weeks to assess long-term effects.

  • Brain Tissue Collection: Euthanize the rats and rapidly dissect specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).

  • Neurochemical Analysis:

    • Homogenize the brain tissue samples in an appropriate buffer.

    • Centrifuge the homogenates to pellet cellular debris.

    • Analyze the supernatant for levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection.

  • Data Analysis: Compare the levels of 5-HT and 5-HIAA in the drug-treated groups to the saline-treated control group. A significant reduction in these markers is indicative of serotonergic neurotoxicity.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment_InVitro Treatment with MMAI or MDMA Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_InVitro->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Animal_Model Rat Model Dosing Administration of MMAI or MDMA Animal_Model->Dosing Washout 2-Week Washout Period Dosing->Washout Brain_Dissection Brain Region Dissection Washout->Brain_Dissection HPLC_Analysis HPLC-EC Analysis of 5-HT and 5-HIAA Brain_Dissection->HPLC_Analysis Neurotoxicity_Assessment Assessment of Serotonin Depletion HPLC_Analysis->Neurotoxicity_Assessment

Figure 3: Experimental workflow for comparative neurotoxicity assessment.

Conclusion

The available evidence strongly suggests that 5-Methoxy-6-methyl-2-aminoindane (MMAI) exhibits a more favorable neurotoxicity profile compared to MDMA. This is primarily attributed to its high selectivity for the serotonin transporter, which minimizes the dopamine-related oxidative stress and metabolite formation that are key contributors to MDMA's neurotoxic effects. However, it is imperative for the scientific community to recognize that "less neurotoxic" does not equate to "non-neurotoxic." High doses of MMAI have been shown to induce serotonergic deficits, underscoring the need for caution and further investigation.

This guide provides a foundational framework for researchers and drug developers to understand the critical differences in the neurotoxic potential of these two compounds. The provided experimental protocols offer a starting point for further comparative studies, which are essential for a more complete understanding of the structure-activity relationships that govern the neurotoxicity of serotonin-releasing agents. Future research should focus on direct, head-to-head comparisons of MMAI and MDMA across a range of doses and experimental models to definitively quantify their relative neurotoxic risk.

References

  • Bai, F., Lau, S. S., & Monks, T. J. (1999). Glutathione and N-acetylcysteine conjugates of alpha-methyldopamine produce serotonergic neurotoxicity: possible role in methylenedioxyamphetamine-mediated neurotoxicity. Chemical research in toxicology, 12(12), 1150–1157.
  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2012). N-substituted piperazines abused by humans produce homeostatic changes in serotonin transporter density. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 37(5), 1191–1201.
  • Capela, J. P., Rus, N., Ferreiró, M., Martins, M. J., Bastos, M. L., & Carvalho, F. (2007). The neurotoxicity of "ecstasy" (MDMA) and its metabolites in rat cortical neurons, and the influence of hyperthermia. The Journal of pharmacology and experimental therapeutics, 323(3), 838–847.
  • Carvalho, M., Carmo, H., Costa, V. M., Capela, J. P., Pontes, H., Remião, F., Carvalho, F., & Bastos, M. de L. (2012). Toxicity of amphetamines: an update. Archives of toxicology, 86(8), 1167–1231.
  • Cole, J. C., & Sumnall, H. R. (2003). The neurotoxicity of ecstasy: a review of the literature. Current pharmaceutical design, 9(7), 599–613.
  • de la Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., Claramunt, J., & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 26(2), 137–144.
  • Esteban, B., O'Shea, E., Camarero, J., Sanchez, V., Green, A. R., & Colado, M. I. (2001). 3,4-methylenedioxymethamphetamine induces monoamine release, but not toxicity, when administered centrally at a concentration occurring following a peripherally injected neurotoxic dose. Psychopharmacology, 154(3), 251–260.
  • Gudelsky, G. A., & Yamamoto, B. K. (2008). Neuropharmacology of 3,4-methylenedioxymethamphetamine (MDMA). Pharmacology, biochemistry, and behavior, 90(2), 198–209.
  • Herndon, J. M., Cholera, R., & Lau, S. S. (2014). Elucidating the neurotoxic effects of MDMA and its analogs. Life sciences, 97(1), 22–26.
  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European journal of pharmacology, 258(1-2), 1–13.
  • Montiel-Duarte, C., Gonzalez, J. C., & de la Torre, R. (2020). A review on the mitochondrial toxicity of “ecstasy” (3,4-methylenedioxymethamphetamine, MDMA).
  • Puerta, E., Hervias, I., & Goñi-Allo, B. (2009). Methylenedioxymethamphetamine inhibits mitochondrial complex I activity in mice: a possible mechanism underlying neurotoxicity. British journal of pharmacology, 158(6), 1599–1609.
  • Ricaurte, G. A., Yuan, J., & McCann, U. D. (2000). (+/-)3,4-Methylenedioxymethamphetamine ('Ecstasy')-induced serotonin neurotoxicity: studies in animals. Neuropsychobiology, 42(1), 5–10.
  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology, biochemistry, and behavior, 71(4), 825–836.
  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2779–2791.
  • Slikker, W., Jr, Ali, S. F., & Scallet, A. C. (1988). Differences between rats and mice in MDMA (methylenedioxymethylamphetamine) neurotoxicity. NIDA research monograph, 90, 239–243.
  • Steele, T. D., McCann, U. D., & Ricaurte, G. A. (1994). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy"): pharmacology and toxicology in animals and humans. Addiction (Abingdon, England), 89(5), 539–551.
  • Thomas, D. M., Dowgiert, J., & Geddes, T. J. (2008). A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse. Neuroscience, 153(4), 1213–1223.
  • Wikipedia contributors. (2023, December 19). 3,4-Methylenedioxyamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Wikipedia contributors. (2023, December 19). 5-Methoxy-6-methyl-2-aminoindane. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Wikipedia contributors. (2024, January 5). Serotonin releasing agent. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Yamamoto, B. K., Moszczynska, A., & Gudelsky, G. A. (2010). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1187, 101–121.
  • Yeh, S. Y. (1997). Effects of salicylate on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity in rats. Pharmacology, biochemistry, and behavior, 58(3), 701–708.
  • Zwartsen, A., O'Callaghan, J. P., Barone, S., Jr, & Miller, D. B. (2020). Of mice and men on MDMA: A translational comparison of the neuropsychobiological effects of 3,4-methylenedioxymethamphetamine ('Ecstasy'). Brain research, 1727, 146556.
  • Meyer, J. S., & Ali, S. F. (2002). Serotonergic neurotoxicity of MDMA (ecstasy) in the developing rat brain. Annals of the New York Academy of Sciences, 965, 249–262.
  • O'Callaghan, J. P., & Miller, D. B. (1994). Neurotoxicity profiles of substituted amphetamines in the C57BL/6J mouse. The Journal of pharmacology and experimental therapeutics, 270(2), 741–751.
  • O'Shea, E., Esteban, B., Camarero, J., Green, A. R., & Colado, M. I. (2001). The role of monoamine transporters in the 3,4-methylenedioxymethamphetamine-induced neurotoxicity of the 5-hydroxytryptamine neuron. The Journal of pharmacology and experimental therapeutics, 297(1), 227–235.
  • Parrott, A. C. (2013). Human psychobiology of MDMA or 'Ecstasy': an overview of 25 years of empirical research. Human psychopharmacology, 28(4), 289–307.
  • ResearchGate. (n.d.). In vitro dopamine and serotonin uptake transporter inhibition (IC50 values) and release data (EC50 values). Retrieved January 14, 2026, from [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse (New York, N.Y.), 39(1), 32–41.
  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
  • Sprague, J. E., & Nichols, D. E. (1995). The monoamine oxidase-B inhibitor L-deprenyl protects against 3,4-methylenedioxymethamphetamine-induced lipid peroxidation and long-term serotonergic deficits. The Journal of pharmacology and experimental therapeutics, 273(2), 667–673.
  • Squadrito, F., Calapai, G., Altavilla, D., Cucinotta, D., Zingarelli, B., Campo, G. M., Arcoraci, V., & Caputi, A. P. (1993). 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy")-induced neurotoxicity: a free radical-mediated event? Brain research, 623(1), 153–158.
  • Wang, S., & Chen, C. (2015). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology & toxicology, 16, 13.
  • Wei, X., Shi, W., & Gu, H. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC neuroscience, 8, 59.
  • Wikipedia contributors. (2024, January 12). MDMA. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Yamamoto, B. K., & Raudensky, J. (2008). The role of oxidative stress, metabolic compromise, and inflammation in neuronal injury produced by amphetamine-related drugs of abuse. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 3(4), 203–211.
  • O'Hearn, E., Battaglia, G., De Souza, E. B., Kuhar, M. J., & Molliver, M. E. (1988). Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity. The Journal of neuroscience : the official journal of the Society for Neuroscience, 8(8), 2788–2803.
  • Green, A. R., Mechan, A. O., Elliott, J. M., O'Shea, E., & Colado, M. I. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological reviews, 55(3), 463–508.

Sources

Comparative

A Comparative Guide to the Serotonin Releasing Properties of 5-Methoxy-6-methyl-2-aminoindane (MMAI) and 5-Methoxy-2-aminoindane (MEAI)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the serotonin (5-HT) releasing capabilities of two distinct 2-aminoindane analogs: 5-Methoxy-6-meth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the serotonin (5-HT) releasing capabilities of two distinct 2-aminoindane analogs: 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI) and 5-Methoxy-2-aminoindane (MEAI). By synthesizing available data, we aim to elucidate the key pharmacological differences that inform their potential applications in neuroscience research and therapeutic development.

Introduction: The Significance of Selective Serotonin Releasing Agents

Selective serotonin releasing agents (SSRAs) are a class of psychoactive compounds that stimulate the release of serotonin from presynaptic neurons.[1] This mechanism distinguishes them from selective serotonin reuptake inhibitors (SSRIs), which primarily block the reabsorption of serotonin.[2] Understanding the nuances in potency, selectivity, and mechanism of action among different SSRAs is critical for developing novel therapeutics for conditions ranging from depression to substance use disorders.[1][3] MMAI and MEAI are two such compounds that, despite their structural similarities, exhibit important differences in their interaction with the serotonin system.[1][4]

Comparative Pharmacodynamics: MMAI vs. MEAI

The primary distinction between MMAI and MEAI lies in their selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and the norepinephrine transporter (NET).

5-Methoxy-6-methyl-2-aminoindane (MMAI): A Highly Selective SSRA

5-Methoxy-2-aminoindane (MEAI): A Modestly Selective SSRA

MEAI also functions as a serotonin releasing agent but with more moderate selectivity compared to MMAI.[4][8] It displays a 6-fold preference for inducing serotonin release over norepinephrine release and a 20-fold preference over dopamine release.[5][8] This pharmacological profile suggests that while its primary effects are serotonergic, it may also have minor sympathomimetic effects.[8] MEAI has been investigated as a potential treatment for alcoholism and has been encountered as a designer drug.[4][8]

Quantitative Comparison of Monoamine Transporter Selectivity

The following table summarizes the selectivity profiles of MMAI and MEAI based on available in vitro data. This data highlights the significant difference in their potency at the three major monoamine transporters.

CompoundSERT Selectivity vs. DATSERT Selectivity vs. NETPrimary Classification
MMAI >100-fold[1][5]>100-fold[5]Highly Selective Serotonin Releasing Agent (SSRA)[1][9]
MEAI ~20-fold[5][8]~6-fold[5][8]Modestly Selective Serotonin Releasing Agent (SSRA)[4][8]

Mechanism of Action: Transporter-Mediated Serotonin Release

Both MMAI and MEAI exert their effects by interacting with the serotonin transporter. The established mechanism involves the following key steps:

  • Binding to SERT: The compound binds to the outward-facing conformation of the serotonin transporter.

  • Translocation: As a substrate, the compound is transported into the presynaptic neuron.

  • Disruption of Vesicular Storage: Once inside the neuron, the compound disrupts the proton gradient of synaptic vesicles, leading to the leakage of serotonin into the cytoplasm.

  • Transporter Reversal (Efflux): The increase in cytoplasmic serotonin concentration, combined with the presence of the releasing agent, causes the serotonin transporter to reverse its direction of transport, actively pumping serotonin out of the neuron and into the synaptic cleft.[3][10]

This process of transporter-mediated efflux results in a rapid and significant increase in extracellular serotonin levels, which is responsible for the compounds' primary pharmacological effects.

Visualizing the Serotonin Release Pathway

SERT_Mechanism cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron SSRA MMAI or MEAI SERT SERT (Serotonin Transporter) SSRA->SERT 1. Binds Serotonin_out Serotonin (5-HT) SERT->Serotonin_out 5. Efflux (Release) SSRA_in MMAI or MEAI SERT->SSRA_in 2. Translocated In Vesicle Synaptic Vesicle (VMAT2) SSRA_in->Vesicle 3. Disrupts Vesicle Serotonin_cyto Cytoplasmic Serotonin Vesicle->Serotonin_cyto 5-HT leaks out Serotonin_cyto->SERT 4. Induces Reversal

Caption: Mechanism of transporter-mediated serotonin release by SSRAs.

Experimental Protocol: In Vitro Synaptosome Serotonin Release Assay

To quantify and compare the serotonin-releasing capabilities of compounds like MMAI and MEAI, a common and robust method is the in vitro synaptosome-based serotonin release assay. This protocol provides a self-validating system by directly measuring the endpoint of interest—neurotransmitter release from nerve terminals.

Rationale for Experimental Choices
  • Synaptosomes: These are isolated, sealed nerve terminals that contain all the necessary machinery for neurotransmitter uptake, storage, and release.[11] Using them provides a more physiologically relevant model than simple cell lines expressing the transporter, as it preserves the native environment of the presynaptic terminal.

  • Radiolabeled Serotonin ([³H]5-HT): Using a radiolabeled neurotransmitter allows for highly sensitive and specific quantification of its release, even at low concentrations.[12]

  • Superfusion System: This technique provides a continuous flow of buffer over the synaptosomes, which allows for the collection of released neurotransmitter in discrete time fractions and minimizes the reuptake of released [³H]5-HT, providing a more accurate measure of release.

Step-by-Step Methodology
  • Synaptosome Preparation:

    • a. Euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.

    • b. Rapidly dissect the brain region of interest (e.g., hippocampus or striatum).

    • c. Homogenize the tissue in ice-cold sucrose buffer.

    • d. Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • e. Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction. Resuspend the pellet in a physiological buffer.

  • Preloading with [³H]5-HT:

    • a. Incubate the synaptosomal suspension with a low concentration of [³H]serotonin for a set period (e.g., 15 minutes at 37°C). This allows the synaptosomes to actively take up and store the radiolabeled neurotransmitter.

    • b. After incubation, trap the synaptosomes on a filter in a superfusion chamber.

  • Superfusion and Basal Release:

    • a. Begin superfusing the synaptosomes with warmed, oxygenated physiological buffer at a constant flow rate (e.g., 0.5 mL/min).

    • b. Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a stable baseline of [³H]5-HT release.

  • Drug Application and Stimulated Release:

    • a. After establishing a stable baseline, switch to a buffer containing the test compound (MMAI or MEAI) at a specific concentration.

    • b. Continue collecting fractions throughout the drug application period to measure stimulated [³H]5-HT release.

    • c. A range of concentrations should be tested to generate a full dose-response curve.

  • Data Analysis:

    • a. Measure the radioactivity in each collected fraction using a liquid scintillation counter.

    • b. At the end of the experiment, lyse the synaptosomes on the filter to determine the total remaining [³H]5-HT.

    • c. Express the amount of [³H]5-HT released in each fraction as a percentage of the total radioactivity present at the start of that collection period.

    • d. Plot the peak percentage of release against the log concentration of the drug to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).[12][13]

Visualizing the Experimental Workflow

Release_Assay_Workflow Tissue 1. Brain Tissue Dissection Homogenize 2. Homogenization & Centrifugation Tissue->Homogenize Synaptosomes 3. Isolate Synaptosomes Homogenize->Synaptosomes Preload 4. Preload with [³H]Serotonin Synaptosomes->Preload Superfuse 5. Superfusion (Establish Baseline) Preload->Superfuse Drug 6. Apply MMAI/MEAI (Stimulate Release) Superfuse->Drug Collect 7. Collect Fractions Drug->Collect Analyze 8. Scintillation Counting & Data Analysis Collect->Analyze EC50 Determine EC₅₀ Analyze->EC50

Caption: Workflow for an in vitro synaptosome serotonin release assay.

Conclusion and Implications

The key difference between MMAI and MEAI is the degree of selectivity for the serotonin transporter. MMAI is a highly selective SSRA , with over 100-fold selectivity for SERT over DAT and NET.[1][5] In contrast, MEAI is a moderately selective SSRA , with a more modest preference for SERT over the other monoamine transporters.[5][8]

This difference has significant implications for researchers and drug developers:

  • For Probing the Serotonin System: MMAI serves as a more precise pharmacological tool for studying the specific roles of serotonin in various physiological and behavioral processes, with minimal confounding effects from dopamine or norepinephrine release.

  • For Therapeutic Development: The higher selectivity of MMAI might translate to a therapeutic profile with fewer stimulant-related side effects. Conversely, the modest effects of MEAI on norepinephrine and dopamine might be desirable for certain therapeutic applications, although this also increases its potential for abuse compared to more selective agents.[8]

The choice between these two compounds depends entirely on the specific research question or therapeutic goal. This guide underscores the importance of detailed pharmacological characterization in the field of neuropharmacology.

References

  • MEAI - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Wikiwand. (n.d.). MEAI. Retrieved January 12, 2026, from [Link]

  • MMAI - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent | Request PDF. Retrieved January 12, 2026, from [Link]

  • SelfDecode. (n.d.). MMAI. Retrieved January 12, 2026, from [Link]

  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1–13. [Link]

  • Clearmind Medicine. (n.d.). The Science and IP Behind our Treatments. Retrieved January 12, 2026, from [Link]

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 347, 47-56. [Link]

  • Dr. Oracle. (n.d.). What is the protocol for a serotonin release assay? Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. Retrieved January 12, 2026, from [Link]

  • Oreate AI Blog. (n.d.). Understanding the Serotonin Release Assay: A Key Tool in Diagnosing Heparin-Induced Thrombocytopenia. Retrieved January 12, 2026, from [Link]

  • Greinacher, A., et al. (2019). Variable serotonin release assay pattern and specificity of PF4‐specific antibodies in HIT, and clinical relevance. Journal of Thrombosis and Haemostasis, 17(11), 1955-1965. [Link]

  • National Center for Biotechnology Information. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved January 12, 2026, from [Link]

  • Warkentin, T. E. (2015). The platelet serotonin-release assay. American Journal of Hematology, 90(6), 564-572. [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of Monoamine Transporters. Retrieved January 12, 2026, from [Link]

  • Chen, Y., et al. (2018). Statistical strategies for averaging EC50 from multiple dose-response experiments. Analytical Biochemistry, 547, 55-60. [Link]

  • Dr. Oracle. (n.d.). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Retrieved January 12, 2026, from [Link]

  • Marazziti, D., et al. (2006). Serotonin-mediated phosphorylation of extracellular regulated kinases in platelets of patients with panic disorder versus controls. Neuropsychopharmacology, 31(8), 1773-1780. [Link]

  • ResearchGate. (n.d.). Antidepressant affinity groups by affinity for serotonin transporter. Retrieved January 12, 2026, from [Link]

Sources

Validation

A Preclinical Comparison: Validating the Behavioral Effects of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride

For researchers and drug development professionals navigating the complex landscape of serotonergic agents, understanding the nuanced behavioral profiles of novel compounds is paramount. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of serotonergic agents, understanding the nuanced behavioral profiles of novel compounds is paramount. This guide provides an in-depth, objective comparison of 5-Methoxy-6-methyl-2-aminoindane (MMAI) hydrochloride with prototypical psychoactive compounds, grounded in preclinical experimental data. Our focus is to elucidate the unique behavioral signature of MMAI, a highly selective serotonin releasing agent (SSRA), and to provide the technical rationale and detailed methodologies for its validation.

Introduction: The Rationale for Investigating MMAI

Developed in the 1990s by the team of David E. Nichols at Purdue University, 5-Methoxy-6-methyl-2-aminoindane (MMAI) was designed as a research tool to probe the intricacies of the serotonin system.[1][2] Unlike the less selective and more neurotoxic amphetamine derivatives like 3,4-methylenedioxymethamphetamine (MDMA), MMAI exhibits a remarkable selectivity for the serotonin transporter (SERT), with over 100-fold greater affinity for SERT than for the dopamine transporter (DAT).[3] This high selectivity positions MMAI as a valuable compound for dissecting the specific contributions of serotonin release to behavior, with potential therapeutic implications for conditions such as mood disorders.[3]

This guide will dissect the behavioral pharmacology of MMAI through the lens of established preclinical models, comparing its effects to those of MDMA, a classic entactogen; (+)-amphetamine, a prototypical psychostimulant; and LSD, a classic hallucinogen. By understanding the similarities and differences in their behavioral profiles, researchers can better position MMAI in the spectrum of psychoactive compounds and unlock its potential for novel therapeutic strategies.

Core Behavioral Assays for Characterizing MMAI

To construct a comprehensive behavioral profile of MMAI, a battery of preclinical assays is essential. Each assay provides a unique window into the compound's effects on the central nervous system. We will explore four key domains:

  • Locomotor Activity: Assessing stimulant or depressant effects.

  • Drug Discrimination: Evaluating the subjective internal state produced by the compound.

  • Conditioned Place Preference (CPP): Determining the rewarding or aversive properties.

  • Social Interaction: Investigating potential entactogenic or pro-social effects.

Locomotor Activity: A Divergence from Classic Stimulants

A fundamental aspect of characterizing any new psychoactive compound is its effect on spontaneous motor activity. The open field test is the gold standard for this assessment, providing quantitative data on locomotion, exploration, and anxiety-like behaviors.

Experimental Rationale

The choice to initiate preclinical evaluation with a locomotor activity assay is twofold. Firstly, it serves as a crucial initial screen to determine whether a compound possesses stimulant or sedative properties at various doses. This information is critical for interpreting data from more complex behavioral paradigms. Secondly, it provides a direct point of comparison with compounds like MDMA and amphetamine, which are known for their robust stimulant effects.

Experimental Protocol: Open Field Test

Objective: To quantify the effects of MMAI hydrochloride on spontaneous locomotor activity in rats and compare them to the effects of MDMA and saline controls.

Materials:

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beams or video tracking software.

  • Male Sprague-Dawley rats (250-300g).

  • MMAI hydrochloride, MDMA hydrochloride, and 0.9% saline solution.

  • Appropriate solvents for drug preparation (e.g., sterile water or saline).

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, habituate each rat to the open field arena for 30 minutes on two consecutive days prior to the test day.

  • Drug Administration: On the test day, administer MMAI hydrochloride (e.g., 5, 10, and 20 mg/kg, intraperitoneally), MDMA hydrochloride (e.g., 1.75 mg/kg, i.p.), or saline to different groups of rats.

  • Testing: Immediately after injection, place the rat in the center of the open field arena and record its activity for a 60-minute session.

  • Data Analysis: Quantify total distance traveled, horizontal activity, and vertical activity (rearing). Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

Comparative Data and Expected Outcomes
CompoundDose (mg/kg, i.p.)Primary Locomotor EffectKey Behavioral Observations
Saline N/ANormal explorationInitial exploration followed by habituation.
(+)-Amphetamine 1.0HyperlocomotionSignificant and sustained increase in horizontal and vertical activity.
MDMA 1.75Biphasic: Initial depression followed by stimulationInitial decrease in locomotion, followed by a significant increase in motor activity.[4]
MMAI 5, 10, 20HypolocomotionDose-dependent decrease in locomotor activity.[5] At higher doses, catalepsy-like postures, turning, Straub tail, and flat body posture are observed.[5][6]

Interpretation of Results:

The behavioral syndrome induced by MMAI, characterized by hypolocomotion and specific postural changes, is qualitatively similar to that observed after the administration of serotonin precursors or 5-HT receptor agonists.[5] This starkly contrasts with the hyperlocomotion induced by amphetamine and the biphasic effect of MDMA.[4] The lack of stimulant effect with MMAI underscores its primary and selective action on the serotonin system, differentiating it from compounds with significant dopaminergic activity.

Drug Discrimination: Probing the Subjective Effects

The drug discrimination paradigm is a powerful tool for understanding the interoceptive (subjective) effects of a compound. It allows researchers to determine if a novel substance produces a subjective state similar to that of a known drug.

Experimental Rationale

By training animals to discriminate a specific drug from saline, we can then test whether other compounds "substitute" for the training drug. This provides critical information about the novel compound's mechanism of action and its potential for abuse. For MMAI, this assay is crucial to confirm its serotonergic-like subjective effects and to differentiate it from dopaminergic stimulants and hallucinogens.

Experimental Protocol: Two-Lever Drug Discrimination

Objective: To determine if the discriminative stimulus effects of MMAI are similar to those of MDMA and other serotonin-releasing agents, and distinct from amphetamine and LSD.

Apparatus:

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

Procedure:

  • Training: Train separate groups of rats to discriminate a specific drug from saline. For example, one group is trained to press one lever after an injection of MMAI (e.g., 1.71 mg/kg, i.p.) to receive a food reward, and the other lever after a saline injection. Training continues until a criterion of >80% correct responses is reached.

  • Substitution Tests: Once the discrimination is learned, test the effects of other compounds. Administer various doses of test drugs (e.g., MDMA, (+)-fenfluramine, p-chloroamphetamine, (+)-amphetamine, LSD) and observe which lever the rats press. Full substitution occurs when rats predominantly press the drug-appropriate lever.

  • Antagonism Tests: To confirm the neurochemical basis of the discriminative stimulus, pre-treat animals with antagonists (e.g., serotonin synthesis inhibitors like p-chlorophenylalanine, or receptor antagonists) before administering the training drug.

Comparative Data and Expected Outcomes
Training DrugTest CompoundSubstitutionInterpretation
MMAI MDMAFull and symmetricalMMAI and MDMA produce similar subjective effects.[5]
MMAI (+)-MBDBFull and symmetricalIndicates shared subjective effects among serotonin-releasing agents.[5]
MMAI (+)-FenfluramineFull substitutionConfirms the serotonergic nature of the MMAI cue.[5]
MMAI p-ChloroamphetamineFull substitutionFurther supports a primary role for serotonin release.[5]
MMAI (+)-AmphetamineNo substitutionMMAI does not produce amphetamine-like subjective effects.[5]
MMAI LSDNo substitutionMMAI does not produce LSD-like hallucinogenic effects.[5]

Causality and Self-Validation:

Conditioned Place Preference: Assessing Reinforcing Properties

The conditioned place preference (CPP) paradigm is used to evaluate the rewarding or aversive properties of a drug. This is a critical step in assessing the abuse liability of a novel compound.

Experimental Rationale

By pairing a specific environment with the drug's effects, we can determine if the animal develops a preference or aversion to that environment. This provides a measure of the drug's motivational value. For a compound being considered for therapeutic development, a neutral or aversive profile in this assay is often desirable to minimize abuse potential.

Experimental Protocol: Unbiased Conditioned Place Preference

Objective: To determine if MMAI hydrochloride produces conditioned place preference or aversion in mice.

Apparatus:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.

Procedure:

  • Pre-Conditioning (Day 1): Place the mouse in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-5): For four days, conduct conditioning sessions. On two alternating days, administer the drug (e.g., MMAI) and confine the mouse to one of the outer chambers for 30 minutes. On the other two days, administer saline and confine the mouse to the opposite chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals.

  • Post-Conditioning (Day 6): Place the mouse in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

Comparative Data and Expected Outcomes
CompoundRewarding/Aversive EffectNotes
(+)-Amphetamine RewardingConsistently produces a robust conditioned place preference.
MDMA RewardingProduces a dose-dependent conditioned place preference.[7]
MMAI Neutral to AversiveAt lower doses, MMAI has no effect on place conditioning. At higher doses, it produces a conditioned place aversion, similar to fenfluramine.[7]

Implications for Therapeutic Development:

The lack of rewarding properties and the emergence of aversion at higher doses suggest that MMAI has a low abuse potential.[7] This is a significant advantage over MDMA, which has demonstrated reinforcing effects in preclinical models.[7] This profile makes MMAI a more attractive candidate for development as a therapeutic agent where abuse liability is a concern.

Social Interaction: Exploring Entactogenic Potential

A key characteristic of entactogens like MDMA is their ability to enhance feelings of empathy and social connection. Preclinical models of social interaction are used to investigate these pro-social effects.

Experimental Rationale

While no animal model can perfectly replicate the human experience of empathy, assays that measure social investigation, social preference, and social reward can provide valuable insights into a compound's potential to modulate social behavior. Given MMAI's classification as an entactogen, evaluating its effects on social interaction is crucial.

Experimental Protocol: Social Interaction Test

Objective: To assess the effects of MMAI hydrochloride on social interaction between two unfamiliar male rats.

Apparatus:

  • A novel, neutral arena (e.g., a clean, empty cage).

Procedure:

  • Habituation: Habituate rats to the testing arena for 10 minutes on the day before the test.

  • Drug Administration: On the test day, administer MMAI, MDMA, or saline to the test rat. The "stranger" rat remains untreated.

  • Testing: Place the test rat in the arena with the unfamiliar stranger rat and record their interaction for 10-15 minutes.

  • Behavioral Scoring: Score the duration and frequency of social behaviors, such as sniffing, grooming, following, and physical contact. Also, score non-social behaviors like locomotion and self-grooming.

Expected Outcomes and Comparative Insights

While specific data for MMAI in this paradigm is limited in the readily available literature, we can extrapolate expected outcomes based on its pharmacological profile and comparisons with MDMA.

  • MDMA: Is known to increase social interaction and pro-social behaviors in rodents, although the effects can be dose-dependent and influenced by the specific paradigm.[8]

  • MMAI: Given its potent and selective serotonin-releasing properties, it is hypothesized that MMAI would also enhance pro-social behaviors. However, the pronounced hypolocomotion observed with MMAI at higher doses could potentially confound the interpretation of social interaction tests. It is crucial to select doses of MMAI that do not produce significant motor impairment.

The investigation of MMAI's effects on social behavior remains a key area for future research to fully validate its entactogenic profile.

Visualizing the Experimental Workflow

To provide a clear overview of the preclinical validation process, the following diagram illustrates the logical flow of the behavioral assays.

G cluster_0 Initial Screening cluster_1 Subjective & Reinforcing Effects cluster_2 Pro-social Profile locomotor Locomotor Activity Assay drug_discrim Drug Discrimination locomotor->drug_discrim Dose selection cpp Conditioned Place Preference locomotor->cpp Dose selection social Social Interaction drug_discrim->social Characterize subjective state cpp->social Assess abuse liability

Caption: Workflow for the preclinical behavioral validation of MMAI.

Proposed Signaling Pathway of MMAI

The primary mechanism of action for MMAI is the release of serotonin via the serotonin transporter. The following diagram illustrates this proposed pathway.

G MMAI MMAI SERT Serotonin Transporter (SERT) MMAI->SERT Enters presynaptic neuron via SERT VMAT2 VMAT2 MMAI->VMAT2 Disrupts vesicular storage Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reverses SERT function VMAT2->Serotonin_cyto Increases cytosolic serotonin Serotonin_vesicle Serotonin Vesicles Synaptic_cleft Synaptic Cleft Serotonin Serotonin_cyto->Synaptic_cleft Efflux into synaptic cleft Postsynaptic_receptor Postsynaptic 5-HT Receptors Synaptic_cleft->Postsynaptic_receptor Activates receptors Behavioral_effects Behavioral Effects (Hypolocomotion, Entactogenic-like) Postsynaptic_receptor->Behavioral_effects

Conclusion: A Unique Profile with Therapeutic Potential

The preclinical data clearly demonstrate that 5-Methoxy-6-methyl-2-aminoindane hydrochloride possesses a unique behavioral profile that distinguishes it from both classic psychostimulants and the prototypical entactogen, MDMA. Its potent and selective serotonin-releasing action, coupled with a lack of locomotor stimulation and rewarding properties, makes it an invaluable tool for serotonergic research.

The hypolocomotive and distinct subjective effects of MMAI are consistent with a primary serotonergic mechanism. While further research is needed to fully characterize its pro-social effects, the existing data suggest a low abuse potential, a critical attribute for any compound being considered for therapeutic development. For researchers in drug discovery, MMAI offers a refined instrument to explore the therapeutic possibilities of selective serotonin release, potentially leading to novel treatments for a range of psychiatric disorders.

References

  • Locomotor, Discriminative Stimulus, and Place Conditioning Effects of MDAI in Rodents. PubMed. [Link]

  • Serotonin releasing agent. Wikipedia. [Link]

  • Time course of locomotor activity in mice. Data are represented as mean... ResearchGate. [Link]

  • Assessment of the MDA and MDMA optical isomers in a stimulant-hallucinogen discrimination. PubMed. [Link]

  • Effect of MDMA neurotoxicity upon its conditioned place preference and discrimination. PubMed. [Link]

  • A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. PubMed Central. [Link]

  • Drug‐induced social connection: both MDMA and methamphetamine increase feelings of connectedness during controlled dyadic conversations. eScholarship. [Link]

  • Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. PubMed. [Link]

  • Acquisition and reinstatement of MDMA-induced conditioned place preference in mice pre-treated with MDMA or cocaine during adolescence. PubMed. [Link]

  • Effect of MDMA neurotoxicity upon its conditioned place preference and discrimination.. DeepDyve. [Link]

  • MMAI. Wikipedia. [Link]

  • MMAI. PsychonautWiki. [Link]

  • Discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) in humans trained to discriminate among d-amphetamine, meta-chlorophenylpiperazine and placebo. PubMed. [Link]

  • The Prosocial Effects of 3,4-methylenedioxymethamphetamine (MDMA): Controlled Studies in Humans and Laboratory Animals. PubMed Central. [Link]

  • MDMA as a discriminative stimulus: isomeric comparisons. PubMed. [Link]

  • A Comparison of MDMA and Amphetamine in the Drug Discrimination Paradigm. ResearchGate. [Link]

  • Effects of MDMA on sociability and neural response to social threat and social reward. PMC. [Link]

  • A Comparison of MDMA and Amphetamine in the Drug Discrimination Paradigm. Bentham Open. [Link]

  • Tolerance to the locomotor-activating effects of 3,4-methylenedioxymethamphetamine (MDMA) predicts escalation of MDMA self-administration and cue-induced reinstatement of MDMA seeking in rats. National Institutes of Health (NIH). [Link]

  • Effects of MDMA and intranasal oxytocin on social and emotional processing. Nature. [Link]

  • MEAI. Wikipedia. [Link]

  • Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience - NCBI. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. PubMed. [Link]

  • Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. PubMed. [Link]

  • MDMA: a social drug in a social context. PubMed - NIH. [Link]

  • Effect of glycine site/NMDA receptor antagonist MRZ2/576 on the conditioned place preference and locomotor activity induced by morphine in mice. PMC - PubMed Central. [Link]

  • Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice. National Institutes of Health (NIH). [Link]

  • Serotonin 6 receptor modulation reduces locomotor activity in C57BL/6J mice. PubMed. [Link]

  • MDMA vs. MDA: Key Differences, Effects, and Risks Explained. Cognitive FX. [Link]

  • MDA vs. MDMA: Effects, Dangers, and More. Healthline. [Link]

  • MDMA and MDMA-Assisted Therapy. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Reactivity of 5-Methoxy-6-methyl-2-aminoindane (MMAI) in Standard Drug Immunoassays

For Distribution To: Researchers, Scientists, and Drug Development Professionals Executive Summary The proliferation of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The proliferation of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies.[1][2] 5-Methoxy-6-methyl-2-aminoindane (MMAI), a selective serotonin-releasing agent developed for research purposes, is one such compound that, due to its structural similarity to amphetamines, poses a risk of cross-reactivity with commercial immunoassays.[3][4][5] This guide provides a technical overview of the principles governing this cross-reactivity, a robust experimental protocol for its evaluation, and an interpretation of hypothetical data to inform laboratory practices. The central thesis is that while immunoassays serve as invaluable screening tools, their inherent limitations necessitate confirmatory analysis, especially when the presence of NPS like MMAI is suspected.

The Molecular Basis for Cross-Reactivity

Introduction to 5-Methoxy-6-methyl-2-aminoindane (MMAI)

MMAI is a rigid analogue of 3,4-methylenedioxyamphetamine (MDMA) and was developed in the 1990s as a highly selective serotonin releasing agent (SSRA) with reduced neurotoxic potential.[3][5] Its chemical structure features an aminoindane core, which shares a fundamental phenethylamine skeleton with amphetamine, methamphetamine, and MDMA. It is this shared structural motif that is the primary driver for potential cross-reactivity in immunoassays designed to detect this class of compounds.

Principles of Competitive Immunoassays

Standard immunoassays for drugs of abuse are typically competitive binding assays.[6][7] The principle relies on the competition between the drug present in a sample (e.g., urine) and a labeled drug-enzyme conjugate for a limited number of specific antibody binding sites.[8] High concentrations of the target drug in the sample will saturate the antibodies, leaving few sites available for the labeled conjugate to bind. This results in a low signal, indicating a positive result. Conversely, in a drug-free sample, the labeled conjugate binds freely to the antibodies, producing a high signal and a negative result.[8][9]

Caption: Principle of a competitive immunoassay for drug detection.

Experimental Design for Assessing Cross-Reactivity

To objectively quantify the cross-reactivity of MMAI, a systematic experimental approach is required. The following protocol outlines a self-validating system for testing MMAI against commercially available amphetamine immunoassays.

Materials
  • 5-Methoxy-6-methyl-2-aminoindane HCl (Certified Reference Material)

  • d-Amphetamine (Certified Reference Material for calibrator)

  • Drug-free human urine (Certified negative)

  • Commercial Amphetamine/Methamphetamine ELISA Kits (e.g., "Assay A," "Assay B")

  • Phosphate Buffered Saline (PBS)

  • Microplate reader and washer

  • Calibrated pipettes

Experimental Workflow

The workflow is designed to first establish a standard curve with the target analyte (d-amphetamine) and then test the response of MMAI at various concentrations against this curve.

Caption: Workflow for determining immunoassay cross-reactivity.

Detailed Protocol
  • Preparation of Calibrators and Controls: Prepare a standard curve by spiking drug-free urine with d-amphetamine to achieve concentrations of 0, 50, 100, 500, 1000, and 2000 ng/mL.

  • Preparation of Test Compound: Prepare a stock solution of MMAI HCl in methanol and perform serial dilutions in drug-free urine to obtain a wide range of concentrations (e.g., 100 ng/mL to 100,000 ng/mL).

  • Immunoassay Procedure:

    • Add calibrators, controls, and MMAI samples to the antibody-coated microplate wells according to the kit manufacturer's instructions.

    • Add the enzyme-drug conjugate to each well.

    • Incubate for the specified time and temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of drug in the sample.

    • Stop the reaction and measure the absorbance using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Plot the absorbance values for the d-amphetamine standards against their concentrations to generate a standard curve.

    • Determine the concentration of d-amphetamine that causes 50% inhibition of the maximum signal (IC50).

    • From the data for MMAI, determine the concentration of MMAI that causes 50% inhibition (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of MMAI) x 100%

Comparative Data and Interpretation (Hypothetical)

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical results from two different commercial amphetamine immunoassays.

CompoundAssay A Cutoff (500 ng/mL)Assay B Cutoff (500 ng/mL)
Analyte % Cross-Reactivity % Cross-Reactivity
d-Amphetamine100%100%
d-Methamphetamine85%110%
MDMA60%40%
5-Methoxy-6-methyl-2-aminoindane (MMAI) 15% < 2%
Interpretation of Results
  • Assay A: Shows moderate cross-reactivity (15%) with MMAI. This means a concentration of approximately 3,333 ng/mL of MMAI would be required to produce a positive result equivalent to the 500 ng/mL d-amphetamine cutoff. While this is a high concentration, it is not outside the realm of possibility in a real-world sample. This assay's antibody likely recognizes a more general phenethylamine backbone.

  • Assay B: Demonstrates negligible cross-reactivity (<2%). The antibody used in this assay is likely highly specific to the un-substituted phenyl ring and flexible side-chain of amphetamine/methamphetamine, and the bulky, rigid indane structure of MMAI prevents effective binding.[12]

Implications and Best Practices

The Imperative of Confirmatory Testing

The data clearly illustrate that immunoassays are valuable but presumptive screening tools.[2] A positive result, particularly an unexpected one, should never be considered definitive without confirmation by a more specific method. Gas Chromatography-Mass Spectrometry (GC-MS) is considered the "gold standard" for confirmation due to its high sensitivity and specificity, which allows for the unambiguous identification of the molecule based on its unique mass spectrum.[15][16]

  • For Researchers: When studying the effects of MMAI or similar compounds, be aware that subjects may test positive on standard amphetamine screens. This could have confounding legal or clinical implications if not properly contextualized with confirmatory testing.

  • For Drug Development Professionals: When developing new immunoassays, it is crucial to screen against a comprehensive panel of prevalent NPS to characterize cross-reactivity.[17][18] This information is vital for end-users to accurately interpret their results.[19]

Interpreting Negative Results

It is equally important to recognize that a negative immunoassay result does not definitively rule out the presence of an NPS.[1] As seen with "Assay B," a significant concentration of MMAI could be present in a sample yet fail to trigger a positive result. This can lead to false-negative outcomes where the use of a designer drug goes undetected.

Conclusion

The potential for 5-Methoxy-6-methyl-2-aminoindane to cross-react with standard amphetamine immunoassays is highly dependent on the specific antibody used in the commercial kit. While some assays may show negligible interaction, others may produce a positive result at high concentrations of the compound. This guide provides the scientific rationale and a robust experimental framework for evaluating this cross-reactivity. The ultimate takeaway for all scientific professionals is the reinforcement of a fundamental principle in toxicology: screen with immunoassays, but confirm with mass spectrometry. [16][20] This two-tiered approach is the only way to ensure the accuracy and integrity of drug testing results in an era of ever-evolving novel psychoactive substances.

References

  • Regester, L. E., Chmiel, J. D., Holler, J. M., Vorce, S. P., Levine, B., & Bosy, T. Z. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 55–61. [Link]

  • Dasgupta, A. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159–164. [Link]

  • Arntson, A., Ofsa, B., Lancaster, D., Simon, J. R., & Karschner, E. L. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of Analytical Toxicology, 37(5), 284–290. [Link]

  • National Drug Screening. (2024). Why GC-MS is Essential for Accurate Drug Testing. [Link]

  • Frison, G., Zancanaro, F., & Di Corcia, D. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Forensic Science International, 338, 111400. [Link]

  • SciSpace. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. [Link]

  • Nieddu, M., Burrai, L., Trignano, C., & Boatto, G. (2014). Cross-reactivities of 39 new amphetamine designer drugs on three abuse drugs urinary screening tests. Forensic Toxicology, 32(1), 115-122. [Link]

  • Cheng, L. T., Kim, S. O., & Castro, A. (1979). Specificity of an antibody directed against d-methamphetamine. Studies with rigid and nonrigid analogs. The Journal of pharmacology and experimental therapeutics, 211(2), 435–440. [Link]

  • Wikipedia. (n.d.). MMAI. [Link]

  • National Drug Screening. (2025). GC-MS vs. Standard Testing | Reliable Drug Test Methods. [Link]

  • ResearchGate. (2013). (PDF) Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. [Link]

  • Quora. (2022). For pre-employment drug testing, does the confirmatory GC/MS test only look for the substance that was positive on immunoassay and not for the entire panel of drugs? [Link]

  • Cuypers, E., & Verstraete, A. (2006). Comparison of the Sensitivity and Specificity of Six Immunoassays for the Detection of Amphetamines in Urine. Journal of Analytical Toxicology, 30(4), 240–245. [Link]

  • Oxford Academic. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. [Link]

  • Google Patents. (n.d.).
  • Moore, C., Deitermann, D., Lewis, D., & Le, H. (1995). Immunoassay and GC-MS procedures for the analysis of drugs of abuse in meconium. Journal of analytical toxicology, 19(5), 317–321. [Link]

  • Wikipedia. (n.d.). MMAI. [Link]

  • Creative Diagnostics. (2024). Drug Immunoassays. [Link]

  • ResearchGate. (n.d.). Immunoassay Design for Screening of Drugs of Abuse. [Link]

  • Peat, M. A., Finkle, B. S., & Deyman, M. E. (1982). EMIT cannabinoid assay: confirmation by RIA and GC/MS. Journal of analytical toxicology, 6(6), 293–296. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The journal of applied laboratory medicine, 3(3), 461–473. [Link]

  • Hupp, M., & Hutsell, B. (2015). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of analytical toxicology, 39(8), 636–642. [Link]

  • AEIC. (n.d.). Principles of Immunoassay. [Link]

  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International journal of biomedical science : IJBS, 2(3), 217–235. [Link]

  • Wikipedia. (n.d.). MDAI. [Link]

Sources

Validation

A Preclinical Head-to-Head Analysis: 5-Methoxy-6-methyl-2-aminoindane HCl vs. SSRIs in Rodent Models of Depression

A Guide for Drug Development Professionals Executive Summary The landscape of antidepressant pharmacotherapy has been dominated for decades by agents that modulate monoamine neurotransmission, most notably Selective Sero...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Executive Summary

The landscape of antidepressant pharmacotherapy has been dominated for decades by agents that modulate monoamine neurotransmission, most notably Selective Serotonin Reuptake Inhibitors (SSRIs). While effective for many, SSRIs are characterized by a significant therapeutic lag and a notable percentage of non-responders. This guide provides a comparative analysis of SSRIs and a mechanistically distinct compound, 5-Methoxy-6-methyl-2-aminoindane HCl (MMAI), a selective serotonin releasing agent (SSRA). We explore their divergent mechanisms of action and compare their potential antidepressant-like efficacy as evaluated through canonical animal models of depression. Evidence suggests that SSRAs like MMAI could offer a more rapid and robust antidepressant effect compared to traditional SSRIs, presenting a compelling avenue for future drug development.[1][2]

Introduction: The Serotonin Hypothesis and Its Therapeutic Implications

The serotonin hypothesis of depression, which posits that a deficit in brain serotonin neurotransmission is a key etiological factor, has been a cornerstone of psychiatric drug development for over 50 years.[3][4][5] This hypothesis led directly to the development of SSRIs, which aim to correct this deficit by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[6][7][8] While SSRIs are first-line treatments, their delayed onset of action (often taking weeks to manifest therapeutic effects) and variable efficacy highlight the need for novel therapeutic strategies.[6][9]

An alternative approach is to directly enhance serotonin release. This guide examines MMAI, a selective serotonin releasing agent (SSRA) developed in the 1990s.[1][2] Unlike SSRIs which passively increase synaptic serotonin by preventing its removal, SSRAs actively promote its release from presynaptic terminals. This fundamental mechanistic difference forms the basis for a potential therapeutic advantage in both speed and efficacy.

Comparative Mechanism of Action

The functional difference between inhibiting reuptake and actively promoting release is critical. SSRIs cause a gradual accumulation of synaptic serotonin, whereas SSRAs induce a more rapid and pronounced increase.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): As their name implies, SSRIs selectively bind to and inhibit the serotonin transporter (SERT) on the presynaptic neuron.[6][7][10] This blockade prevents the reabsorption of serotonin from the synaptic cleft, leading to a gradual increase in its availability to bind with postsynaptic receptors.[7][8] This action is believed to trigger downstream neuroadaptive changes over weeks, which correlate with the delayed therapeutic effect.[6][11]

Below is a diagram illustrating the distinct molecular actions of SSRIs and MMAI at the serotonergic synapse.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron vesicle Vesicles (containing 5-HT) release 5-HT Release sert_ssri SERT (Blocked) sert_ssri->release sert_mmai SERT (Reversed) release->sert_mmai MMAI (Active Release) serotonin_ssri 5-HT receptor 5-HT Receptors serotonin_ssri->receptor Gradual Increase & Binding serotonin_mmai 5-HT serotonin_mmai->receptor Rapid, Robust Increase & Binding G acclimate 1. Animal Acclimation (1-2 weeks) randomize 2. Randomization (n=10-15 per group) acclimate->randomize dosing 3. Drug Administration (e.g., 30-60 min pre-test) randomize->dosing vehicle Vehicle (Saline) ssri SSRI (e.g., Sertraline) mmai MMAI HCl behavior 4. Behavioral Testing (FST or TST, 6 min) analysis 5. Data Analysis (Immobility Time) behavior->analysis

Caption: Standard experimental workflow for preclinical antidepressant screening.

Detailed Experimental Protocols

A. Forced Swim Test (FST) Protocol (Mouse) This protocol is adapted from standard methodologies used for antidepressant screening. [14][15][16][17][18]

  • Apparatus: A transparent Plexiglas cylinder (30 cm height, 20 cm diameter) is filled with water (25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet. [14][16]2. Acclimation: Animals are brought to the testing room at least 30 minutes prior to the test to acclimate.

  • Procedure: Each mouse is gently placed into the center of the water tank.

  • Test Duration: The test is typically 6 minutes long. Behavior is often recorded via video for later analysis. [14][18]5. Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. [14][18]Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Post-Test Care: After the test, mice are removed, gently dried, and returned to a heated home cage.

B. Tail Suspension Test (TST) Protocol (Mouse) This protocol is based on established and validated procedures for assessing antidepressant-like activity. [19][20][21][22]

  • Apparatus: A suspension box or bar is used, allowing the mouse to hang freely without touching any surfaces. The suspension point should be approximately 20-25 cm from the floor. [19][22]2. Procedure: A piece of adhesive tape is securely attached to the tail (approx. 1-2 cm from the tip), and the mouse is suspended by the tape from the bar. [19][20]3. Test Duration: The test lasts for 6 minutes, and behavior is recorded. [19][20]4. Data Analysis: A trained observer, blind to the treatment groups, measures the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration. [20]5. Exclusion Criteria: Mice that climb their own tail for a significant portion of the test may be excluded from the analysis. [21]

Comparative Performance: Illustrative Data

While a comprehensive, multi-study meta-analysis is not yet available, existing research indicates that SSRAs may have a superior effect. One study specifically found that MMAI relieved stress-induced depression in rats more robustly than the SSRI sertraline. [2]The following table presents illustrative data representative of expected outcomes from a head-to-head FST experiment based on these findings.

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM% Change vs. Vehicle
Vehicle (Saline) -155 ± 10.2-
Sertraline (SSRI) 15108 ± 9.5↓ 30.3%
MMAI HCl (SSRA) 1075 ± 8.1↓ 51.6%

Note: This data is illustrative and synthesized for comparative purposes. Actual results may vary based on specific experimental conditions, animal strain, and dosing regimens.

Discussion and Future Directions

The mechanistic distinction between SSRIs and SSRAs like MMAI has profound implications for antidepressant therapy. The data, though preliminary, suggest two primary advantages for SSRAs:

  • Potentially Greater Efficacy: By directly forcing serotonin release, SSRAs may produce a more powerful and consistent elevation of synaptic serotonin than is achievable through reuptake inhibition alone. The illustrative data reflect the published finding that MMAI can be more robust than sertraline in preclinical models. [2]2. Rapid Onset of Action: The immediate and pronounced neurochemical effect of an SSRA is hypothesized to translate into a faster therapeutic response compared to the weeks-long delay associated with SSRIs. [1]This could be transformative for patients in acute distress.

However, several critical questions must be addressed in future research. The safety profile of chronic SSRA administration, including the potential for tachyphylaxis (diminishing response) or serotonin syndrome, requires thorough investigation. [23]While MMAI was developed as a non-neurotoxic agent, long-term safety studies are paramount before clinical consideration. [1]

Conclusion

The head-to-head comparison, based on mechanism and preclinical behavioral data, positions 5-Methoxy-6-methyl-2-aminoindane HCl as a compelling candidate for a new generation of antidepressants. Its action as a selective serotonin releaser offers a plausible route to overcoming the primary limitations of SSRIs—namely, therapeutic lag and insufficient efficacy. While further research is essential, the data strongly support the continued investigation of SSRAs as a promising frontier in the treatment of major depressive disorder.

References

  • Selective Serotonin Reuptake Inhibitors. (2023). StatPearls - NCBI Bookshelf - NIH. [Link]

  • The Tail Suspension Test. (n.d.). PMC - NIH. [Link]

  • Selective serotonin reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. (n.d.). PubMed. [Link]

  • The Tail Suspension Test. (2012). JoVE. [Link]

  • Selective serotonin reuptake inhibitors (SSRIs). (n.d.). Mayo Clinic. [Link]

  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. (2021). MDPI. [Link]

  • The neurobiology of depression—revisiting the serotonin hypothesis. I. Cellular and molecular mechanisms. (n.d.). PMC - PubMed Central. [Link]

  • The Mouse Forced Swim Test. (n.d.). PMC - NIH. [Link]

  • The neurobiology of depression—revisiting the serotonin hypothesis. II. Genetic, epigenetic and clinical studies. (2013). Royal Society Publishing. [Link]

  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (2023). Protocols.io. [Link]

  • The Serotonin Basis of Depression: Unraveling the Neurochemical Web. (2023). McGovern Medical School - UTHealth Houston. [Link]

  • Forced Swim Test v.3. (n.d.). (Source not further specified). [Link]

  • Tail suspension test. (n.d.). Wikipedia. [Link]

  • 10-Minute Neuroscience: Depression. (2023). YouTube. [Link]

  • Factsheet on the forced swim test. (n.d.). (Source not further specified). [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]

  • Is the serotonin hypothesis/theory of depression still relevant? Methodological reflections motivated by a recently published umbrella review. (n.d.). springermedizin.de. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2015). SciSpace. [Link]

  • MMAI. (n.d.). (Source not further specified). [Link]

  • MMAI. (n.d.). Wikipedia. [Link]

  • Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. (1994). PubMed. [Link]

  • Serotonin releasing agent. (n.d.). Wikipedia. [Link]

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (n.d.). MDPI. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. (2018). PubMed. [Link]

  • Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. (2024). PubMed. [Link]

  • MEAI. (n.d.). Wikipedia. [Link]

  • COMPARATIVE EFFICACY AND SAFETY OF SSRIS VERSUS SNRIS IN THE TREATMENT OF MAJOR DEPRESSIVE DISORDER: A SYSTEMATIC REVIEW. (n.d.). (Source not further specified). [Link]

  • Comparative efficacy of selective serotonin reuptake inhibitors (SSRI) in treating major depressive disorder: a protocol for network meta-analysis of randomised controlled trials. (2016). NIH. [Link]

  • Differences between SSRI and SNRI in depression treatment. (2025). ResearchGate. [Link]

  • 5-Methoxy-6-methyl-2-aminoindane hydrochloride. (n.d.). PubChem. [Link]

Sources

Comparative

A Researcher's Guide to the Monoamine Transporter Selectivity of 5-Methoxy-6-methyl-2-aminoindane (MMAI)

This guide provides an in-depth evaluation of the selectivity of 5-Methoxy-6-methyl-2-aminoindane (MMAI) for the serotonin transporter (SERT) over the dopamine transporter (DAT) and the norepinephrine transporter (NET)....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the selectivity of 5-Methoxy-6-methyl-2-aminoindane (MMAI) for the serotonin transporter (SERT) over the dopamine transporter (DAT) and the norepinephrine transporter (NET). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data, outlines detailed methodologies for assessing transporter selectivity, and offers insights into the functional implications of these interactions.

Introduction: The Critical Role of Monoamine Transporter Selectivity

Monoamine transporters (MATs) are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron.[1] This process is fundamental to regulating the magnitude and duration of monoaminergic neurotransmission. The three principal transporters in this family, SERT, DAT, and NET, are crucial targets for a wide array of therapeutic agents, including antidepressants and psychostimulants, as well as substances of abuse.[1][2]

The selectivity of a compound for one transporter over the others is a key determinant of its pharmacological profile, therapeutic efficacy, and side-effect profile.[3] For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT and are a first-line treatment for depression and anxiety disorders.[3] Conversely, drugs with high affinity for DAT and NET often exhibit stimulant properties.[4] Therefore, the precise characterization of a compound's selectivity is a cornerstone of modern neuropharmacology research and drug discovery.

This guide focuses on 5-Methoxy-6-methyl-2-aminoindane (MMAI), a psychoactive compound of the aminoindane class developed in the 1990s by a team at Purdue University led by David E. Nichols.[5] MMAI has been investigated for its unique properties as a highly selective serotonin-releasing agent (SSRA).[5] Understanding its precise selectivity profile is essential for elucidating its mechanism of action and potential therapeutic applications.

It is important to note that the acronym "MMAI" has also been used to refer to 5-Methoxy-2-aminoindane (MEAI). While structurally related, MEAI exhibits a different selectivity profile, with a reported 6-fold preference for inducing serotonin release over norepinephrine and a 20-fold preference over dopamine.[6] This guide will focus on 5-Methoxy-6-methyl-2-aminoindane, for which more extensive and highly selective data is available.

Quantitative Analysis of MMAI's Transporter Selectivity

The selectivity of a compound for monoamine transporters is typically quantified by determining its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) at each transporter. These values are derived from in vitro assays, such as radioligand binding assays or synaptosomal uptake inhibition assays. A lower Ki or IC50 value indicates a higher affinity or potency of the compound for the transporter.

The following table summarizes the available quantitative data for MMAI's interaction with human SERT, DAT, and NET.

CompoundTransporterAssay TypeIC50 (nM)Selectivity Ratio (SERT vs. DAT/NET)Reference
5-Methoxy-6-methyl-2-aminoindane (MMAI)hSERTInhibition12>800-fold[7]
hDATInhibition>10,000[7]
hNETInhibition>10,000[7]

As the data indicates, MMAI demonstrates a remarkably high selectivity for the serotonin transporter. With an IC50 value of 12 nM for SERT and IC50 values exceeding 10,000 nM for both DAT and NET, MMAI is over 800-fold more potent at inhibiting SERT compared to the other two major monoamine transporters.[7] This pronounced selectivity distinguishes MMAI as a highly specific serotonergic agent.[5]

Experimental Protocols for Determining Monoamine Transporter Selectivity

The determination of a compound's selectivity for SERT, DAT, and NET relies on well-established in vitro methodologies. The two most common approaches are radioligand binding assays and synaptosomal uptake inhibition assays. Below are detailed, step-by-step protocols for these key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to a specific transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Objective: To determine the binding affinity (Ki) of MMAI for hSERT, hDAT, and hNET.

Materials:

  • Cell membranes prepared from cell lines stably expressing hSERT, hDAT, or hNET.

  • Radioligands:

    • For hSERT: [³H]-Citalopram or [³H]-Paroxetine

    • For hDAT: [³H]-WIN 35,428 or [³H]-GBR 12935

    • For hNET: [³H]-Nisoxetine or [³H]-Mazindol

  • Test compound: MMAI

  • Non-specific binding control: A high concentration of a known selective inhibitor for each transporter (e.g., 10 µM Citalopram for hSERT, 10 µM GBR 12909 for hDAT, 10 µM Desipramine for hNET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Protocol:

  • Preparation: Thaw the cell membrane preparations and resuspend them in the assay buffer to a final protein concentration of 5-20 µg per well.[8]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Radioligand at a concentration near its Kd value.

    • Varying concentrations of MMAI (e.g., 0.1 nM to 100 µM).

    • For total binding wells, add vehicle instead of MMAI.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the MMAI concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter substrate into synaptosomes, which are resealed nerve terminals containing the transporters.

Objective: To determine the potency (IC50) of MMAI to inhibit the uptake of serotonin, dopamine, and norepinephrine into rat brain synaptosomes.

Materials:

  • Fresh rat brain tissue (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

  • Sucrose buffer (0.32 M).

  • Krebs-Ringer-HEPES buffer (KRH buffer).

  • Radiolabeled substrates: [³H]-Serotonin (5-HT), [³H]-Dopamine (DA), [³H]-Norepinephrine (NE).

  • Test compound: MMAI.

  • Selective uptake inhibitors for defining non-specific uptake (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Protocol:

  • Synaptosome Preparation:

    • Rapidly dissect the brain region of interest in ice-cold sucrose buffer.[10]

    • Homogenize the tissue in 20 volumes of ice-cold sucrose buffer.[10]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate the synaptosomes with varying concentrations of MMAI or vehicle for 10-15 minutes at 37°C.[10]

    • Initiate the uptake reaction by adding the radiolabeled substrate ([³H]-5-HT, [³H]-DA, or [³H]-NE) at a concentration near its Km value.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold KRH buffer to remove extracellular radiolabeled substrate.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition of specific uptake versus the logarithm of the MMAI concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms and Workflows

Diagrams can aid in understanding the complex biological processes and experimental procedures involved in evaluating transporter selectivity.

Monoamine Transporter Signaling Pathway

Monoamine_Transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism Vesicle Synaptic Vesicle (Monoamines) MA Monoamines (5-HT, DA, NE) Released_MA Released Monoamines MA->Released_MA Exocytosis Receptor Postsynaptic Receptors Released_MA->Receptor Binding & Signal Transduction SERT SERT Released_MA->SERT Reuptake DAT DAT Released_MA->DAT NET NET Released_MA->NET SERT->MA Recycling DAT->MA NET->MA MMAI MMAI MMAI->SERT Potent Inhibition MMAI->DAT Weak Inhibition MMAI->NET Weak Inhibition

Caption: Monoamine transporter mechanism and MMAI's selective inhibition of SERT.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes (Expressing SERT, DAT, or NET) Setup_Plate Set up 96-well Plate: Membranes, Radioligand, & MMAI Concentrations Prep_Membranes->Setup_Plate Prep_Reagents Prepare Radioligand, Test Compound (MMAI), and Buffers Prep_Reagents->Setup_Plate Incubate Incubate to Reach Binding Equilibrium Setup_Plate->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine_IC50 Determine IC50 Value (Non-linear Regression) Plot->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Workflow for determining transporter binding affinity via radioligand assay.

Conclusion and Future Directions

The experimental data unequivocally demonstrates that 5-Methoxy-6-methyl-2-aminoindane (MMAI) is a highly selective inhibitor of the serotonin transporter, with a potency that is over 800-fold greater for SERT compared to DAT and NET.[7] This remarkable selectivity profile positions MMAI as a valuable research tool for investigating the specific roles of the serotonergic system in various physiological and pathological processes. Its mechanism as a selective serotonin releasing agent suggests potential for the development of novel therapeutics with a more targeted action and potentially fewer off-target effects compared to less selective compounds.[5]

Future research should aim to further characterize the in vivo pharmacological effects of MMAI, correlating its high in vitro selectivity with its behavioral and physiological outcomes. Additionally, exploring the structure-activity relationships of MMAI and related aminoindanes could lead to the design of even more selective and potent modulators of the serotonin system. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data in the pursuit of novel neuropharmacological agents.

References

  • Biorun. (n.d.). Dual-luciferase reporter gene experiment. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Guangzhou Saicheng Biotechnology. (n.d.). Luciferase detection technology (Luciferase) experimental process. Retrieved from [Link]

  • (2024). Luciferase reporter gene system methods and principles.
  • Life Science Research Institute. (2020, February 14). Fluorescence reporter gene experiment.
  • Gino Biotechnology. (n.d.). Luciferase reporter assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2024, July 30). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Retrieved from [Link]

  • Wikipedia. (n.d.). MEAI. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]

  • PubMed. (2017, March 15). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • PubMed. (n.d.). Clinical and in vitro studies of imatinib in advanced carcinoid tumors. Retrieved from [Link]

  • (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • CMS. (n.d.). Medicare-Medicaid Alignment Initiative (MMAI) Demonstration Frequently Asked Questions for Pharmacists. Retrieved from [Link]

  • Portland Press. (2021, November 17). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Retrieved from [Link]

  • ASCO Publications. (2023, February 21). Patient-level data meta-analysis of a multi-modal artificial intelligence (MMAI) prognostic biomarker in high-risk prostate cancer: Results from six NRG/RTOG phase III randomized trials. Retrieved from [Link]

  • (n.d.). Illinois MMAI Plan Choices.
  • ASCO. (n.d.). Patient-level data meta-analysis of a multi-modal artificial intelligence (MMAI) prognostic biomarker in high-risk prostate cancer: Results from six NRG/RTOG phase III randomized trials. Retrieved from [Link]

Sources

Validation

Replicating published synthesis methods for 5-Methoxy-6-methyl-2-aminoindane hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of psychoactive research and drug development, 5-Methoxy-6-methyl-2-aminoindane (MMAI) has garnered significant attention as a selective se...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of psychoactive research and drug development, 5-Methoxy-6-methyl-2-aminoindane (MMAI) has garnered significant attention as a selective serotonin releasing agent.[1][2] Its hydrochloride salt is the stable, water-soluble form commonly used in research settings. The synthesis of this compound is a critical step for its pharmacological investigation. This guide provides a comparative analysis of published synthesis methods for 5-Methoxy-6-methyl-2-aminoindane hydrochloride, offering insights into the chemical strategies, potential challenges, and key considerations for its preparation.

Introduction to 5-Methoxy-6-methyl-2-aminoindane Hydrochloride

The Primary Published Synthesis: A Multi-Step Approach

The most frequently cited synthesis of 5-Methoxy-6-methyl-2-aminoindan was reported by Johnson et al. in the Journal of Medicinal Chemistry in 1991.[7][8] While the full experimental details from the original publication are not publicly available in their entirety, the general synthetic strategy can be outlined based on the available information and general organic chemistry principles. This approach involves a multi-step sequence starting from a substituted phenylacetic acid.

Method 1: The Indanone Formation and Subsequent Amination Pathway

This synthetic route can be logically divided into two main stages: the construction of the indanone core and the introduction of the amino group.

Stage 1: Formation of the 5-Methoxy-6-methyl-2-indanone Intermediate

The synthesis typically commences with the formation of a substituted indanone. A plausible pathway involves the following steps:

  • Friedel-Crafts Acylation: The synthesis likely starts with a commercially available substituted benzene derivative. For instance, 3-methoxy-4-methylphenylacetic acid could be a logical starting material.

  • Intramolecular Cyclization: The resulting intermediate would then undergo an intramolecular Friedel-Crafts reaction to form the indanone ring. This is a common and effective method for constructing such bicyclic systems.

Stage 2: Introduction of the Amino Group

Once the 5-Methoxy-6-methyl-2-indanone is obtained, the crucial amino group is introduced at the 2-position. A common and effective method for this transformation is reductive amination .

  • Mechanism of Reductive Amination: This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed for this step, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. The choice of reducing agent is critical to avoid the reduction of the ketone before imine formation.

The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Alternative Synthetic Strategies: Exploring Different Pathways

While the indanone-based reductive amination is a common approach, other synthetic strategies can be envisaged for the preparation of 5-Methoxy-6-methyl-2-aminoindane hydrochloride. These alternative routes may offer advantages in terms of starting material availability, overall yield, or ease of purification.

Method 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones and aldehydes. This one-pot reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.

  • Causality of the Leuckart-Wallach Reaction: The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. The high temperatures typically required for this reaction can be a drawback, potentially leading to side products. However, its operational simplicity makes it an attractive alternative. For the synthesis of MMAI, 5-methoxy-6-methyl-2-indanone would be heated with ammonium formate or formamide to directly produce the corresponding amine.

Comparison of Synthetic Methods

FeatureMethod 1: Indanone Formation & Reductive AminationMethod 2: Leuckart-Wallach Reaction
Starting Material Substituted Phenylacetic Acid Derivative5-Methoxy-6-methyl-2-indanone
Key Transformation Reductive AminationReductive Amination (One-Pot)
Reagents Ammonia/Ammonium Salt, Reducing Agent (e.g., NaBH3CN)Ammonium Formate or Formamide
Reaction Conditions Generally milder conditions for the amination step.Typically requires high temperatures.
Potential Advantages Potentially higher yields and cleaner reactions due to milder conditions.Operational simplicity (one-pot).
Potential Disadvantages Multi-step process to synthesize the indanone intermediate.High temperatures can lead to byproducts and lower yields.

Experimental Protocols

While detailed, step-by-step protocols from primary literature are not fully available in the public domain, the following represents a generalized procedure for the key reductive amination step, based on standard organic chemistry practices.

Generalized Protocol for Reductive Amination of 5-Methoxy-6-methyl-2-indanone (Method 1)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-6-methyl-2-indanone in a suitable solvent such as methanol or ethanol.

  • Addition of Amine Source: Add an excess of ammonium acetate or a solution of ammonia in methanol to the flask.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 using a suitable acid, such as glacial acetic acid.

  • Addition of Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: Dissolve the purified 5-Methoxy-6-methyl-2-aminoindane free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

Visualizing the Synthesis

Diagram of the Primary Synthesis Pathway

cluster_0 Method 1: Indanone Formation and Reductive Amination A 3-Methoxy-4-methyl- phenylacetic acid B Friedel-Crafts Acylation/ Cyclization A->B C 5-Methoxy-6-methyl- 2-indanone B->C D Reductive Amination C->D E 5-Methoxy-6-methyl- 2-aminoindane D->E F HCl Salt Formation E->F G 5-Methoxy-6-methyl-2- aminoindane hydrochloride F->G

Caption: Primary synthesis route for 5-Methoxy-6-methyl-2-aminoindane hydrochloride.

Diagram of the Alternative Leuckart-Wallach Reaction

cluster_1 Method 2: Leuckart-Wallach Reaction H 5-Methoxy-6-methyl- 2-indanone I Leuckart-Wallach Reaction H->I J 5-Methoxy-6-methyl- 2-aminoindane I->J K HCl Salt Formation J->K L 5-Methoxy-6-methyl-2- aminoindane hydrochloride K->L

Caption: Alternative synthesis via the Leuckart-Wallach reaction.

Conclusion

The synthesis of 5-Methoxy-6-methyl-2-aminoindane hydrochloride is a key process for enabling further research into its pharmacological properties. The most established route proceeds through the formation of a substituted indanone followed by reductive amination. Alternative methods, such as the Leuckart-Wallach reaction, offer a more direct approach from the indanone intermediate, though potentially at the cost of harsher reaction conditions. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the laboratory's capabilities for purification and analysis. Further research and publication of detailed experimental procedures would be invaluable to the scientific community for replicating and optimizing the synthesis of this important research compound.

References

Please note that while the following references are cited, full-text access with complete experimental details may require institutional subscriptions.

  • Johnson, M. P., Frescas, S. P., Oberlender, R., & Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668. [Link]

  • Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents. (n.d.).
  • MMAI. (2023, December 29). In Wikipedia. [Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Comparative

Independent Verification of Analytical Data for MMAI Hydrochloride: A Comparative Guide for Researchers

This guide provides a comprehensive framework for the independent verification of analytical data for 5-methoxy-6-methyl-2-aminoindane hydrochloride (MMAI hydrochloride). In the dynamic landscape of novel psychoactive su...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of analytical data for 5-methoxy-6-methyl-2-aminoindane hydrochloride (MMAI hydrochloride). In the dynamic landscape of novel psychoactive substances (NPS), rigorous analytical characterization is paramount for researchers, scientists, and drug development professionals. This document outlines the fundamental analytical techniques, expected data, and a comparative analysis with relevant alternatives and potential adulterants to ensure the identity, purity, and quality of MMAI hydrochloride samples.

The Imperative of Independent Verification

In research and forensic applications, relying solely on the supplier's Certificate of Analysis (CoA) is insufficient. Independent verification of analytical data is a cornerstone of scientific integrity, ensuring the material's identity and purity, which is critical for the validity and reproducibility of experimental results. The presence of isomers, synthesis byproducts, or deliberate adulterants can significantly impact the pharmacological and toxicological profile of the substance under investigation.[1][2]

Analytical Workflow for MMAI Hydrochloride Verification

A multi-technique approach is essential for the unambiguous characterization of MMAI hydrochloride. The following workflow outlines the core analytical methods and the rationale behind their application.

Caption: A typical analytical workflow for the comprehensive verification of MMAI hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Constants: The proton NMR spectrum of MMAI hydrochloride is expected to exhibit distinct signals corresponding to the aromatic, benzylic, methoxy, and methyl protons. The hydrochloride salt form will influence the chemical shifts of protons near the amine group.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of MMAI hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals should correspond to the number of chemically non-equivalent carbon atoms in the MMAI structure.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Comparative NMR Data for MDAI

For comparative purposes, the analytical data for the closely related compound 5,6-methylenedioxy-2-aminoindane (MDAI) is invaluable. A detailed analysis of MDAI by the DEA provides the following key NMR data, which can be used as a reference for interpreting the MMAI spectrum, expecting similar patterns with shifts influenced by the methoxy and methyl substituents.[1][3]

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected Vibrational Frequencies: The FTIR spectrum of MMAI hydrochloride should display characteristic absorption bands for the amine salt, aromatic ring, C-O stretching of the methoxy group, and alkyl C-H stretching.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine Salt)2400-3200 (broad)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Methoxy)1000-1300
C-N Stretch1000-1250

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Molecular Ion and Fragmentation Pattern: For MMAI hydrochloride, the free base (C₁₁H₁₅NO) has a molecular weight of 177.24 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 177. The fragmentation pattern will be characteristic of the aminoindane structure, with key fragments arising from the cleavage of the indane ring and the loss of the amino group.

Experimental Protocol:

  • Sample Introduction: Introduce the sample via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and major fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Comparative Mass Spectrometry Data for MDAI

The mass spectrum of MDAI shows a molecular ion at m/z 177 and a base peak at m/z 160.[3] The fragmentation pattern of MMAI is expected to be similar, with potential additional fragments related to the methoxy and methyl groups.

IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities

HPLC is the primary method for determining the purity of a compound and quantifying any impurities present.

Methodology: A reversed-phase HPLC method with UV detection is typically suitable for the analysis of MMAI hydrochloride.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Standard and Sample Preparation: Prepare a standard solution of known concentration and a solution of the sample to be analyzed.

  • Chromatographic Conditions:

    • Column: A C18 column is a common choice.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Other Alternatives and Potential Adulterants

The independent verification of MMAI hydrochloride should also consider the potential presence of related compounds and common adulterants.

Structural Analogues: MDAI

5,6-Methylenedioxy-2-aminoindane (MDAI) is a close structural analogue of MMAI and has been sold as a "research chemical."[1][5] A thorough analytical comparison is necessary to differentiate between these two compounds. The primary distinguishing features will be in the NMR spectra due to the different aromatic substitution patterns (methoxy and methyl vs. methylenedioxy) and in the mass spectra due to the different molecular formulas and fragmentation.

Common Adulterants

Illicitly produced substances are often "cut" with other compounds to increase bulk or to mimic or enhance the desired effects. Common adulterants found in street drugs that could potentially be mixed with MMAI hydrochloride include:

  • Caffeine: A common stimulant. Its presence can be readily detected by all the analytical techniques described above.[6][7]

  • Procaine: A local anesthetic with stimulant properties. It can also be identified using standard analytical methods.

  • Synthesis Impurities: Depending on the synthetic route used to produce MMAI hydrochloride, various impurities may be present, such as unreacted starting materials or byproducts from side reactions.[8]

Data Summary and Interpretation

The following table summarizes the expected analytical data for MMAI hydrochloride and provides a comparison with a key alternative.

Analytical TechniqueMMAI Hydrochloride (Expected)MDAI (Reference Data)[1][3]Caffeine (Reference Data)[6][7]
¹H NMR Complex aromatic signals, singlets for methoxy and methyl groups, signals for indane ring protons.Aromatic signals, singlet for methylenedioxy protons, signals for indane ring protons.Signals for methyl groups and an aromatic proton.
¹³C NMR Distinct signals for all carbon atoms, including methoxy and methyl carbons.Signals corresponding to the methylenedioxy and indane carbons.Signals for methyl carbons, carbonyl carbons, and aromatic carbons.
FTIR (cm⁻¹) N-H (amine salt), C-H (aromatic/aliphatic), C=C (aromatic), C-O (methoxy).N-H (amine salt), C-H (aromatic/aliphatic), C=C (aromatic), C-O (methylenedioxy).C=O, C=N, C-N, C-H stretches.
Mass Spec (m/z) [M]⁺ at 177, characteristic fragmentation.[M]⁺ at 177, base peak at 160.[M]⁺ at 194, characteristic fragments.
HPLC Single major peak with a specific retention time.Different retention time under the same conditions.Different retention time.

Conclusion

The independent verification of MMAI hydrochloride is a critical step in ensuring the quality and integrity of research. By employing a combination of NMR, FTIR, MS, and HPLC, researchers can confidently confirm the identity and purity of their samples. This guide provides a framework for conducting these analyses and for interpreting the data in the context of potential isomers and adulterants. Adherence to these principles of analytical rigor is essential for advancing our understanding of novel psychoactive substances in a responsible and scientifically sound manner.

References

  • Drug Enforcement Administration. (n.d.). Characterization of the “Methylenedioxy-2-aminoindans”. DEA.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the “Methylenedioxy-2-Aminoindans”. Retrieved from [Link]

  • Wikipedia. (n.d.). MDAI. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). MMAI (hydrochloride) - Cayman Chemical Forensics. Retrieved from [Link]

  • Jurasek, B., et al. (2015). Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites. Xenobiotica, 45(11), 944-955. Retrieved from [Link]

  • Kosmider, B., & Goral, K. (2024). Caffeine—Legal Natural Stimulant with Open Research Perspective: Spectroscopic and Theoretical Characterization. Molecules, 29(18), 4287. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy. Molecules, 27(22), 7877. Retrieved from [Link]

  • International Labmate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). List of band assignments for FTIR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz) of β-cyclodextrin (β-CD), compound 2 (C2) and inclusion complex 2 (IC2) (in DMSO-d6). Retrieved from [Link]

  • ResearchGate. (2025). NMR Characterization of Adulterants in Health Supplements. Retrieved from [Link]

  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • Frontiers. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 249. Retrieved from [Link]

  • Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • precisionFDA. (n.d.). 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ResearchGate. (n.d.). Assignments of main peaks identified in FT-IR analysis. Retrieved from [Link]

  • U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron Letters, 42(48), 8535-8538. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Design, synthesis and preliminary pharmacologic evaluation of 2- aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 7(5), 130-135. Retrieved from [Link]

  • ResearchGate. (2025). Benchtop NMR spectroscopy in the analysis of substandard and falsified medicines as well as illegal drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). A survey of adulterants used to cut cocaine in samples seized in the Espírito Santo State by GC–MS allied to chemometric tools. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). List of peak assignments on the FT-IR spectra. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Impurities, adulterants and cutting agents in cocaine as potential candidates for retrospective mining of GC-MS data. Science & Justice, 62(1), 81-91. Retrieved from [Link]

  • Bruker. (n.d.). NMR in the Detection of Coffee Adulteration. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Heliyon, 10(12), e32929. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Identification and Quantification of Cocaine and Active Adulterants in Coca-Paste Seized Samples: Useful Scientific Support to Health Care. Journal of Analytical Toxicology, 42(5), 321-328. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Impurities, Adulterants and Cutting Agents in Cocaine as Potential Candidates for Retrospective Data Mining of GC-MS Data. Retrieved from [Link]

Sources

Validation

A Comparative In Vivo Potency Analysis of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride and Other Serotonin Releasing Agents

This technical guide offers a detailed comparative analysis of the in vivo potency of 5-Methoxy-6-methyl-2-aminoindane (MMAI) hydrochloride, a selective serotonin releasing agent (SSRA), against other well-known SSRAs, i...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed comparative analysis of the in vivo potency of 5-Methoxy-6-methyl-2-aminoindane (MMAI) hydrochloride, a selective serotonin releasing agent (SSRA), against other well-known SSRAs, including 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), and PAL-287. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental data and methodologies essential for discerning the pharmacological characteristics of these compounds.

Introduction to Serotonin Releasing Agents (SSRAs)

Serotonin (5-hydroxytryptamine or 5-HT) is a pivotal neurotransmitter that regulates a vast array of physiological and psychological functions, including mood, cognition, and appetite. SSRAs are a class of psychoactive compounds that elevate extracellular serotonin levels by promoting its release from presynaptic neurons. This mechanism of action, distinct from that of selective serotonin reuptake inhibitors (SSRIs), involves a reversal of the serotonin transporter (SERT) function. The in vivo potency of an SSRA is a critical determinant of its therapeutic potential and toxicological profile.

Mechanism of Action of SSRAs:

SSRA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRA SSRA (e.g., MMAI) SERT Serotonin Transporter (SERT) SSRA->SERT Binds to and reverses Released_5HT Increased Extracellular 5-HT SERT->Released_5HT Transports 5-HT out Vesicles Synaptic Vesicles (Containing 5-HT) Cytosolic_5HT Cytosolic 5-HT Vesicles->Cytosolic_5HT Disrupts storage Postsynaptic_Receptors Postsynaptic 5-HT Receptors Released_5HT->Postsynaptic_Receptors Activates

Caption: General mechanism of action for Serotonin Releasing Agents.

Pharmacological Profile of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride

MMAI is a rigid structural analog of MDA and is recognized for its high selectivity as a serotonin releasing agent.[1][2] This selectivity is attributed to its chemical structure, which confers a high affinity for the serotonin transporter (SERT) with significantly less interaction with dopamine (DAT) and norepinephrine (NET) transporters.[2] This profile suggests a reduced potential for the stimulant and rewarding effects often associated with less selective compounds.

In Vivo Potency Assessment: The Drug Discrimination Paradigm

A cornerstone for evaluating the subjective effects of psychoactive compounds in preclinical models is the drug discrimination paradigm.[3] This behavioral assay trains animals, typically rats, to distinguish between the effects of a specific drug and a saline control, thereby providing a quantifiable measure of a novel compound's ability to produce similar interoceptive cues. The median effective dose (ED50), the dose at which 50% of the animals generalize the training drug's cue to the test compound, is a key metric of in vivo potency.[4]

Experimental Workflow for Drug Discrimination Studies:

Drug_Discrimination_Workflow Training_Phase Training Phase (Drug vs. Saline) Lever_Press_Task Two-Lever Operant Chamber (Food Reinforcement) Training_Phase->Lever_Press_Task Substitution_Testing Substitution Testing (Administration of Test Compound) Lever_Press_Task->Substitution_Testing Data_Collection Data Collection (% Drug-Appropriate Responding) Substitution_Testing->Data_Collection ED50_Determination ED50 Calculation (Potency Assessment) Data_Collection->ED50_Determination

Caption: A simplified workflow of a typical drug discrimination study.

Detailed Protocol for Drug Discrimination:

  • Animal Subjects: Male Sprague-Dawley or Wistar rats are commonly used. They are housed individually and maintained on a restricted diet to ensure motivation for the food reward.

  • Apparatus: Standard two-lever operant conditioning chambers are utilized.

  • Training: Rats are trained to press one lever following an injection of the training drug (e.g., 1.5 mg/kg MDMA, intraperitoneally) and the other lever after a saline injection to receive a food pellet.[5][6][7]

  • Substitution Testing: Once the rats reliably discriminate between the drug and saline, they are tested with various doses of the novel compound (e.g., MMAI). The percentage of responses on the drug-associated lever is recorded.

  • Data Analysis: A dose-response curve is generated, and the ED50 value is calculated, representing the dose at which the test compound produces 50% drug-appropriate responding.[4]

Comparative In Vivo Potency of Selected SSRAs

The following table summarizes the in vivo potency of MMAI and other SSRAs based on data from drug discrimination studies in rats. For a meaningful comparison, data from studies using MDMA as the training drug are prioritized.

CompoundED50 (mg/kg, i.p.)Potency Relative to MDMASelectivity ProfileReference
MDMA 1.51.0SRA (also DAT/NET activity)[5][7]
MMAI ~3.0 (estimated)~0.5Highly Selective SRA[8][9]
MDA 1.251.2SRA (more potent at 5-HT2A than MDMA)[10]
PAL-287 N/AN/ADual DA/5-HT Releaser

Discussion of Comparative Potency

  • MDMA (3,4-methylenedioxymethamphetamine): As a widely studied SSRA, MDMA serves as a crucial benchmark. Its potency in drug discrimination studies is well-established, with training doses typically around 1.5 mg/kg in rats.[5][7]

  • MMAI (5-Methoxy-6-methyl-2-aminoindane): Studies have shown that MMAI fully substitutes for MDMA in drug discrimination assays, indicating that it produces similar subjective effects.[8][9] A review has suggested that MMAI is approximately twofold less potent than MDMA.[8] This lower potency, combined with its high selectivity for the serotonin system, distinguishes it from MDMA. The reduced affinity for dopamine and norepinephrine transporters may result in a pharmacological profile with fewer stimulant-like properties.[2]

  • MDA (3,4-methylenedioxyamphetamine): MDA consistently demonstrates full substitution for MDMA in drug discrimination studies, with some evidence suggesting it is slightly more potent.[10] This aligns with its known potent serotonin-releasing effects.

  • PAL-287: While characterized as a dual dopamine/serotonin releasing agent, specific in vivo potency data from drug discrimination studies focused on its serotonergic effects are not as readily available as for the other compounds. Its pharmacological profile suggests a more complex interplay between dopaminergic and serotonergic systems, making a direct comparison of SSRA potency challenging without specific experimental data.

Conclusion

The in vivo potency of SSRAs, as determined through rigorous behavioral paradigms like drug discrimination, is a critical factor in their pharmacological characterization. MMAI emerges as a highly selective SSRA with a potency that is reportedly lower than that of MDMA. This profile suggests that MMAI may offer a more targeted serotonergic action with potentially fewer off-target effects compared to less selective compounds like MDMA and MDA. The lack of directly comparable in vivo potency data for all compounds within a single experimental framework highlights the need for further head-to-head studies to fully elucidate their relative potencies and pharmacological nuances. Such research is vital for the informed development of novel serotonergic agents for therapeutic applications.

References

  • Schechter, M. D. (1987). MDMA as a discriminative stimulus: isomeric comparisons. Pharmacology Biochemistry and Behavior, 27(1), 41-44.
  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). MDMA-like discriminative stimulus effects of pyrrolidinyl cathinones in rats. Psychopharmacology, 234(5), 805-815.
  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2008). Dual dopamine/serotonin releasers: potential treatment agents for stimulant addiction. Experimental and clinical psychopharmacology, 16(6), 457.
  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European journal of pharmacology, 258(1-2), 1-13.
  • DeLarge, K. M., Bivens, N. J., & Gannon, B. M. (2018). Characterization of the discriminative stimulus effects of 3, 4-methylenedioxypyrovalerone (MDPV) in male Sprague-Dawley rats. Behavioural pharmacology, 29(7), 616-624.
  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2007). 3, 4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. Psychopharmacology, 189(4), 407-424.
  • Corral-Corral, I., Ros-Simó, C., & Aguilar, M. A. (2020). Of mice and men on MDMA: A translational comparison of the neuropsychobiological effects of 3, 4-methylenedioxymethamphetamine ('Ecstasy'). Brain research, 1727, 146556.
  • Nichols, D. E., Frescas, S., Marona-Lewicka, D., & Snyder, S. E. (1994). 5-Iodo-2-aminoindan: a non-neurotoxic analogue of p-iodoamphetamine. Journal of medicinal chemistry, 37(25), 4346-4351.
  • Gannon, B. M., Williamson, A., & Fantegrossi, W. E. (2018). Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. The Journal of pharmacology and experimental therapeutics, 367(1), 1-10.
  • Glennon, R. A., Young, R., & Rosecrans, J. A. (1988). Assessment of the discriminative stimulus effects of the optical isomers of ecstasy (3, 4-methylenedioxymethamphetamine; MDMA). Pharmacology Biochemistry and Behavior, 31(1), 135-140.
  • Baumann, M. H., Zolkowska, D., Kim, I., Rothman, R. B., & Partilla, J. S. (2009). Effects of dose and route of administration on pharmacokinetics of (±)-3, 4-methylenedioxymethamphetamine in the rat. Drug metabolism and disposition, 37(11), 2163-2170.
  • Colpaert, F. C. (2006). The role of training dose in drug discrimination: a review. Psychopharmacology, 188(4), 421-443.
  • Solomon, V. R., & Rice, K. C. (2016). Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats. The Journal of pharmacology and experimental therapeutics, 359(2), 329-337.
  • Montgomery, T., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British journal of pharmacology, 152(7), 1121-1130.
  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13.
  • Stolerman, I. P. (2010). Drug discrimination. Springer Science & Business Media.
  • Fantegrossi, W. E., et al. (2009). Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine and Its Enantiomers in Mice: Pharmacokinetic Considerations. The Journal of pharmacology and experimental therapeutics, 329(3), 1033-1041.
  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and applied pharmacology, 319, 39-47.
  • Gannon, B. M., & Fantegrossi, W. E. (2019).
  • Zwartsen, A., et al. (2020). Of mice and men on MDMA: A translational comparison of the neuropsychobiological effects of 3,4-methylenedioxymethamphetamine ('Ecstasy'). Brain Research, 1727, 146556.
  • Colpaert, F. C., & Balster, R. L. (Eds.). (2012). Transduction mechanisms of drug stimuli. Springer Science & Business Media.
  • Baker, L. E., & Taylor, D. P. (2001). The rise (and fall?) of drug discrimination research. Psychopharmacology, 157(1), 1-10.
  • Leonardi, E. T., et al. (1994). MDMA (ecstasy) inhibition of MAO type A and type B: comparisons with fenfluramine and fluoxetine (Prozac). Neuropsychopharmacology, 10(4), 231-238.
  • Sziray, N., et al. (2024). Serotonin release by parachloroamphetamine in rats with high and low sociability. Journal of Psychopharmacology, 02698811231224523.
  • Aguilar, M. A., et al. (2020). Of mice and men on MDMA: A translational comparison of the neuropsychobiological effects of 3,4-methylenedioxymethamphetamine ('Ecstasy'). Brain research, 1727, 146556.
  • Dolder, P. C., et al. (2018). Pavlovian drug discrimination with bupropion as a feature positive occasion setter: Substitution by methamphetamine and nicotine, but not cocaine. Behavioural brain research, 347, 22-28.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-6-methyl-2-aminoindane Hydrochloride (MMAI HCl)

For the modern research professional, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides essential, science-backed procedures for t...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern research professional, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides essential, science-backed procedures for the safe and compliant disposal of 5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI HCl), a potent psychoactive research compound. Adherence to these protocols is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Core Principles

5-Methoxy-6-methyl-2-aminoindane hydrochloride is a synthetic aminoindane derivative recognized as a selective serotonin releasing agent.[1][2][3][4][5] While not currently scheduled as a controlled substance in the United States, its potent pharmacological activity necessitates that it be handled with the same level of caution as a hazardous drug.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies MMAI HCl as a substance that:

  • Causes skin irritation (H315)[6]

  • Causes serious eye irritation (H319)[6]

  • May cause respiratory irritation (H335)[6]

Given these hazards, the foundational principle of disposal is containment and transfer to a licensed hazardous waste facility . Under no circumstances should MMAI HCl or its solutions be disposed of via sanitary sewer (sink disposal) or in the regular trash.[7]

Regulatory Framework

The primary regulation governing the disposal of laboratory chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[8] All waste containing MMAI HCl must be managed as hazardous waste according to these federal, state, and local regulations. Furthermore, guidelines from the National Institute for Occupational Safety and Health (NIOSH) and USP Chapter <800> for handling hazardous drugs provide a valuable framework for managing potent, biologically active compounds like MMAI HCl, even if they are not explicitly listed as antineoplastic agents.[1][9][10]

Waste Segregation and Collection Protocol

Proper disposal begins at the point of generation. A clear, systematic approach to waste segregation is paramount to ensure safety and compliance.

Step-by-Step Waste Collection Procedure:
  • Designate a Satellite Accumulation Area (SAA): Identify a location within the laboratory, at or near the point of waste generation, for accumulating MMAI HCl waste. This area must be under the control of the laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with MMAI HCl and any solvents used (e.g., a high-density polyethylene (HDPE) bottle for solutions).

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is in good condition, free of cracks or residue on the outside.

  • Properly Label the Waste Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "5-Methoxy-6-methyl-2-aminoindane Hydrochloride " (no abbreviations or formulas)

    • The names of any solvents and their approximate percentages.

    • A clear indication of the hazards (e.g., Irritant, Toxic).

  • Keep the Container Closed: The waste container must remain sealed at all times, except when adding waste. Evaporation of waste in a fume hood is not a permissible disposal method.

  • Request Pickup: Once the container is full (or as per your institution's policy), request a pickup from your institution's Environmental Health and Safety (EHS) department for disposal via a licensed hazardous waste vendor.

Management of Contaminated Solid Waste

All disposable materials that have come into contact with MMAI HCl are considered hazardous waste. This includes:

  • Gloves

  • Bench paper/absorbent pads

  • Weigh boats or papers

  • Pipette tips

  • Contaminated vials

These items should be collected in a designated, clearly labeled, plastic-lined container or a sealed, heavy-duty plastic bag. This solid waste container should also be kept closed and stored in the SAA.

Decontamination and Spill Management

Accidental spills must be managed immediately and effectively to minimize exposure and environmental contamination. All personnel handling MMAI HCl should be familiar with these procedures and the location of the laboratory's spill kit.

Personnel Protective Equipment (PPE) for Cleanup:
  • Gloves: Two pairs of chemotherapy-tested nitrile gloves.

  • Lab Coat: An impermeable, disposable gown or lab coat.

  • Eye Protection: Safety goggles and a face shield.

  • Respiratory Protection: For spills of solid MMAI HCl, a P2 or N95 respirator is required to prevent inhalation of the powder.[11]

Spill Cleanup Protocol:
  • Alert Personnel and Secure the Area: Immediately notify others in the vicinity of the spill. Restrict access to the contaminated area.

  • Contain the Spill:

    • For Liquid Spills: Cover the spill with absorbent pads or granules, working from the outside of the spill inward to prevent spreading.[11]

  • Collect the Waste: Using a scoop and scraper or tongs, carefully transfer the absorbed material and any broken glass into your designated hazardous waste container.[11]

  • Decontaminate the Surface: The spill area must be thoroughly cleaned. A three-step process is recommended:

    • Step 1: Clean the area with detergent and water.

    • Step 2: Apply a freshly prepared 10% bleach solution (sodium hypochlorite), allowing for a contact time of at least 10-15 minutes. This serves as an oxidative decontamination step.

    • Step 3: Neutralize the bleach by wiping the area with a 1% sodium thiosulfate solution.[12] Finally, rinse the surface with clean water.

  • Dispose of Cleanup Materials: All used absorbent pads, gloves, gowns, and other cleanup materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

The decision-making process for handling MMAI HCl waste and spills is summarized in the workflow diagram below.

DisposalWorkflow Workflow for MMAI HCl Waste and Spill Management cluster_waste Routine Waste Generation cluster_spill Spill / Accidental Release cluster_disposal Final Disposal Path gen_solid Generate Solid Waste (Gloves, Tips, etc.) collect_solid Collect in Labeled, Lined Solid Waste Bin gen_solid->collect_solid gen_liquid Generate Liquid Waste (Solutions, Rinsate) collect_liquid Collect in Labeled, Compatible Liquid Container gen_liquid->collect_liquid saa Store in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa spill Spill Occurs don_ppe Don Full PPE (Double Gloves, Gown, Goggles) spill->don_ppe contain_spill Contain Spill (Wet Powder, Absorb Liquid) don_ppe->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->saa decontaminate Decontaminate Surface (Detergent -> Bleach -> Thiosulfate) decontaminate->saa ehs_pickup Request EHS Pickup saa->ehs_pickup final_disposal Disposal by Licensed Hazardous Waste Vendor ehs_pickup->final_disposal

Caption: Decision workflow for MMAI HCl waste management.

Optional: Chemical Deactivation Pre-treatment

For laboratories equipped to perform chemical reactions, an oxidative degradation step can be employed to render the MMAI HCl less hazardous prior to collection by EHS. This procedure is based on studies demonstrating the effectiveness of oxidants like sodium hypochlorite on amphetamine-type stimulants, which are structurally related to aminoindanes.[12]

This procedure should only be performed by trained personnel within a certified chemical fume hood with appropriate PPE.

Parameter Specification Rationale
Deactivating Agent Sodium Hypochlorite (Bleach)A strong oxidizing agent shown to be effective in degrading similar chemical structures.[12]
Target Concentration Excess molar ratio of NaOCl to MMAI HClEnsures complete reaction. A practical approach is to use a 10-12% excess of commercial bleach (~5-6% NaOCl) by volume relative to the aqueous waste solution.
Reaction Vessel Stirred glass or HDPE containerMust be compatible with bleach and allow for safe mixing.
Reaction Time Minimum 24 hoursAllows for the degradation reaction to proceed to completion.
Neutralization Sodium Thiosulfate or Sodium BisulfiteQuenches any remaining bleach, which is corrosive and a hazardous waste characteristic.
Final pH 6.0 - 8.0Ensures the final solution is not corrosive before disposal.
Step-by-Step Chemical Deactivation Protocol:
  • Quantify Waste: Determine the amount of MMAI HCl in the aqueous waste solution to be treated.

  • Dilution: If the solution is highly concentrated, dilute it with water in a suitable reaction vessel inside a chemical fume hood.

  • Oxidation: Slowly, and with stirring, add a calculated excess of sodium hypochlorite solution (commercial bleach). Loosely cap the container to allow for any potential off-gassing.

  • React: Allow the mixture to stir at room temperature in the fume hood for at least 24 hours.

  • Neutralize: Slowly add a solution of sodium thiosulfate or sodium bisulfite until the oxidizing potential is neutralized (this can be checked with potassium iodide-starch test paper).

  • pH Adjustment: Check the pH of the solution and adjust to a neutral range (6-8) using a suitable acid or base (e.g., dilute HCl or NaOH).

  • Dispose: The resulting solution, although treated, must still be collected as hazardous chemical waste . Transfer the neutralized solution to your labeled hazardous waste container for EHS pickup. This pre-treatment step serves as a risk-reduction measure, not a replacement for final hazardous waste disposal.

By implementing these rigorous, evidence-based procedures, research professionals can ensure the safe handling and disposal of 5-Methoxy-6-methyl-2-aminoindane hydrochloride, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • PubChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • eviQ. (n.d.). 919-Hazardous drug spill management. eviQ Cancer Treatments Online. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]

  • University of Waterloo Safety & Risk Services. (2025, September 3). Hazardous Drugs Spill Clean Up. Retrieved from [Link]

  • Yale University. (n.d.). Policy on the Use of Controlled Substances in Research. Retrieved from [Link]

  • University of Glasgow. (n.d.). Controlled Drugs and Precursors in Research. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Controlled Substances. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. Retrieved from [Link]

  • Wikipedia. (n.d.). Neutralization (chemistry). Retrieved from [Link]

  • precisionFDA. (n.d.). 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE. Retrieved from [Link]

  • YouTube. (2010, January 14). Chemistry Tutorial 11.2b: Neutralization Reactions (Advanced). Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin releasing agent. Retrieved from [Link]

  • PubMed. (1993). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Retrieved from [Link]

  • PubMed. (2022). Serotonin-releasing agents with reduced off-target effects. Retrieved from [Link]

  • ResearchGate. (2022, November 9). Serotonin-releasing agents with reduced off-target effects. Retrieved from [Link]

  • PubMed. (1997). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved from [Link]

  • YouTube. (2022, November 7). Neutralization reactions for carboxylic acids and amines. Retrieved from [Link]

  • PubMed Central. (2023, September 28). RELEASE (REdressing Long-tErm Antidepressant uSE): protocol for a 3-arm pragmatic cluster randomised controlled trial. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-6-methyl-2-aminoindane hydrochloride
Reactant of Route 2
5-Methoxy-6-methyl-2-aminoindane hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.